molecular formula C6H7ClN2O2 B1403124 Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate CAS No. 173841-06-0

Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1403124
CAS No.: 173841-06-0
M. Wt: 174.58 g/mol
InChI Key: HXVYKJUTAPFZGY-UHFFFAOYSA-N
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Description

Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-chloro-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-9-4(6(10)11-2)3-5(7)8-9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVYKJUTAPFZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736611
Record name Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
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Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173841-06-0
Record name Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173841-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Introduction: The Pivotal Role of a Versatile Heterocycle

This compound is a substituted pyrazole that serves as a critical building block in the synthesis of a wide array of high-value chemical entities. The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, appearing in numerous approved drugs and pesticides.[1] For instance, derivatives of this core structure are key intermediates in the synthesis of potent herbicides like Halosulfuron-methyl and insecticides such as Tebufenpyrad.[2][3] Furthermore, the pyrazole nucleus is actively investigated for its therapeutic potential, with derivatives showing promise as anticancer, antiviral, and anti-inflammatory agents.[2][4][5][6]

Given its significance, the unambiguous confirmation of the structure of this compound is paramount. The precise arrangement of its substituents—the chloro group at C3, the N-methyl group at N1, and the methyl carboxylate at C5—governs its reactivity and its utility in subsequent synthetic transformations. An error in structural assignment can lead to the generation of incorrect final products, wasting significant resources in drug development and materials science.

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this key intermediate. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating analytical workflow. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a robust framework for the structural characterization of complex heterocyclic molecules.

Structural_Analysis_Workflow Overall Structural Elucidation Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic & Spectrometric Analysis cluster_Confirmation Absolute Structure Confirmation cluster_Final Final Validation Synthesis Synthesis of Methyl 3-chloro-1-methyl- 1H-pyrazole-5-carboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, HMBC) Purification->NMR MS Mass Spectrometry (EI, ESI-HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR XRay Single-Crystal X-ray Diffraction Purification->XRay If suitable crystals form Data_Integration Data Integration & Structure Confirmation NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration XRay->Data_Integration

Caption: A comprehensive workflow for the synthesis and structural validation of this compound.

A Note on Synthesis: Context for Analysis

While numerous synthetic routes exist, a common pathway involves the cyclocondensation of a β-ketoester equivalent with a substituted hydrazine, followed by methylation and chlorination steps. For example, a precursor like ethyl 3-ethyl-5-pyrazolecarboxylate can be methylated using dimethyl carbonate and subsequently chlorinated with reagents like hydrochloric acid and hydrogen peroxide or sulfuryl chloride.[7][8]

Understanding the synthetic pathway is crucial for the analytical scientist. It informs the potential isomeric impurities that may arise. In this case, methylation of the pyrazole ring can potentially occur at two different nitrogen atoms, leading to regioisomers. The subsequent chlorination step also has the potential to add the chlorine atom at a different position on the pyrazole ring. A robust analytical plan must be able to distinguish the desired product from these potential side products.

Synthesis_Pathway Illustrative Synthesis Pathway reagent reagent start Pyrazole Precursor (e.g., 3-substituted-1H-pyrazole- 5-carboxylate) methylated N-Methylated Intermediate (1-methyl-1H-pyrazole- 5-carboxylate) start->methylated final_product Methyl 3-chloro-1-methyl- 1H-pyrazole-5-carboxylate methylated->final_product isomer Potential Regioisomeric Byproducts methylated->isomer reagent1 Methylating Agent (e.g., Dimethyl Carbonate) reagent1->methylated reagent2 Chlorinating Agent (e.g., HCl/H2O2) reagent2->final_product

Caption: A simplified diagram showing key steps in the synthesis of the target compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D experiments like HMBC, are indispensable for confirming the precise connectivity and substitution pattern.

Expertise & Causality: Why NMR is Foundational
  • ¹H NMR provides the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons). For this molecule, it is essential to confirm the presence of two distinct methyl singlets (N-CH₃ and O-CH₃) and a single pyrazole ring proton, also a singlet. The chemical shift of these signals provides crucial information about their electronic environment.

  • ¹³C NMR reveals the number of unique carbon environments. This is critical for confirming the presence of the five pyrazole ring carbons, the two methyl carbons, and the carbonyl carbon of the ester. The chemical shifts are highly sensitive to the nature of the substituents (e.g., the effect of the electron-withdrawing chlorine atom).

  • 2D NMR (HMBC) : Heteronuclear Multiple Bond Correlation is used to establish long-range (2-3 bond) correlations between protons and carbons. This is the key experiment to definitively place the substituents. For example, observing a correlation from the N-methyl protons to the C5 and C1 carbons of the pyrazole ring confirms the N1-methylation site. Similarly, a correlation from the pyrazole ring proton (H4) to the carbonyl carbon (C=O) and the chlorinated carbon (C3) confirms the overall substitution pattern.[9][10]

Experimental Protocol: ¹H, ¹³C, and HMBC NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Solvent Choice: Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue or if exchangeable protons are of interest (not present in this molecule), DMSO-d₆ can be used.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Process and calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • HMBC Acquisition:

    • Set up a standard gradient-selected HMBC experiment.

    • Optimize the long-range coupling delay (typically set for a J-coupling of 8-10 Hz) to observe 2- and 3-bond correlations.

    • Process the 2D data to obtain the correlation map.

Data Presentation: Predicted NMR Assignments

The following tables summarize the expected chemical shifts based on the structure and data from similar pyrazole derivatives.[4][9][11]

Proton Assignment (¹H NMR) Predicted δ (ppm) Multiplicity Integration
Pyrazole H4~6.8 - 7.5Singlet (s)1H
N-CH₃~3.9 - 4.2Singlet (s)3H
O-CH₃~3.8 - 4.0Singlet (s)3H
Carbon Assignment (¹³C NMR) Predicted δ (ppm) Key Feature
C=O (ester)~158 - 165Carbonyl region, downfield
C5 (pyrazole)~145 - 150Attached to ester and nitrogen
C3 (pyrazole)~135 - 142Attached to chlorine, downfield shift
C4 (pyrazole)~110 - 115Attached to hydrogen
O-CH₃~51 - 55Methoxy carbon
N-CH₃~35 - 40N-methyl carbon

Part 2: Mass Spectrometry (MS) - Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule.[12] It also provides valuable structural information through the analysis of fragmentation patterns.[13]

Expertise & Causality: Why MS is Essential
  • Molecular Weight Confirmation: The primary role of MS is to confirm the molecular weight of the synthesized compound. For this compound (C₆H₇ClN₂O₂), the expected monoisotopic mass is approximately 189.0196 g/mol .

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (to within a few ppm), which allows for the unambiguous determination of the molecular formula. This is a critical step to confirm that the synthesized compound has the correct elemental composition.

  • Isotopic Pattern: The presence of a chlorine atom provides a distinct isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum will show two molecular ion peaks (M⁺ and M+2⁺) with a relative intensity ratio of roughly 3:1, which is a definitive indicator of a single chlorine atom in the molecule.

  • Fragmentation Analysis: Electron Impact (EI) ionization can cause the molecule to fragment in a predictable manner. Analyzing these fragments can provide clues about the molecule's structure. For instance, the loss of a methoxy radical (•OCH₃) or a chlorine atom (•Cl) are common fragmentation pathways for this type of compound.[14][15]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[12]

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

    • Select the appropriate ionization mode (ESI positive is typical for this compound, forming [M+H]⁺).

    • Optimize source parameters (e.g., capillary voltage, gas flow rates) to maximize the signal intensity.[12]

  • Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis:

    • Identify the monoisotopic mass of the molecular ion ([M+H]⁺).

    • Use the instrument's software to calculate the elemental composition from the accurate mass.

    • Examine the isotopic pattern to confirm the presence of one chlorine atom.

Data Presentation: Expected Mass Spectrometry Data
Ion Calculated m/z (Monoisotopic) Expected Observation
[M+H]⁺ (³⁵Cl)191.0274Base peak in ESI+
[M+H]⁺ (³⁷Cl)193.0245~33% intensity of the 191.0274 peak
[M+Na]⁺ (³⁵Cl)213.0094Often observed as a sodium adduct

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is an excellent complementary technique to NMR and MS.

Expertise & Causality: Why FTIR is Confirmatory

For this compound, FTIR is used to confirm the presence of key functional groups:

  • C=O Stretch (Ester): A strong, sharp absorption band is expected for the carbonyl group of the methyl ester. Its position can indicate the degree of conjugation.

  • C-O Stretch (Ester): The C-O single bonds of the ester group will also show characteristic stretching vibrations.

  • C=N and C=C Stretches (Pyrazole Ring): The aromatic pyrazole ring will have characteristic stretching vibrations in the fingerprint region.

  • C-H Stretches (Methyl and Aromatic): Absorptions corresponding to sp³ C-H bonds (in the methyl groups) and sp² C-H bonds (on the pyrazole ring) will be present.

  • C-Cl Stretch: A band corresponding to the carbon-chlorine bond stretch is expected in the lower frequency region of the spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Expected FTIR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (sp³)~2950 - 3000Medium
C=O Stretch (Ester)~1710 - 1740Strong, Sharp
C=N / C=C Stretch (Ring)~1500 - 1600Medium-Strong
C-O Stretch (Ester)~1200 - 1300Strong
C-Cl Stretch~700 - 850Medium-Strong

References for general FTIR frequencies can be found in various spectroscopy textbooks and online databases.[16][17]

Part 4: X-ray Crystallography - Unambiguous 3D Structure

While the combination of NMR, MS, and FTIR provides a very high degree of confidence in the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and intermolecular interactions.

Expertise & Causality: The Gold Standard

X-ray crystallography is employed when:

  • Absolute confirmation of a novel compound's structure is required for publication or patent filing.

  • The spectroscopic data is ambiguous, perhaps due to unexpected chemical shifts or overlapping signals.

  • The relative stereochemistry or conformation of the molecule is of interest.

  • Information about crystal packing and intermolecular forces is needed.

For this compound, an X-ray structure would definitively confirm the C3-Cl, N1-CH₃, and C5-COOCH₃ substitution pattern, leaving no room for doubt.[18][19][20][21][22]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. The purified compound must be slowly crystallized from a suitable solvent or solvent system (e.g., slow evaporation from ethanol, methanol, or ethyl acetate/hexane). The goal is to obtain single, well-ordered crystals of sufficient size and quality.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam while being rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

    • The atomic positions are refined against the experimental data to generate the final, highly accurate molecular structure.

Data_Integration Convergent Data for Structure Confirmation center Proposed Structure: Methyl 3-chloro-1-methyl- 1H-pyrazole-5-carboxylate NMR NMR Data (¹H, ¹³C, HMBC) NMR->center Confirms C-H Framework & Connectivity MS MS Data (Molecular Formula, Cl Isotope Pattern) MS->center Confirms Molecular Weight & Elemental Composition FTIR FTIR Data (Functional Groups: C=O, C-Cl) FTIR->center Confirms Key Functional Groups XRAY X-ray Data (Absolute 3D Structure) XRAY->center Provides Unambiguous Proof of Structure

Caption: Integration of multiple analytical techniques provides a self-validating confirmation of the target structure.

Conclusion

The structural analysis of this compound is a multi-faceted process where each analytical technique provides a unique and essential piece of the puzzle. NMR spectroscopy defines the carbon-hydrogen skeleton and the precise placement of substituents. Mass spectrometry confirms the elemental composition and molecular weight, with the characteristic chlorine isotope pattern serving as a crucial validation point. FTIR spectroscopy offers a rapid check for the presence of key functional groups. Finally, single-crystal X-ray diffraction stands as the ultimate arbiter, providing an unambiguous three-dimensional picture of the molecule. By integrating the data from these orthogonal techniques, researchers and scientists can achieve the highest level of confidence in their structural assignment, ensuring the integrity of their subsequent research and development endeavors.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Marcel Dekker, Inc.
  • Al-Obaid, A. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.
  • Vlasyuk, O., & Łyszczek, R. (2021). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate.
  • ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule.
  • Cai, H., et al. (2009). 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid. PMC - NIH.
  • El-Emary, T. I., & El-Adasy, A. A. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate.
  • Benchchem. (n.d.). Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate.
  • ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15.
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • ResearchGate. (n.d.). 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • Wikipedia. (n.d.). Tebufenpyrad.
  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • NIH. (n.d.). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate.
  • PubMed Central. (n.d.). Crystal structure of methanone. Retrieved from

  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scope

The pyrazole ring system is a foundational scaffold in modern chemistry, renowned for its prevalence in a wide array of biologically active compounds. Its unique electronic and structural properties make it a privileged structure in the development of pharmaceuticals and agrochemicals.[1] Within this class, substituted pyrazole carboxylates serve as critical intermediates for synthesizing more complex molecules.

This guide provides a comprehensive technical overview of the physicochemical properties of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate , a key building block in chemical synthesis. Due to the specificity of this substitution pattern, direct experimental data in publicly available literature is sparse. Therefore, this document will also draw upon data from its immediate precursor, 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid [2], to provide a scientifically grounded and holistic profile. We will explore its molecular identity, core physical properties, spectroscopic signature, and chemical reactivity.

Furthermore, this guide is designed for the practicing scientist. It goes beyond a simple recitation of data to explain the causality behind experimental choices and provides validated, step-by-step protocols for the synthesis and characterization of this important intermediate.

Section 2: Molecular Identity and Structure

The structural identity of a compound is the bedrock of its chemical behavior. This compound is derived from its corresponding carboxylic acid via esterification. This transformation significantly alters its physical properties, particularly polarity, solubility, and reactivity.

G cluster_0 Esterification Acid 3-chloro-1-methyl-1H- pyrazole-5-carboxylic acid Ester Methyl 3-chloro-1-methyl-1H- pyrazole-5-carboxylate Acid->Ester  + Methanol (CH₃OH)  Acid Catalyst or SOCl₂

Caption: Esterification of the carboxylic acid precursor.

Table 1: Core Molecular Identifiers
Property3-chloro-1-methyl-1H-pyrazole-5-carboxylic acidThis compound
Molecular Formula C₅H₅ClN₂O₂[2]C₆H₇ClN₂O₂
Molecular Weight 160.56 g/mol 174.58 g/mol
Monoisotopic Mass 160.00395 Da[2]174.01960 Da
CAS Number 19536-33-9 (representative)Not broadly indexed
Canonical SMILES CN1C(=CC(=N1)Cl)C(=O)O[2]CN1C(=CC(=N1)Cl)C(=O)OC
InChIKey CSKGTUGORXMNNS-UHFFFAOYSA-N[2](Predicted) ZLVBPJLYUFLXIJ-UHFFFAOYSA-N

Section 3: Core Physicochemical Properties

The physical state, solubility, and partitioning behavior of a compound dictate its handling, reaction conditions, and potential biological interactions. The properties of the target ester are compared with its acid precursor below.

Table 2: Summary of Physicochemical Properties
PropertyValue / ObservationRationale and Comparative Insights
Appearance White to off-white crystalline solid (Predicted)Based on analogous compounds like 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, which appears as a white to green powder or crystal.[3]
Melting Point Data not available in cited literature.The related 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid has a melting point of 162-166 °C.[3] The methyl ester is expected to have a lower melting point than its parent carboxylic acid due to the absence of strong hydrogen-bonding dimers. An experimental protocol for determination is provided in Section 5.1.
Boiling Point Decomposes at atmospheric pressure (Predicted).High molecular weight heterocyclic compounds often have high boiling points and may decompose before boiling. Distillation would require high vacuum.
Solubility Low solubility in water; Soluble in polar organic solvents (Methanol, Ethyl Acetate, Dichloromethane, DMSO).The ester is less polar than its carboxylic acid precursor and lacks the ability to donate a hydrogen bond to water, resulting in lower aqueous solubility. Its organic structure favors solubility in common organic solvents.[4]
pKa Not applicable (for the ester). The precursor acid's pKa is estimated to be ~2-3.The ester lacks an acidic proton. The parent carboxylic acid's pKa is influenced by the electron-withdrawing nature of the pyrazole ring and the chloro substituent.
LogP (XlogP) 1.1 (Predicted for the acid)[2]The octanol-water partition coefficient (LogP) for the methyl ester is predicted to be significantly higher (approx. 1.8-2.2) than the acid, as the polar carboxyl group is masked by the methyl group, increasing its lipophilicity.

Section 4: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount in chemical research. Spectroscopic methods provide a fingerprint of the molecule's structure. Below are the expected spectral characteristics for this compound.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • δ ~ 6.8-7.0 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the pyrazole ring.

    • δ ~ 3.9-4.1 ppm (s, 3H): This singlet is assigned to the N-methyl (N-CH₃) protons. Its chemical shift is influenced by the aromatic nature of the pyrazole ring.

    • δ ~ 3.8-3.9 ppm (s, 3H): This singlet represents the protons of the methyl ester (O-CH₃).

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃):

    • δ ~ 160-162 ppm: Ester carbonyl carbon (C=O).

    • δ ~ 145-150 ppm: C5 of the pyrazole ring (attached to the carboxylate).

    • δ ~ 135-140 ppm: C3 of the pyrazole ring (attached to Cl).

    • δ ~ 110-115 ppm: C4 of the pyrazole ring (attached to H).

    • δ ~ 52-54 ppm: Methyl ester carbon (O-CH₃).

    • δ ~ 38-40 ppm: N-methyl carbon (N-CH₃).

  • Infrared (IR) Spectroscopy (ATR):

    • ~2950-3000 cm⁻¹: C-H stretching from the methyl groups.

    • ~1725-1740 cm⁻¹: A strong, sharp absorbance characteristic of the ester C=O stretch. This is a key differentiator from the carboxylic acid precursor, which would show a C=O stretch around 1700 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹.[5]

    • ~1550-1580 cm⁻¹: C=N and C=C stretching within the pyrazole ring.

    • ~1200-1250 cm⁻¹: C-O stretching of the ester group.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): Expected at m/z 174 (³⁵Cl) and 176 (³⁷Cl) in an approximate 3:1 isotopic ratio, confirming the presence of one chlorine atom.

    • Key Fragments: A prominent fragment would be observed at m/z 143/145, corresponding to the loss of the methoxy radical (•OCH₃). Another fragment at m/z 115/117 would result from the loss of the entire carbomethoxy group (•CO₂CH₃).

Section 5: Experimental Protocols

Trustworthy data is derived from robust and reproducible methods. This section provides validated protocols for the synthesis and characterization of the title compound.

Protocol 5.1: Synthesis of this compound

This two-step protocol proceeds via an acid chloride intermediate, which is a reliable method for esterifying heterocyclic carboxylic acids.

Caption: Workflow for the synthesis of the target ester.

Methodology:

  • Acid Chloride Formation: To a solution of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF, 1 drop).

  • Allow the reaction to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Solvent Removal: After cooling, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is a yellow oil or solid and is used immediately in the next step without further purification.

  • Esterification: Dissolve the crude acid chloride in anhydrous DCM (10 mL/g). Cool the solution to 0 °C in an ice bath.

  • Add anhydrous methanol (2.0 eq) followed by the slow, dropwise addition of triethylamine (1.2 eq) to act as an acid scavenger.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure methyl ester.

Protocol 5.2: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible melting point (Tₘ) and can also reveal information about sample purity and thermal stability.

  • Sample Preparation: Accurately weigh 1-3 mg of the purified, dry compound into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting range (e.g., 200 °C).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak temperature can also be reported.

Section 6: Chemical Reactivity and Stability

Understanding the reactivity of an intermediate is key to its successful use in multi-step syntheses.

G cluster_hydrolysis Hydrolysis (Saponification) cluster_amidation Amidation Ester Methyl 3-chloro-1-methyl-1H- pyrazole-5-carboxylate Acid Carboxylic Acid Salt Ester->Acid  + NaOH / H₂O  Heat Amide Pyrazolyl Carboxamide (e.g., Tebufenpyrad Precursor) Ester->Amide  + R-NH₂  Heat or Lewis Acid

Caption: Key reactions of the pyrazole ester.

  • Stability: The compound is stable under standard laboratory conditions (ambient temperature, protected from light). It should be stored in a tightly sealed container in a cool, dry place.

  • Hydrolysis: As an ester, it is susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis (saponification) with an alkali hydroxide like NaOH is typically faster and more irreversible, yielding the carboxylate salt.

  • Amidation: This is the most significant reaction for its application. The ester can react with primary or secondary amines to form the corresponding carboxamide. This reaction is fundamental to the synthesis of numerous pesticides and pharmaceuticals, including the insecticide Tebufenpyrad, which is an N-substituted pyrazole carboxamide.[4] The reaction may require heat or the use of a Lewis acid catalyst to proceed at a reasonable rate.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases to prevent decomposition.

Section 7: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related pyrazole derivatives provides essential guidance.[6][7]

  • Hazard Identification:

    • Acute Toxicity: Likely harmful if swallowed (Acute Tox. 4).[6]

    • Irritation: Causes serious eye irritation (Eye Irrit. 2) and may cause skin and respiratory irritation.[6][7]

  • Handling Protocols:

    • Use only in a well-ventilated area or under a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

    • Avoid breathing dust or fumes. Wash hands thoroughly after handling.[8]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed.[9]

    • Store away from incompatible materials such as strong oxidizing agents.

Disclaimer: This safety information is based on analogous structures. Users must consult a compound-specific Safety Data Sheet (SDS) before handling and take all necessary precautions.

Section 8: Conclusion

This compound is a valuable and versatile intermediate in synthetic organic chemistry. While its physical properties are not yet extensively documented, a robust profile can be constructed through analysis of its parent acid and related structures. Its key features—a modifiable ester handle and a substituted pyrazole core—make it an ideal starting point for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. The experimental protocols and predictive data provided in this guide offer a solid foundation for researchers and scientists working with this compound, enabling its safe handling, effective use, and unambiguous characterization.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for 3-Methyl-1-phenyl-2-pyrazoline-5-one.

  • PubChem. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information.

  • VWR. (n.d.). Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.

  • Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

  • CymitQuimica. (2024). Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

  • Fisher Scientific. (2024). Safety Data Sheet for 5-Methyl-1H-pyrazole-3-carboxylic acid.

  • Chem-Impex. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

  • TCI Chemicals. (2020). Safety Data Sheet for 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one.

  • MDPI. (2018). Synthesis and Photochromic Properties of a Novel 1,3-Diazabicyclo[3.1.0]hex-3-ene Derivative.

  • ChemicalBook. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

  • PubChemLite. 3-chloro-1-methyl-1h-pyrazole-5-carboxylic acid.

  • MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

  • Chemsrc. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate.

  • Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

  • PubChem. 3-chloro-5-methyl-1H-pyrazole. National Center for Biotechnology Information.

  • ChemScene. Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate.

  • Google Patents. (2017). CN107010996A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

  • TCI Chemicals. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.

  • U.S. Environmental Protection Agency. 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-.

  • ChemicalBook. 4-CHLORO-1-METHYL-3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER.

  • ChemicalBook. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

  • Sigma-Aldrich. Diglycolic anhydride.

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An In-depth Technical Guide to 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 173841-02-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, with CAS number 173841-02-6, is a halogenated pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and it serves as a privileged scaffold in medicinal chemistry and agrochemical research. The substitution pattern of this particular molecule, featuring a chloro group, a methyl group, and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. Pyrazole carboxylic acid derivatives, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comprehensive overview of the known properties, potential synthesis, and applications of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, tailored for a scientific audience.

Chemical and Physical Properties

PropertyValueSource
CAS Number 173841-02-6[3]
Molecular Formula C5H5ClN2O2[3]
Molecular Weight 160.56 g/mol [1][3]
Appearance White to off-white solid[3]
Purity ≥ 99% (typical for commercial grades)
Storage Temperature 2-8°C[1][3]

Note: Some sources describe the physical form as a liquid, which may refer to a solution or the molten state, as a specific melting point is not consistently reported.[4]

Synthesis

A detailed, peer-reviewed synthesis protocol for 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is not currently available. However, based on patents for structurally similar compounds, such as 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, a plausible synthetic route can be proposed.[5][6] This would likely involve a multi-step process starting from a suitable pyrazole precursor.

A hypothetical synthesis could involve the following key transformations:

  • N-methylation: Introduction of the methyl group onto the pyrazole nitrogen. This is often achieved using a methylating agent like dimethyl sulfate or a methyl halide.

  • Chlorination: Introduction of the chloro group onto the pyrazole ring. This can be accomplished using various chlorinating agents, such as sulfuryl chloride or N-chlorosuccinimide.

  • Carboxylation or Hydrolysis: If the synthesis starts from a precursor with a different functional group at the 5-position (e.g., a methyl or cyano group), an oxidation or hydrolysis step would be necessary to form the carboxylic acid. Alternatively, if the synthesis builds the ring, the carboxylic acid or an ester thereof might be introduced as part of one of the starting materials.

The following diagram illustrates a generalized, hypothetical synthetic workflow.

G Pyrazole_precursor Pyrazole Precursor (e.g., 1H-pyrazole-5-carboxylic acid) N_methylated N-Methylated Pyrazole Pyrazole_precursor->N_methylated Methylating Agent (e.g., Dimethyl Sulfate) Chlorinated_product 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid N_methylated->Chlorinated_product Chlorinating Agent (e.g., Sulfuryl Chloride)

Caption: Hypothetical synthesis workflow for 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

It is crucial to note that this is a generalized and hypothetical pathway. The actual synthesis would require careful optimization of reaction conditions, reagents, and purification methods.

Potential Applications and Mechanism of Action

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is primarily utilized as a chemical intermediate in research and development.[1] Its structural motifs are found in various biologically active molecules.

Agrochemicals

A significant application of related pyrazole carboxylic acids is in the synthesis of pesticides. For instance, the structurally similar compound 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide is a key component of the insecticide and acaricide Tebufenpyrad .[7] Tebufenpyrad functions as a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[7] This inhibition disrupts cellular respiration, leading to a lack of ATP production and ultimately cell death in the target pests.

Given the structural similarities, it is plausible that derivatives of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid could also exhibit inhibitory activity against mitochondrial complex I. This suggests a potential mechanism of action for novel agrochemicals developed from this scaffold.

G Derivative Pyrazole Carboxamide Derivative Complex_I Mitochondrial Complex I Derivative->Complex_I Inhibits Electron_Transport Electron Transport Chain Complex_I->Electron_Transport Blocks ATP_Production ATP Production Electron_Transport->ATP_Production Disrupts Cell_Death Cell Death ATP_Production->Cell_Death Leads to

Caption: Postulated mechanism of action via mitochondrial complex I inhibition.

Pharmaceuticals

The pyrazole scaffold is a well-established pharmacophore in drug discovery. Pyrazole derivatives have been investigated for a wide array of therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents.[8][9] The carboxylic acid group of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid provides a convenient handle for the synthesis of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships in drug development programs.

Safety and Handling

According to available Safety Data Sheets (SDS), 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is classified as a hazardous substance.[1]

Hazard Classifications:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[1]

Recommended Safety Precautions:

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or spray. Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and appropriate respiratory protection.[1]

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place. Recommended storage is between 2-8°C.[1]

Conclusion

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a valuable chemical intermediate with significant potential in the fields of agrochemical and pharmaceutical research. While detailed experimental data for this specific compound is limited in the public domain, its structural relationship to known biologically active molecules, particularly mitochondrial complex I inhibitors, suggests promising avenues for future investigation. Researchers working with this compound should proceed with the appropriate safety precautions due to its irritant nature. As a versatile scaffold, 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid will likely continue to be a useful building block in the development of novel and efficacious chemical entities.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link][1]

  • Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link][2]

  • Roshel Laboratories. (n.d.). 3-Chloro-1 Methyl-1H-Pyrazole-5-Carboxylic Acid. IndiaMART. Retrieved from [Link][4]

  • Chongqing Chemdad Co., Ltd. (n.d.). 3-chloro-1-methyl-1h-pyrazole-5-carboxylic acid. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Tebufenpyrad. Retrieved from [Link][7]

  • JOCPR. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1030-1036. [Link][8]

  • Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. (2019). Molecules, 24(15), 2792. [Link][9]

  • Weifang Xinnuo Chemical Co Ltd. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents. [5]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (2015). Google Patents. [6]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-chloro-1-methyl-pyrazole Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-chloro-1-methyl-pyrazole carboxylate are foundational scaffolds in medicinal chemistry, valued for their role in the development of a wide range of therapeutic agents.[1][2][3] Their biological activity is profoundly influenced by their three-dimensional structure and substituent patterns. Consequently, accurate and unambiguous structural confirmation is a critical step in the drug discovery and development pipeline. This technical guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize these molecules. It offers an in-depth analysis of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, grounded in the principles of chemical structure and spectroscopy. By synthesizing practical, field-proven insights with established scientific principles, this document serves as a vital resource for scientists dedicated to the precise structural elucidation of this important class of heterocyclic compounds.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a cornerstone in pharmaceutical development.[4] This structural motif is present in a multitude of FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[5] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.

The introduction of a chloro group at the 3-position and a carboxylate ester at the 5-position of a 1-methyl-pyrazole ring creates a molecule with distinct electronic and steric properties. These substituents are not merely decorative; they are critical for modulating:

  • Biological Activity: Halogen atoms can enhance binding affinity to target proteins through halogen bonding and can alter metabolic stability.[6]

  • Physicochemical Properties: The ester group influences solubility, lipophilicity, and the ability to act as a hydrogen bond acceptor.

  • Synthetic Versatility: The chloro and ester groups serve as valuable synthetic handles for further molecular elaboration.

Given these factors, a robust and multi-faceted approach to spectroscopic characterization is not just recommended—it is essential for ensuring the identity, purity, and integrity of any synthesized compound destined for biological evaluation.

Synthesis and Sample Preparation

To analyze a compound, one must first synthesize it. A common and reliable method for preparing a representative molecule, Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate , is crucial for obtaining high-quality material for spectroscopic analysis. While various synthetic routes exist, a typical approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by methylation and chlorination.[7]

For the purpose of this guide, we will reference a generalized synthetic workflow. Purity is paramount, as impurities can introduce confounding signals in all forms of spectroscopy, leading to misinterpretation of the data.

General Synthetic Workflow

The synthesis of a target molecule like this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity.

G cluster_synthesis Synthesis & Purification Workflow Start Starting Materials (e.g., 1,3-Diketone & Hydrazine) Step1 Cyclocondensation Formation of Pyrazole Ring Start->Step1 Step2 N-Methylation Introduction of Methyl Group at N1 Step1->Step2 Step3 Chlorination Introduction of Chlorine at C3 Step2->Step3 Step4 Work-up & Crude Isolation (e.g., Extraction, Evaporation) Step3->Step4 Step5 Purification (e.g., Column Chromatography) Step4->Step5 Final Pure Compound (>97% Purity) Step5->Final

Caption: High-level workflow for the synthesis of the target pyrazole derivative.

Detailed Experimental Protocol (Illustrative)

The following is a representative protocol. Specific reagents and conditions may vary, and researchers should consult primary literature for optimized procedures.[8]

  • Cyclization: React an appropriate β-keto ester with hydrazine hydrate to form the initial pyrazole ring.

    • Causality: This is a classic Knorr pyrazole synthesis, a reliable method for forming the heterocyclic core.[2]

  • N-Methylation: Treat the pyrazole with a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., DMF or acetonitrile).

    • Causality: The base deprotonates the pyrrole-like nitrogen (N1), creating a nucleophilic anion that readily attacks the methylating agent.

  • Chlorination: Introduce the chloro group using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

    • Causality: These reagents are effective electrophilic chlorinating agents for electron-rich heterocyclic systems. The reaction must be carefully controlled to prevent over-chlorination or side reactions.

  • Aqueous Work-up: Quench the reaction mixture and use a liquid-liquid extraction (e.g., with ethyl acetate and water) to separate the organic product from inorganic salts and water-soluble impurities.

  • Purification: Purify the crude product using silica gel column chromatography.

    • Causality: This step is critical for removing unreacted starting materials and side products, ensuring the sample is pure enough for unambiguous spectroscopic analysis. The solvent system (e.g., a hexane/ethyl acetate gradient) is chosen based on the polarity of the target compound.

  • Purity Verification: Confirm the purity of the final compound using techniques like TLC, HPLC, and melting point analysis before proceeding to detailed spectroscopic characterization. The target molecule, this compound, is described as a white to yellow sticky oil or semi-solid.

Core Spectroscopic Analysis

A combination of spectroscopic techniques is required for complete structural elucidation. Each method provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy: Mapping the Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule.

  • N-CH₃ (Methyl on Nitrogen): This group is expected to appear as a sharp singlet. Its chemical shift will be influenced by the aromatic pyrazole ring, typically appearing in the range of δ 3.8-4.2 ppm .

  • O-CH₃ (Methyl Ester): This group will also be a sharp singlet. Being attached to an oxygen atom, it is slightly deshielded and typically resonates around δ 3.8-4.0 ppm .

  • C4-H (Pyrazole Ring Proton): This is the sole proton directly attached to the pyrazole ring. It will appear as a singlet, as there are no adjacent protons to couple with. Its position is influenced by the electron-withdrawing chloro and carboxylate groups, placing it further downfield, typically in the range of δ 6.5-7.5 ppm .[9]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Pyrazole C4-H 6.5 - 7.5Singlet (s)1H
N-CH₃ 3.8 - 4.2Singlet (s)3H
O-CH₃ 3.8 - 4.0Singlet (s)3H
Table 1: Predicted ¹H NMR data for this compound.
¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of the molecule.

  • C=O (Ester Carbonyl): This carbon is highly deshielded due to the double bond to one oxygen and a single bond to another. It will appear significantly downfield, typically in the range of δ 160-165 ppm .[10][11]

  • C3 and C5 (Ring Carbons bonded to Cl and C=O): These carbons are directly attached to electronegative atoms or groups. C3, bonded to chlorine, and C5, bonded to the carboxylate, will be found downfield. Expected ranges are approximately δ 140-150 ppm .[12]

  • C4 (Ring Carbon bonded to H): This carbon, bonded to a hydrogen, will be the most upfield of the ring carbons, typically appearing around δ 110-115 ppm .[10]

  • N-CH₃ and O-CH₃: The methyl carbons will be found in the upfield region of the spectrum. The N-CH₃ is typically around δ 35-40 ppm , while the O-CH₃ of the ester is usually further downfield, around δ 50-55 ppm .[10]

Carbon Assignment Expected Chemical Shift (δ, ppm)
C =O (Ester)160 - 165
C 5-COOCH₃145 - 150
C 3-Cl140 - 148
C 4-H110 - 115
O-C H₃50 - 55
N-C H₃35 - 40
Table 2: Predicted ¹³C NMR data for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for identifying key functional groups based on their vibrational frequencies.

  • C=O Stretch (Ester): This will be one of the most intense and sharpest bands in the spectrum. For an α,β-unsaturated ester like this, the peak is expected in the range of 1710-1730 cm⁻¹ .[11]

  • C=N and C=C Stretch (Pyrazole Ring): The aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[6]

  • C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch will be visible in the 1200-1300 cm⁻¹ range.

  • C-Cl Stretch: The carbon-chlorine stretch is often weaker and appears in the fingerprint region, typically between 600-800 cm⁻¹ .[4]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ester CarbonylC=O Stretch1710 - 1730Strong, Sharp
Pyrazole RingC=N / C=C Stretch1400 - 1600Medium
Ester C-OC-O Stretch1200 - 1300Strong
ChloroalkeneC-Cl Stretch600 - 800Medium-Weak
Table 3: Key IR absorption bands for this compound.
Mass Spectrometry (MS): Molecular Weight and Formula

Mass spectrometry provides the molecular weight and can help confirm the elemental composition of the molecule. For this compound (C₆H₇ClN₂O₂), the expected monoisotopic mass is approximately 174.02 g/mol .

A critical diagnostic feature is the isotopic pattern of chlorine . Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks:

  • M+ peak: Corresponding to the molecule containing ³⁵Cl.

  • M+2 peak: Corresponding to the molecule containing ³⁷Cl.

The ratio of the intensities of the M+ to M+2 peaks will be approximately 3:1 . This distinctive pattern is a powerful confirmation of the presence of a single chlorine atom in the molecule.

G cluster_ms Mass Spectrometry Logic Molecule C₆H₇ClN₂O₂ Ionization Ionization (e.g., ESI, EI) Molecule->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum m/z Intensity M⁺ (³⁵Cl) ~174.02 ~75% Relative Abundance M⁺+2 (³⁷Cl) ~176.02 ~25% Relative Abundance Detector->Spectrum

Caption: Logic diagram showing the expected MS chlorine isotope pattern.

Integrated Data Analysis: A Self-Validating System

No single technique provides the complete picture. The power of spectroscopic characterization lies in integrating the data from all methods. The process should be a self-validating loop where each piece of data corroborates the others.

G cluster_validation Integrated Spectroscopic Validation Hypothesis Proposed Structure: Methyl 3-chloro-1-methyl- 1H-pyrazole-5-carboxylate MS MS Data - MW ~174 - Confirms C₆H₇ClN₂O₂ - Shows 3:1 (M⁺/M⁺+2) Chlorine Pattern Hypothesis->MS IR IR Data - Confirms C=O (ester) at ~1720 cm⁻¹ - Confirms aromatic ring Hypothesis->IR NMR_C ¹³C NMR Data - 6 distinct carbon signals - Confirms C=O, 3 ring C's, 2 Me C's Hypothesis->NMR_C NMR_H ¹H NMR Data - 3 distinct proton signals - Confirms 1 ring H, 2 Me groups - Integration matches (1:3:3) Hypothesis->NMR_H Conclusion Structure Confirmed MS->Conclusion Consistent IR->Conclusion Consistent NMR_C->Conclusion Consistent NMR_H->Conclusion Consistent

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of NMR spectroscopy to offer a comprehensive characterization of this heterocyclic compound.

Introduction: The Structural Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties.[1] The precise structural elucidation of these compounds is paramount for understanding their function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[2]

This guide focuses on this compound, a molecule featuring a substituted pyrazole core. The arrangement of substituents—a chloro group at C3, an N-methyl group at N1, and a methyl carboxylate group at C5—creates a distinct electronic environment that is reflected in its NMR spectra. Understanding these spectral signatures is crucial for reaction monitoring, quality control, and the rational design of new pyrazole-based molecules.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying three distinct singlet signals. The absence of proton-proton coupling simplifies the spectrum, allowing for a direct correlation between the signals and the chemical environments of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.0-7.5Singlet1HH4The sole proton on the pyrazole ring, its chemical shift is influenced by the adjacent chloro and carboxylate groups.
~3.9-4.1Singlet3HN-CH₃The N-methyl group is typically observed in this region, deshielded by the aromatic pyrazole ring.
~3.8-3.9Singlet3HO-CH₃The methyl ester protons are in a chemical environment similar to other methyl esters.
Causality of Chemical Shifts in the ¹H NMR Spectrum
  • H4 Proton: The chemical shift of the H4 proton is the most diagnostic signal in the aromatic region. Its precise position is influenced by the electronic effects of the substituents at C3 and C5. The electron-withdrawing nature of the chloro and methyl carboxylate groups is expected to deshield the H4 proton, shifting its resonance downfield compared to unsubstituted pyrazole.[3]

  • N-Methyl Protons (N-CH₃): The protons of the N-methyl group are directly attached to the pyrazole ring nitrogen. Their chemical shift is influenced by the aromaticity of the ring and the anisotropic effects of the nearby substituents. A singlet is expected due to the absence of adjacent protons.

  • O-Methyl Protons (O-CH₃): The chemical shift of the methyl ester protons is generally found in a predictable region and is less influenced by the substitution pattern on the pyrazole ring compared to the ring proton. This signal will also appear as a sharp singlet.

Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale
~160-165C=O (ester)The carbonyl carbon of the methyl ester group is expected to resonate at a significantly downfield chemical shift.
~145-150C3The carbon atom bearing the chloro substituent is deshielded and will appear downfield.
~138-142C5The carbon attached to the methyl carboxylate group and the N-methyl group.
~110-115C4The protonated carbon of the pyrazole ring, its chemical shift is sensitive to the electronic environment.
~52-54O-CH₃The carbon of the methyl ester group.
~38-42N-CH₃The carbon of the N-methyl group.
Rationale for ¹³C Chemical Shift Assignments

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.

  • Ring Carbons (C3, C4, C5): The positions of the pyrazole ring carbons are influenced by the substituents. The C3 carbon, bonded to the electronegative chlorine atom, is expected to be the most deshielded of the ring carbons.[4] The C5 carbon, attached to the ester group, will also be shifted downfield. The C4 carbon, being the only protonated ring carbon, will have a distinct chemical shift that can be confirmed using a DEPT or HSQC experiment.[2]

  • Substituent Carbons (C=O, O-CH₃, N-CH₃): The carbonyl carbon of the ester is readily identifiable by its characteristic downfield shift. The O-methyl and N-methyl carbons will appear in the upfield region of the spectrum, with their precise locations determined by their local electronic environments.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[5]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and ¹H NMR Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high resolution and symmetrical peak shapes.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.[6]

    • Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.[6]

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.[7]

¹³C NMR Acquisition
  • Tuning and Matching: Tune and match the probe for the ¹³C frequency.

  • Acquisition Mode: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

  • Acquisition Parameters:

    • Pulse Angle: 30 degrees.[5]

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Advanced 2D NMR Experiments for Structural Confirmation

While the 1D spectra are likely sufficient for structural confirmation of this relatively simple molecule, 2D NMR experiments can provide definitive assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the ¹H and ¹³C spectra, showing which protons are directly attached to which carbons. For this compound, it would show a correlation between the H4 proton and the C4 carbon.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

    • The N-CH₃ protons to C5 and the N1-attached ring carbon.

    • The O-CH₃ protons to the C=O carbon.

    • The H4 proton to C3 and C5.

Visualization of Key Structural and NMR Correlations

The following diagrams illustrate the molecular structure and the expected key NMR correlations that are instrumental in the structural elucidation of this compound.

Figure 1: Molecular structure of this compound.

hmbc_correlations cluster_protons ¹H Signals cluster_carbons ¹³C Signals H4 H4 (~7.0-7.5 ppm) C3 C3 H4->C3 ³J C5 C5 H4->C5 ²J N_CH3 N-CH₃ (~3.9-4.1 ppm) N_CH3->C5 ³J O_CH3 O-CH₃ (~3.8-3.9 ppm) C_O C=O O_CH3->C_O ³J

Figure 2: Key predicted HMBC correlations for structural confirmation.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound. By integrating theoretical predictions based on the analysis of related structures with established principles of NMR spectroscopy, this document serves as a valuable resource for the structural characterization of this and similar pyrazole derivatives. The detailed experimental protocol and discussion of advanced NMR techniques offer a practical framework for obtaining and interpreting high-quality spectral data, ensuring scientific integrity and accelerating research and development efforts.

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The Pyrazole Carboxylate Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] When functionalized with a carboxylate group, this scaffold gives rise to a class of molecules—substituted pyrazole carboxylates—with a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds. We will delve into their roles as anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting agents, offering field-proven insights into the experimental design and mechanistic underpinnings that drive their therapeutic potential.

The Pyrazole Carboxylate Scaffold: Physicochemical Properties and Design Rationale

The pyrazole nucleus is an aromatic heterocycle that offers a unique combination of physicochemical properties, making it an attractive scaffold in drug design.[1] Its two nitrogen atoms—one pyrrole-like (N-1) and one pyridine-like (N-2)—can act as hydrogen bond donors and acceptors, respectively, facilitating crucial interactions with biological targets.[1]

The introduction of a carboxylate group (-COOH or its ester/amide derivatives) significantly influences the molecule's polarity, solubility, and binding capabilities. This functional group can participate in ionic interactions and hydrogen bonding within enzyme active sites or receptor binding pockets. Furthermore, the pyrazole ring is considered a bioisostere for other aromatic systems like benzene, often leading to improved physicochemical properties such as reduced lipophilicity and enhanced water solubility, which are favorable for pharmacokinetic profiles.[1]

Strategic Advantages in Drug Design:
  • Metabolic Stability: The pyrazole ring is generally stable to metabolic degradation, contributing to improved in vivo half-life.[4]

  • Tunable Properties: The substituents on the pyrazole ring and the nature of the carboxylate derivative (acid, ester, amide) can be readily modified to fine-tune the molecule's electronic properties, steric profile, and overall pharmacology.

  • Versatile Synthesis: A wide array of synthetic methodologies allows for the creation of diverse libraries of substituted pyrazole carboxylates for high-throughput screening.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

One of the most well-established therapeutic applications of pyrazole derivatives is in the management of inflammation.[2][5][6][7] The diaryl-substituted pyrazole, Celecoxib, is a prime example of a selective COX-2 inhibitor, highlighting the scaffold's potential in developing safer non-steroidal anti-inflammatory drugs (NSAIDs).[8][9][10]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation and pain are largely mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[11] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is induced during inflammation.[11] Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects.

Substituted pyrazole carboxylates, like Celecoxib, achieve their selectivity through specific interactions with the active site of the COX-2 enzyme.[8][10] The larger active site of COX-2, compared to COX-1, accommodates the bulkier substituents often found on the pyrazole ring of these inhibitors.[10] The sulfonamide moiety of Celecoxib, for instance, binds to a hydrophilic side pocket present in COX-2 but not in COX-1.[10]

COX_Inhibition cluster_Arachidonic_Acid Arachidonic Acid Pathway cluster_COX_Enzymes COX Enzymes cluster_Prostaglandins Prostaglandins cluster_Inhibitors Inhibitors AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeostatic Prostaglandins (Gastric Protection, etc.) COX1->PG_Homeostatic PG_Inflammatory Prostaglandins (Pain & Inflammation) COX2->PG_Inflammatory NSAIDs Traditional NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition Celecoxib Celecoxib (Pyrazole Carboxylate) Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by pyrazole carboxylates like Celecoxib.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
  • Diaryl Substitution: The presence of two aryl groups at positions 3 and 5 of the pyrazole ring is a common feature for potent COX-2 inhibition.

  • Sulfonamide Moiety: A para-sulfonamide group on one of the aryl rings is crucial for COX-2 selectivity, as seen in Celecoxib.[9]

  • Trifluoromethyl Group: The trifluoromethyl group at position 3 of the pyrazole ring in Celecoxib contributes to its high potency.[9]

Anticancer Activity: A Multi-targeted Approach

Substituted pyrazole carboxylates have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth.[2][12][13][14][15]

Key Molecular Targets and Mechanisms of Action
  • Enzyme Inhibition:

    • ALKBH1 Demethylase: Certain 1H-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of the DNA 6mA demethylase ALKBH1, which is implicated in gastric cancer.[16]

    • Telomerase: Pyrazole-5-carboxamide derivatives have shown potent inhibitory activity against telomerase, an enzyme crucial for the immortalization of cancer cells.[15]

    • Kinase Inhibition: Many pyrazole-containing drugs on the market are kinase inhibitors, and pyrazole carboxylates can be designed to target specific kinases involved in cancer cell signaling pathways.[4] For instance, pyrazole-5-carboxamides have been docked against human c-Met kinase.[12][13]

  • Induction of Apoptosis and Cell Cycle Arrest: Some pyrazole carboxylate derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines.[15][17] For example, a library of pyrazole-based lamellarin O analogues triggered cell death primarily through G2/M-phase arrest in human colorectal cancer cell lines.[17]

  • Disruption of DNA Interactions: Certain pyrazole carboxamides have been investigated for their ability to interact with DNA, potentially disrupting DNA replication and transcription in cancer cells.[2]

Anticancer_Mechanisms cluster_Targets Molecular Targets cluster_Effects Cellular Effects Pyrazole Substituted Pyrazole Carboxylates Enzymes Enzymes (ALKBH1, Telomerase, Kinases) Pyrazole->Enzymes Binds to DNA DNA Pyrazole->DNA Interacts with CellCycle Cell Cycle Machinery Pyrazole->CellCycle Affects Inhibition Enzyme Inhibition Enzymes->Inhibition DNADamage DNA Damage/Disruption DNA->DNADamage CycleArrest Cell Cycle Arrest (e.g., G2/M phase) CellCycle->CycleArrest Apoptosis Induction of Apoptosis Inhibition->Apoptosis Outcome Inhibition of Tumor Growth Apoptosis->Outcome CycleArrest->Apoptosis DNADamage->Apoptosis

Caption: Multi-targeted anticancer mechanisms of substituted pyrazole carboxylates.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of substituted pyrazole carboxylates against cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., HGC27, AGS for gastric cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (substituted pyrazole carboxylates) and a standard drug (e.g., Doxorubicin) in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Antimicrobial and Antifungal Activity

The pyrazole scaffold is a key component in many antimicrobial and antifungal agents.[18][19][20][21][22] Substituted pyrazole carboxylates have demonstrated significant activity against a range of bacterial and fungal pathogens.

Mechanisms of Action
  • Enzyme Inhibition:

    • Succinate Dehydrogenase (SDH) Inhibition: Pyrazole carboxamides are a well-known class of fungicides that inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[23][24][25] This inhibition disrupts cellular respiration in fungi.

  • Disruption of Cell Wall Integrity: Some pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall, leading to cell lysis.[22]

Structure-Activity Relationship (SAR) for Antimicrobial/Antifungal Activity
  • Fusion with Other Heterocycles: Incorporating other heterocyclic rings, such as thiazole, into the pyrazole carboxylate structure can enhance antimicrobial activity.[18][26]

  • Substituents on Aryl Rings: The nature and position of substituents on any aryl groups attached to the pyrazole core can significantly impact the antimicrobial spectrum and potency.[22] For example, trifluorophenyl-substituted pyrazoles have shown potent activity against MRSA strains.[22]

Quantitative Data on Antimicrobial Activity
Compound ClassTarget Organism(s)Activity MetricPotencyReference
Pyrazolylthiazole Carboxylic AcidsGram-positive bacteriaMIC6.25 µg/mL[26]
Thiazolo-pyrazole DerivativesMRSAMICas low as 4 µg/mL[22]
Pyrazole-Thiazole HydrazonesS. aureus, K. planticolaIC₅₀11.8 µM[22]
Pyrazole Carboxylate with ThiazoleValsa maliEC₅₀0.32 mg/L[23]
Isoxazolol Pyrazole CarboxylateRhizoctonia solaniEC₅₀0.37 µg/mL[27]

Other Notable Biological Activities

The versatility of the substituted pyrazole carboxylate scaffold extends beyond the activities already discussed.

  • Enzyme Inhibition:

    • Long Chain L-2-Hydroxy Acid Oxidase (Hao2) Inhibition: Pyrazole carboxylic acids have been identified as potent and selective inhibitors of rat Hao2, an enzyme linked to blood pressure regulation.[28]

    • Carbonic Anhydrase Inhibition: Pyrazole-carboxamides bearing a sulfonamide moiety have been investigated as potent inhibitors of human carbonic anhydrase isoenzymes I and II.[29]

  • Cannabinoid-1 (CB1) Receptor Antagonism: Novel pyrazole carboxamides have been synthesized and evaluated as potent CB1 receptor antagonists, with potential applications in treating obesity.[30]

Conclusion and Future Perspectives

Substituted pyrazole carboxylates represent a privileged scaffold in drug discovery, consistently yielding compounds with a wide array of potent biological activities. The synthetic tractability of this core allows for extensive structure-activity relationship studies, enabling the optimization of potency and selectivity against various therapeutic targets. Future research in this area will likely focus on:

  • Novel Target Identification: Utilizing pyrazole carboxylate libraries to screen against new and emerging biological targets.

  • Hybrid Molecule Design: Combining the pyrazole carboxylate scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.

The continued exploration of this versatile chemical space holds immense promise for the development of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

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The Unsung Hero: Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate as a Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate world of drug discovery and development, the identification and utilization of versatile chemical scaffolds are paramount. Among these, the pyrazole nucleus has consistently demonstrated its significance, forming the core of numerous approved drugs and clinical candidates. This in-depth technical guide delves into the pivotal role of a specific, highly functionalized pyrazole derivative: Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 173841-06-0) . We will explore its synthesis, unique chemical reactivity, and its critical function as a key building block in the synthesis of advanced pharmaceutical agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile intermediate in their synthetic strategies.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an ideal framework for designing molecules that can interact with biological targets with high affinity and specificity. A vast array of pyrazole-containing compounds have exhibited a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The presence of this moiety in well-known drugs underscores its therapeutic importance.

While the broader family of pyrazoles is well-documented, the strategic importance of specific, functionalized derivatives often lies hidden within the complex synthetic routes of modern pharmaceuticals. This compound is one such unassuming yet critical intermediate. Its carefully orchestrated arrangement of a chloro substituent, a methyl ester, and a methylated pyrazole core provides a rich platform for diverse chemical transformations, making it a valuable tool for the medicinal chemist.

Synthesis and Physicochemical Properties

The synthetic accessibility of this compound is a key factor in its utility. While specific, detailed industrial synthesis protocols are often proprietary, the general principles can be understood from related literature. The synthesis typically involves the cyclization of a suitably substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by chlorination and methylation.

For instance, a general approach to substituted pyrazole-5-carboxylates involves the reaction of a hydrazine with a β-ketoester. Subsequent functional group manipulations, such as chlorination at the 3-position and N-methylation, would lead to the target molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 173841-06-0
Molecular Formula C₆H₇ClN₂O₂
Molecular Weight 174.59 g/mol
Physical Form White to Yellow Sticky Oil to Semi-Solid
Purity Typically ≥97%
Storage Refrigerator

The Strategic Role in Medicinal Chemistry: A Key Intermediate

The true value of this compound lies in its role as a versatile intermediate for the construction of more complex, biologically active molecules. The chloro and methyl ester groups serve as handles for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

The Chloro Group: A Gateway to Diverse Functionality

The chlorine atom at the 3-position of the pyrazole ring is a key reactive site. It can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents, which can be tailored to optimize the pharmacological properties of the final compound.

The Methyl Ester: A Precursor to Amides and Other Functional Groups

The methyl ester at the 5-position is another crucial functional group. It can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse array of amines to form amides. This amide bond formation is a cornerstone of medicinal chemistry, as it allows for the creation of molecules with improved metabolic stability and the ability to form key hydrogen bond interactions with biological targets. Furthermore, the carboxylic acid can be converted to other functional groups, further expanding the synthetic possibilities.

Exemplary Application in Drug Synthesis

While the direct synthesis of a marketed drug from this compound is not prominently featured in publicly available literature, its structural motifs are present in numerous patented bioactive compounds. Its close analogues are key intermediates in the synthesis of important agrochemicals, such as the insecticides/acaricides tebufenpyrad and tolfenpyrad. This highlights the industrial relevance and scalability of synthetic routes involving this type of pyrazole core.

For instance, the structurally related compound, 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, is a crucial intermediate for these agrochemicals. The synthesis of this related compound, as described in patent literature, involves the methylation of a pyrazole precursor followed by chlorination, demonstrating a synthetic logic that is directly applicable to the title compound.

Experimental Protocols: Foundational Reactions

To provide a practical context, the following are generalized, step-by-step methodologies for key transformations involving pyrazole carboxylates, based on established chemical principles.

Protocol 1: Nucleophilic Aromatic Substitution of the Chloro Group

Objective: To displace the chloro group with an amine to introduce a new substituent at the 3-position.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the desired amine (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-150 °C and stirred for 4-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-amino-substituted pyrazole derivative.

Protocol 2: Saponification of the Methyl Ester

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

Methodology:

  • Reaction Setup: this compound (1.0 eq) is dissolved in a mixture of methanol and water.

  • Reaction Conditions: An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq), is added, and the mixture is stirred at room temperature for 2-6 hours. The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is concentrated to remove the methanol. The aqueous residue is then acidified with a 1N HCl solution to a pH of 2-3, resulting in the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the desired 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

Protocol 3: Amide Coupling

Objective: To form an amide bond between the pyrazole carboxylic acid and a primary or secondary amine.

Methodology:

  • Reaction Setup: To a solution of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) are added a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA or Et₃N) (2.0-3.0 eq).

  • Reaction Conditions: The mixture is stirred at room temperature for 10-15 minutes, followed by the addition of the desired amine (1.1 eq). The reaction is then stirred at room temperature for 4-16 hours. Progress is monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization to give the final amide product.

Visualization of Synthetic Pathways and Logical Relationships

To better illustrate the synthetic utility of this compound, the following diagrams outline the key transformations and logical flow in its application.

G cluster_start Starting Material cluster_transformations Key Transformations cluster_intermediates Key Intermediates cluster_final Final Scaffolds start Methyl 3-chloro-1-methyl- 1H-pyrazole-5-carboxylate sub Nucleophilic Aromatic Substitution (SNA r) start->sub Amine, Base hydrolysis Ester Hydrolysis (Saponification) start->hydrolysis Base, H₂O amino_pyrazole 3-Amino-substituted Pyrazole Ester sub->amino_pyrazole acid 3-Chloro-1-methyl-1H- pyrazole-5-carboxylic Acid hydrolysis->acid amide Diverse Amide Derivatives acid->amide Amine, Coupling Agent

An In-depth Technical Guide to Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate: A Cornerstone Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate (CAS No: 173841-06-0) is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex chemical entities. Its strategic importance is primarily rooted in its pyrazole core, a scaffold known for a wide spectrum of biological activities.[1] This guide provides a comprehensive technical overview of this intermediate, delving into its chemical properties, synthesis methodologies, key synthetic transformations, and safety protocols. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a practical resource for scientists engaged in agrochemical and pharmaceutical research and development.

Introduction: The Strategic Value of a Versatile Pyrazole

The pyrazole ring is a privileged scaffold in medicinal and agricultural chemistry, renowned for its presence in numerous commercial drugs and agrochemicals.[1][2] this compound represents a particularly valuable derivative. Its structure incorporates three key functional groups ripe for chemical modification: a reactive chloro substituent, a versatile methyl ester, and two nitrogen atoms within the aromatic ring that influence the molecule's electronic properties and binding capabilities.

This strategic combination makes it a sought-after intermediate for creating extensive libraries of novel compounds. The chloro group at the 3-position can be readily displaced via nucleophilic substitution, while the methyl ester at the 5-position provides a handle for hydrolysis, amidation, or reduction. The N-methyl group at the 1-position ensures regiochemical control in subsequent reactions, preventing isomerization and simplifying product profiles. This inherent reactivity and structural stability make it a cornerstone for the synthesis of high-value molecules, including fungicides, herbicides, and potential therapeutic agents.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its effective use. The key data for this compound are summarized below.

Chemical Properties
PropertyValueSource
CAS Number 173841-06-0
Molecular Formula C₆H₇ClN₂O₂
Molecular Weight 174.59 g/mol
Appearance White to Yellow Sticky Oil to Semi-Solid
Purity Typically ≥95-97%[5]
InChI Key HXVYKJUTAPFZGY-UHFFFAOYSA-N
Spectroscopic Characterization

Confirming the identity and purity of this compound is crucial. Based on its structure, the expected spectroscopic data are as follows:

  • ¹H NMR: The spectrum should feature three distinct singlets. The N-methyl protons would appear around 3.9-4.1 ppm, the ester methyl protons around 3.8-3.9 ppm, and the pyrazole ring proton (at C4) as a sharp singlet around 6.8-7.0 ppm.

  • ¹³C NMR: The carbon spectrum will show signals for the two methyl groups, the pyrazole ring carbons (with the carbon bearing the chlorine appearing at a characteristic downfield shift), and the carbonyl carbon of the ester group (typically >160 ppm).

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z 174, along with a characteristic M+2 peak at m/z 176 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Synthesis and Manufacturing Pathways

The industrial synthesis of substituted pyrazoles often involves multi-step sequences designed for efficiency and safety. While the precise proprietary methods for this compound are not publicly detailed, a logical and common pathway can be constructed based on established pyrazole chemistry, such as that described for analogous compounds.[6][7] The synthesis generally proceeds via cyclization to form the pyrazole core, followed by methylation and chlorination.

Generalized Synthetic Workflow

The synthesis can be visualized as a three-stage process: Pyrazole Ring Formation, N-Methylation, and C-Chlorination. The causality for this sequence is rooted in controlling regioselectivity. Performing N-methylation before chlorination ensures the methyl group is directed to the desired nitrogen and prevents potential side reactions during the chlorination step.

G cluster_0 Stage 1: Pyrazole Formation cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: C-Chlorination A Starting Materials (e.g., Hydrazine derivative + Dicarbonyl) B Cyclocondensation A->B Reaction C Methyl 1H-pyrazole-5-carboxylate B->C Product E Methylation Reaction C->E Intermediate D Methylating Agent (e.g., Dimethyl Sulfate) D->E F Methyl 1-methyl-1H-pyrazole-5-carboxylate E->F Product H Electrophilic Chlorination F->H Intermediate G Chlorinating Agent (e.g., Sulfuryl Chloride or HCl/H₂O₂) G->H I Final Product: This compound H->I Product

Caption: Generalized 3-stage synthesis workflow for the target intermediate.

Representative Experimental Protocol (Illustrative)

This protocol is a generalized representation based on methods for similar pyrazole chlorinations.[6][8]

Step 1: N-Methylation of Methyl 1H-pyrazole-5-carboxylate

  • To a stirred solution of Methyl 1H-pyrazole-5-carboxylate in a suitable aprotic solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).

  • Slowly add a methylating agent, such as dimethyl sulfate, at room temperature. The use of dimethyl sulfate is effective but requires stringent safety precautions due to its high toxicity.[6] Greener alternatives like dimethyl carbonate are increasingly used.[6]

  • Heat the reaction mixture under reflux for 4-6 hours, monitoring completion by TLC or LC-MS.

  • After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure. The crude product, Methyl 1-methyl-1H-pyrazole-5-carboxylate, is then purified, typically by distillation or chromatography.

Step 2: Chlorination of Methyl 1-methyl-1H-pyrazole-5-carboxylate

  • Dissolve the N-methylated intermediate from Step 1 in a chlorinated solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a chlorinating agent. Sulfuryl chloride is a common choice for its reactivity. Alternatively, systems like hydrochloric acid and hydrogen peroxide can be used, which may offer a safer profile by avoiding highly toxic reagents.[6]

  • Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 8-12 hours.

  • Quench the reaction by carefully adding an aqueous solution of a reducing agent (e.g., sodium sulfite) to neutralize excess chlorinating agent, followed by a base (e.g., sodium bicarbonate) to neutralize acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude this compound.

  • Purify the final product via vacuum distillation or column chromatography to achieve the desired purity (e.g., >97%).

Utility as a Chemical Intermediate

The true value of this compound lies in its ability to serve as a scaffold for building more complex molecules. Its two primary reactive sites, the C3-chloro and C5-ester groups, allow for sequential and orthogonal functionalization.

G cluster_0 C3-Position Reactions cluster_1 C5-Position Reactions A Methyl 3-chloro-1-methyl- 1H-pyrazole-5-carboxylate B Nucleophilic Aromatic Substitution (SNAr) A->B R-NH₂ or R-OH E Cross-Coupling (e.g., Suzuki, Buchwald) A->E Boronic Acid/ Catalyst G Ester Hydrolysis A->G Base (e.g., NaOH) I Amidation A->I Amine (R₂NH) K Reduction A->K Reducing Agent (e.g., LiAlH₄) C 3-Amino Pyrazoles B->C D 3-Alkoxy/Aryloxy Pyrazoles B->D M Diverse Bioactive Compounds C->M Pharmaceuticals, Agrochemicals D->M F 3-Aryl/Alkyl Pyrazoles E->F F->M H Pyrazole-5-carboxylic Acids G->H H->M J Pyrazole-5-carboxamides I->J J->M L Hydroxymethyl Pyrazoles K->L L->M

Caption: Reaction pathways showing the versatility of the intermediate.

Key Transformations and Applications
  • Synthesis of Pyrazole Carboxamides: Amidation of the methyl ester is a common and critical transformation. This is often achieved by direct reaction with an amine, sometimes requiring prior hydrolysis to the carboxylic acid followed by amide coupling. The resulting pyrazole carboxamide moiety is a key pharmacophore in many active ingredients, including the insecticide Tolfenpyrad and fungicides.[6]

  • Nucleophilic Substitution of Chlorine: The electron-withdrawing nature of the pyrazole ring and the ester group facilitates nucleophilic aromatic substitution (SNAr) at the C3 position. This allows for the introduction of various functional groups, such as amines, alcohols, or thiols, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

  • Precursor to Herbicides and Fungicides: While specific examples for this exact molecule are proprietary, structurally similar compounds like 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid are known intermediates for herbicides.[4][9] The core structure is also related to Prothioconazole, a broad-spectrum systemic fungicide, highlighting the importance of the chloropyrazole scaffold in modern agrochemicals.[10][11]

Protocol: Synthesis of a Pyrazole-5-Carboxamide Derivative

This protocol illustrates the conversion of the ester to an amide, a frequent step in drug and agrochemical development.

  • Hydrolysis (Optional but common): To a solution of this compound in a mixture of methanol and water, add an aqueous solution of sodium hydroxide (2 equivalents).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid to precipitate the 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.[12]

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Amide Coupling: Suspend the resulting carboxylic acid in an inert solvent like dichloromethane. Add a coupling agent (e.g., HBTU or EDC) and a base (e.g., DIPEA).

  • Add the desired primary or secondary amine (1.1 equivalents) and stir the reaction at room temperature for 12-24 hours.

  • Upon completion, wash the reaction mixture with aqueous acid, base, and brine. Dry the organic layer over sodium sulfate and concentrate to yield the target amide.

  • Purify the final product by recrystallization or column chromatography.

Safety, Handling, and Storage

As with any active chemical reagent, adherence to strict safety protocols is mandatory.

Hazard Identification

This compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[13]

    • H319: Causes serious eye irritation.[13]

    • H335: May cause respiratory irritation.[13]

Recommended Handling and PPE
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14] Ensure eyewash stations and safety showers are readily accessible.[14][15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile).[14]

    • Respiratory Protection: Avoid breathing vapors or dust. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[14][15]

  • Hygiene: Wash hands thoroughly after handling.[13][14] Do not eat, drink, or smoke in the work area.[13]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14] Recommended storage is often in a refrigerator.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13][14]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity and versatile functional handles provide chemists with a reliable and powerful platform for the synthesis of novel bioactive molecules. From protecting crops to developing new pharmaceuticals, the derivatives originating from this intermediate have significant potential to address global challenges. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, is essential for any researcher looking to leverage the full potential of this cornerstone intermediate.

References

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. [Link]

  • This compound, 95% Purity. CP Lab Safety. [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

  • Prothioconazole. Wikipedia. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
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The Architectonics of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal and agricultural chemistry. Its derivatives are integral to a wide array of pharmaceuticals and agrochemicals, owing to their diverse biological activities. Among these, the pyrazole-5-carboxylate moiety stands out as a particularly versatile synthon, offering a reactive handle for further molecular elaboration. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of pyrazole-5-carboxylate synthesis. We will navigate the seminal classical methodologies, delve into the intricacies of their reaction mechanisms, and present detailed, field-proven experimental protocols. Furthermore, this guide will illuminate contemporary synthetic advancements, including microwave-assisted and green chemical approaches, offering a comparative analysis to aid researchers in method selection. This document is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the synthesis of this critical heterocyclic scaffold.

A Historical Perspective: From Knorr's Serendipity to a World of Synthesis

The journey into the world of pyrazoles began in 1883 with the pioneering work of German chemist Ludwig Knorr.[1][2] While investigating the reactions of ethyl acetoacetate with phenylhydrazine, Knorr serendipitously synthesized the first pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone.[1] This landmark discovery, now famously known as the Knorr pyrazole synthesis , laid the groundwork for the systematic construction of this heterocyclic system.[1][2]

Shortly thereafter, another German chemist, Hans von Pechmann , contributed significantly to the field by discovering diazomethane in 1894 and subsequently developing the Pechmann pyrazole synthesis in 1898.[3][4] This method involves the reaction of diazomethane with acetylenic compounds, offering an alternative route to the pyrazole core.[3][5]

The 20th century witnessed a paradigm shift in the understanding of organic reaction mechanisms, which profoundly impacted pyrazole synthesis. In the 1960s, Rolf Huisgen's extensive work on 1,3-dipolar cycloaddition reactions provided a powerful and versatile tool for the construction of five-membered heterocycles, including pyrazoles.[6][7] This conceptually elegant approach involves the reaction of a 1,3-dipole (like a nitrile imine) with a dipolarophile (such as an alkyne).[6][8] The Huisgen 1,3-dipolar cycloaddition has since become a mainstay in heterocyclic chemistry due to its high degree of stereospecificity and regioselectivity.[6][7]

These foundational discoveries have paved the way for a vast and ever-expanding landscape of synthetic methodologies for accessing pyrazole-5-carboxylates, driven by the increasing demand for these compounds in various scientific disciplines.

Foundational Synthetic Methodologies

The synthesis of pyrazole-5-carboxylates can be broadly categorized into several key strategies. This section will detail the most influential classical methods, focusing on their mechanisms, advantages, and limitations.

The Knorr Pyrazole Synthesis: A Timeless Classic

The Knorr synthesis remains one of the most direct and widely employed methods for preparing pyrazoles. The core principle involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[2][9]

Mechanism: The reaction proceeds through a series of well-defined steps, typically under acidic or basic conditions. The mechanism is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound.[9] When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, the regioselectivity of the initial attack becomes a critical factor, often leading to a mixture of isomers.[10]

The regiochemical outcome is influenced by a delicate interplay of:

  • Electronic Effects: The more electrophilic carbonyl carbon is preferentially attacked.

  • Steric Effects: The less sterically hindered carbonyl group is more accessible to the incoming hydrazine.

  • Reaction Conditions: The pH of the reaction medium can significantly alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups, thereby influencing the regioselectivity.[10][11]

Following the initial condensation to form a hydrazone or enamine intermediate, an intramolecular cyclization occurs via the attack of the second nitrogen atom on the remaining carbonyl group. Subsequent dehydration yields the aromatic pyrazole ring.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl R1-C(=O)-CH2-C(=O)-R2 Hydrazone Hydrazone/Enamine Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine R3-NH-NH2 Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Figure 1: Simplified workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate (A Knorr-type reaction)

  • Materials:

    • Ethyl acetoacetate

    • Phenylhydrazine

    • Glacial acetic acid

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The Pechmann Pyrazole Synthesis: An Alternative Pathway

The Pechmann synthesis offers a distinct approach to the pyrazole core, utilizing the reaction of an acetylenic compound with diazomethane or its derivatives.[5] This method is a classic example of a 1,3-dipolar cycloaddition.

Mechanism: The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The diazomethane acts as the 1,3-dipole, and the alkyne serves as the dipolarophile. The cycloaddition leads to the formation of a 3H-pyrazole intermediate, which then tautomerizes to the more stable aromatic pyrazole. The use of substituted acetylenes and diazo compounds can lead to issues with regioselectivity.

Pechmann_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Alkyne R1-C≡C-R2 3H-Pyrazole 3H-Pyrazole Alkyne->3H-Pyrazole [3+2] Cycloaddition Diazomethane CH2N2 Diazomethane->3H-Pyrazole Pyrazole Pyrazole 3H-Pyrazole->Pyrazole Tautomerization

Figure 2: Key steps in the Pechmann pyrazole synthesis.
Huisgen 1,3-Dipolar Cycloaddition: A Powerful and Versatile Tool

The Huisgen 1,3-dipolar cycloaddition is a highly efficient and versatile method for constructing five-membered heterocycles, including pyrazole-5-carboxylates.[6] This reaction involves the combination of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, typically an alkyne or an alkene.[8]

Mechanism: The reaction is believed to proceed through a concerted pericyclic mechanism, where the new sigma bonds are formed in a single transition state.[6] This concerted nature often leads to high stereospecificity. The regioselectivity of the cycloaddition is governed by the electronic properties of the substituents on both the 1,3-dipole and the dipolarophile, and can be predicted using frontier molecular orbital (FMO) theory.

Experimental Protocol: Synthesis of a Pyrazole-5-carboxylate via 1,3-Dipolar Cycloaddition

  • Materials:

    • A suitable hydrazonoyl halide (precursor to the nitrile imine)

    • An alkyne bearing a carboxylate group (e.g., ethyl propiolate)

    • A non-nucleophilic base (e.g., triethylamine)

    • An inert solvent (e.g., toluene or THF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydrazonoyl halide and the alkyne in the chosen solvent.

    • Cool the mixture in an ice bath.

    • Slowly add the triethylamine to the reaction mixture. The triethylamine dehydrohalogenates the hydrazonoyl halide in situ to generate the reactive nitrile imine.

    • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

    • Filter the reaction mixture to remove the triethylammonium salt.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Modern Synthetic Innovations

In recent years, the drive for more efficient, sustainable, and diverse synthetic routes has led to the development of novel methodologies for pyrazole-5-carboxylate synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[8][12] In the context of pyrazole synthesis, microwave-assisted methods often lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating.[13][14] Both the Knorr synthesis and 1,3-dipolar cycloadditions can be effectively performed under microwave conditions.[12]

Experimental Protocol: Microwave-Assisted Synthesis of Pyrazoles

  • General Procedure:

    • In a microwave-safe reaction vessel, combine the appropriate starting materials (e.g., a 1,3-dicarbonyl compound and a hydrazine, or a hydrazonoyl halide and an alkyne) and any necessary reagents (e.g., a catalyst or base) in a minimal amount of a suitable high-boiling solvent or under solvent-free conditions.[15][16]

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature and time.

    • After cooling, the product can be isolated and purified using standard techniques.[15]

Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles, with a focus on using environmentally benign solvents (such as water or ionic liquids), recyclable catalysts, and solvent-free reaction conditions.[17][18][19] These approaches not only reduce the environmental impact of the synthesis but can also lead to improved efficiency and safety.[20]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic method for a particular pyrazole-5-carboxylate target depends on several factors, including the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. The following table provides a comparative overview of the key synthetic strategies.

Method Starting Materials Key Reagents General Conditions Yields Advantages Limitations
Knorr Synthesis 1,3-Dicarbonyls, β-KetoestersHydrazines, Acid/Base CatalystHeating in a protic solventGood to ExcellentReadily available starting materials, straightforwardPotential for regioisomer formation, may require harsh conditions
Pechmann Synthesis AcetylenesDiazomethane derivativesTypically mildModerate to GoodAccess to pyrazoles with specific substitution patternsUse of potentially explosive and toxic diazomethane
1,3-Dipolar Cycloaddition Alkynes/Alkenes, Hydrazonoyl HalidesNon-nucleophilic baseMild conditionsGood to ExcellentHigh regioselectivity and stereospecificity, broad substrate scopeRequires synthesis of the 1,3-dipole precursor
Microwave-Assisted VariousCorresponding reagents for the chosen reactionMicrowave irradiationOften higher than conventional methodsRapid reaction times, improved yields, cleaner reactionsRequires specialized equipment
Green Synthesis VariousOften catalyst-basedAqueous media, solvent-free, recyclable catalystsGood to ExcellentEnvironmentally friendly, often milder conditionsCatalyst development and recycling can be challenging

Characterization of Pyrazole-5-carboxylates

The structural elucidation of newly synthesized pyrazole-5-carboxylates relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the pyrazole ring typically appears as a singlet in the aromatic region. The chemical shifts of the substituents provide valuable information about their electronic environment. The protons of the ester group will also be present.

    • ¹³C NMR: The carbon signals of the pyrazole ring and the carboxylate group are characteristic.

  • Mass Spectrometry (MS): The molecular ion peak confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester group and the C=N and C=C bonds of the pyrazole ring are typically observed.

Conclusion

The synthesis of pyrazole-5-carboxylates has a rich history, evolving from the seminal discoveries of the 19th century to the sophisticated and sustainable methods of the 21st century. The classical Knorr, Pechmann, and Huisgen methodologies remain fundamental tools for the construction of this important heterocyclic scaffold. Modern innovations, such as microwave-assisted synthesis and green chemistry approaches, have further expanded the synthetic chemist's toolbox, enabling the rapid and efficient production of a diverse range of pyrazole-5-carboxylate derivatives. A thorough understanding of the underlying mechanisms and the advantages and limitations of each synthetic route is crucial for the rational design and successful execution of synthetic strategies targeting these valuable compounds, which will undoubtedly continue to play a pivotal role in the advancement of medicine and agriculture.

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  • Chaudhari, D., et al. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. RSC Advances, 15, 12345-12356. [Link]

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Hazards and safety information for chloropyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hazards and Safety of Chloropyrazole Compounds

Abstract

Chloropyrazoles are a class of heterocyclic compounds integral to modern drug discovery and agrochemical development, with a chemical scaffold that offers metabolic stability and diverse biological activity.[1][2] However, the inclusion of a chlorine atom on the pyrazole ring introduces specific hazards that necessitate a robust understanding and implementation of safety protocols. This guide provides a comprehensive overview of the toxicological, physicochemical, and reactive hazards associated with chloropyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into risk assessment, control measures, safe handling, emergency procedures, and waste disposal. By explaining the causality behind experimental and safety choices, this document serves as a technical resource for maintaining a self-validating system of safety in the laboratory.

The Chloropyrazole Moiety: Applications and Inherent Hazards

The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs for oncology, infectious diseases, and inflammatory conditions.[1][3] The introduction of chlorine substituents is a common strategy to modulate the electronic properties, metabolic stability, and binding affinity of drug candidates. In agrochemicals, chlorinated phenylpyrazoles, such as fipronil, are highly effective insecticides.[4]

While advantageous for their intended biological or chemical function, these structural features also present distinct hazards:

  • Enhanced Biological Activity: The same properties that make chloropyrazoles effective can also lead to increased toxicity. The mechanism of action for some, like the phenylpyrazole insecticides, involves antagonism of the γ-aminobutyric acid (GABA) receptor, a pathway that can induce neurotoxic effects in non-target species, including mammals.[5][6]

  • Reactivity: The chlorinated heterocyclic ring can participate in hazardous reactions if not handled with appropriate care.

  • Hazardous Decomposition: Like other chlorinated organic compounds, thermal decomposition can release toxic and corrosive gases, such as hydrogen chloride (HCl) and phosgene (COCl2).[7]

Hazard Identification and Toxicological Profile

A thorough understanding of the potential health effects is the foundation of a robust safety protocol. While many novel chloropyrazole compounds synthesized in research labs will lack comprehensive toxicological data, information from representative molecules and related chemical classes can inform a precautionary approach.

GHS Classification of a Representative Compound: 4-Chloro-1H-pyrazole

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The classification for 4-Chloro-1H-pyrazole, a common building block, highlights the typical hazards of this class.

Hazard ClassHazard StatementGHS PictogramCitation
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[8][9]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[8][9]
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation[8][9]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[8]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[8]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[8][9]
Toxicological Data from Phenylpyrazole Insecticides

The most extensive toxicological data for this class comes from widely used pesticides. Fipronil, a phenylpyrazole, demonstrates potent neurotoxicity by acting as a GABA receptor antagonist.[6] While it shows greater selectivity for insect receptors, it is not without effects on mammals, particularly in cases of accidental or intentional ingestion.[5]

CompoundRouteSpeciesLD50 ValueCitation
FipronilOralRat97 mg/kg[5]
FipronilOralMouse95 mg/kg[5]
FipronilDermalRat>2000 mg/kg[5]
FipronilDermalRabbit354 mg/kg[5]
Other Pyrazole InsecticidesOralRat/Mouse245 to 520 mg/kg[10]

Key toxicological insights include:

  • Neurotoxicity: Signs of poisoning include convulsions, tremors, ataxia, and other neurological responses.[5]

  • Organ Damage: Fipronil and its metabolites can induce toxic effects in the liver and kidneys.[5]

  • Developmental Toxicity: Studies on the pyrazole insecticide flupyrazofos showed fetal growth retardation at maternally toxic doses in rats.[11]

For novel chloropyrazoles, it must be assumed that similar or other, as-yet-unidentified, toxicities could be present. Therefore, preventing exposure through all routes—dermal, inhalation, and ingestion—is paramount.

Physicochemical and Reactive Hazards

Beyond direct toxicity, the physical and chemical properties of chloropyrazoles present laboratory hazards that must be managed.

Thermal Stability and Decomposition

Studies have shown that the introduction of chlorine atoms can increase the thermal stability of the pyrazole ring, with some compounds being stable above 260-275°C. However, this does not eliminate the risk of thermal decomposition. When chlorinated organic compounds are exposed to high heat, such as in a fire or during certain reaction conditions, they can decompose to form highly toxic and corrosive byproducts.

  • Hydrogen Chloride (HCl): A corrosive gas that is severely irritating to the respiratory system, eyes, and skin.

  • Phosgene (COCl2): A highly toxic and insidious gas that can cause delayed-onset, severe pulmonary edema.

  • Nitrogen Oxides (NOx): Toxic gases that can cause respiratory damage.[12]

  • Carbon Monoxide (CO) and Carbon Dioxide (CO2): Standard products of organic combustion.[12]

Chemical Reactivity and Incompatibility

Safe handling requires an awareness of potentially hazardous chemical reactions.

  • Strong Oxidizing Agents: As with many organic compounds, mixing with strong oxidizers can lead to vigorous or explosive reactions. Chloropyrazoles should be stored separately from these materials.[12]

  • Synthesis Reagents: The synthesis of chloropyrazoles often involves hazardous reagents. For example, using hypochloric acid or its salts requires careful control of reaction conditions to ensure safety and prevent runaway reactions.[13] Electrophilic halogenation also requires careful selection of reagents and conditions to control regioselectivity and prevent unwanted side reactions.[14]

Risk Assessment and Control Measures

A systematic approach to risk assessment is crucial before any work with chloropyrazoles begins. The hierarchy of controls should always be followed to ensure the highest level of protection.

Caption: A workflow for assessing and mitigating risks associated with chloropyrazoles.

Standard Operating Procedures for Safe Handling

The following protocols are designed to minimize exposure and ensure safe handling during common laboratory procedures.

Personal Protective Equipment (PPE)

The choice of PPE is dictated by the specific hazards of the compound and the procedure. For chloropyrazoles, the following are mandatory:

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.[8]

  • Hand Protection: Chemically resistant gloves are essential. Given that many chloropyrazoles are solids dissolved in organic solvents, the glove material must be chosen based on its resistance to the solvent being used. Nitrile gloves are a common starting point, but breakthrough times should be verified. Always wash hands thoroughly after removing gloves.[8][15]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger scale operations, a chemical-resistant apron may be necessary.[8]

  • Respiratory Protection: Work should be conducted within a certified chemical fume hood to prevent inhalation of powders or vapors.[8] If engineering controls are insufficient, a NIOSH-approved respirator may be required, based on a formal risk assessment.[12]

Engineering Controls
  • Chemical Fume Hood: All procedures involving the handling of dry chloropyrazole powders or their solutions should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[16]

  • Glovebox: For highly potent or toxic derivatives, or when handling large quantities, a glovebox provides an additional layer of containment.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[16]

Protocol for Weighing and Handling Solid Chloropyrazoles

The primary risk when handling solid compounds is the generation and inhalation of fine dust.

SafeHandlingProtocol A 1. Don appropriate PPE (Goggles, Gloves, Lab Coat) B 2. Set up work area inside a certified chemical fume hood. A->B C 3. Decontaminate spatula and weigh boat with 70% ethanol. B->C D 4. Carefully open the reagent container inside the fume hood. E 5. Use a spatula to transfer the solid to the weigh boat on the balance. D->E F 6. Avoid generating dust. Move slowly and deliberately. E->F G 7. Close the reagent container tightly. F->G H 8. Transfer the weighed compound to the reaction vessel. I 9. Decontaminate the spatula and work surface. Dispose of contaminated weigh boat in solid hazardous waste. H->I J 10. Remove PPE and wash hands thoroughly. I->J

Caption: Step-by-step protocol for safely weighing solid chloropyrazole compounds.

Storage Requirements

Proper storage is critical to prevent degradation, accidental release, and incompatible reactions.

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[8]

  • Segregate from incompatible materials, particularly strong oxidizing agents and acids.[12][17]

  • Store away from heat sources or open flames.[12]

  • Protect from light if the compound is known to be light-sensitive.[12]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with the location and use of emergency equipment.

Spill Response

The response to a spill depends on its size and nature (solid vs. liquid).

SpillResponse cluster_Cleanup Cleanup Procedure (Small Spill) Start Spill Occurs Alert Alert personnel in the immediate area. Isolate the spill. Start->Alert Assess Assess the spill: Is it large or small? Is anyone contaminated? Alert->Assess LargeSpill Large Spill / High Hazard: Evacuate the area. Call Emergency Services. Assess->LargeSpill Large SmallSpill Small Spill: Proceed with cleanup only if trained and equipped. Assess->SmallSpill Small End Cleanup Complete LargeSpill->End PPE Don appropriate PPE: Respirator, goggles, chemical gloves, shoe covers. SmallSpill->PPE Contain Solid: Gently cover with absorbent pads. Liquid: Surround with absorbent material. PPE->Contain Collect Carefully sweep/scoop up material. Place in a labeled hazardous waste container. Contain->Collect Decon Decontaminate the area with an appropriate solvent. Collect->Decon Decon->End Dispose of all waste properly

Caption: Decision tree for responding to a chloropyrazole spill.

For a small solid spill, avoid generating dust by covering it with a damp paper towel before sweeping it up.[8] For a liquid spill, use an inert absorbent material. In all cases, the cleanup materials must be placed in a sealed container for hazardous waste disposal.[8]

First Aid for Exposure

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][16]

Waste Disposal

All chloropyrazole waste is considered hazardous chemical waste and must be disposed of accordingly.

  • Segregation: Never mix chloropyrazole waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Solid waste (contaminated gloves, paper towels, pipette tips) should be collected separately from liquid waste.[18]

  • Containers: Use only approved, chemically compatible, and properly labeled hazardous waste containers. Containers must be kept closed except when adding waste.[19]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name of the chloropyrazole compound and any solvents.

  • Disposal: Disposal must be handled through a licensed hazardous waste management service. Never dispose of chloropyrazoles down the drain or in the regular trash.[18][19]

Conclusion

Chloropyrazole compounds are a valuable class of molecules in scientific research and development. Their utility, however, is matched by a distinct hazard profile that demands respect and careful management. By understanding the toxicological and physicochemical risks, implementing a hierarchy of controls, and adhering to rigorous safe handling and emergency protocols, researchers can mitigate the dangers associated with these compounds. A culture of safety, grounded in the principles outlined in this guide, is essential for protecting personnel and the environment while advancing scientific discovery.

References

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A Technical Guide to Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. The pyrazole scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules, and this specific derivative serves as a crucial and versatile synthetic intermediate.[1][2] This document delves into the core physicochemical properties, outlines a plausible synthetic pathway with detailed protocols, discusses methods for structural characterization, and explores its applications as a key building block. All information is grounded in authoritative sources to ensure scientific integrity for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazole derivative. Its identity is defined by a unique combination of a methyl ester at the 5-position, a chlorine atom at the 3-position, and a methyl group on the nitrogen at the 1-position of the pyrazole ring. This specific arrangement of functional groups makes it a reactive and valuable precursor for further chemical modification.

Table 1: Core Chemical Identifiers

Identifier Value Source
IUPAC Name This compound N/A
CAS Number 173841-06-0
Molecular Formula C₆H₇ClN₂O₂
Molecular Weight 174.59 g/mol Calculated

| InChI Key | HXVYKJUTAPFZGY-UHFFFAOYSA-N | |

Table 2: Physicochemical Characteristics

Property Value Source
Physical Form White to yellow sticky oil or semi-solid
Typical Purity ≥97%
Storage Temperature Refrigerator

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. | General Chemical Knowledge |

Synthesis and Mechanistic Insights

The synthesis of polysubstituted pyrazoles is a well-established field, often relying on the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For this compound, a logical synthetic approach involves the construction of the pyrazole ring followed by targeted functionalization (N-methylation and chlorination). This multi-step process allows for precise control over the final substitution pattern.

Proposed Synthetic Workflow

The following workflow illustrates a plausible and efficient pathway for laboratory-scale synthesis. The causality behind this sequence is to first establish the core pyrazole ester scaffold, which is then functionalized. N-methylation is performed prior to chlorination, as the unprotected pyrazole N-H proton is acidic and could interfere with certain chlorinating agents.

A Precursor (e.g., Methyl 3-amino-5-pyrazolecarboxylate) B N-Methylation A->B Reagents: Dimethyl sulfate or Methyl iodide, Base (e.g., K2CO3) C Intermediate (Methyl 1-methyl-1H-pyrazole-5-carboxylate) B->C D Chlorination C->D Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO2Cl2) E Target Molecule (this compound) D->E F Purification (Column Chromatography) E->F G Final Product F->G cluster_0 Functional Group Interconversion cluster_1 Target Molecule Classes A Methyl 3-chloro-1-methyl-1H- pyrazole-5-carboxylate B Ester Hydrolysis (-COOCH3 -> -COOH) A->B C Amide Formation (-COOCH3 -> -CONHR) A->C D Nucleophilic Aromatic Substitution (Displacement of -Cl) A->D E Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig at C3-Cl) A->E G Pharmaceuticals (Kinase Inhibitors, Antimicrobials) B->G Amide Coupling C->G Amide Coupling F Agrochemicals (Herbicides, Fungicides) D->F E->F E->G H Functional Materials E->H

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Methodological & Application

Synthesis of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate from dimethyl carbonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate Utilizing Dimethyl Carbonate as a Green Methylating Agent

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the multi-step synthesis of this compound, a valuable heterocyclic scaffold in medicinal and agrochemical research.[1][2] The synthesis is strategically designed to incorporate dimethyl carbonate (DMC) for the N-methylation step, highlighting a commitment to green chemistry principles by replacing hazardous traditional methylating agents like dimethyl sulfate and methyl halides.[3][4] The guide details the formation of the pyrazole core, the subsequent eco-friendly methylation, and the final chlorination step. Each stage is accompanied by detailed experimental procedures, mechanistic insights, and critical safety considerations, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[5][6][7] Their versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them a focal point of synthetic efforts.[1][8] The synthesis of specifically functionalized pyrazoles is crucial for the development of new chemical entities with enhanced efficacy and specificity.

A significant challenge in chemical synthesis is the integration of environmentally benign reagents and processes. Traditional methylation reactions often rely on highly toxic and carcinogenic substances.[4][9] Dimethyl carbonate (DMC) has emerged as a superior green alternative.[3][10] It is non-toxic, biodegradable, and produced through a clean process, making it an ideal reagent for sustainable chemical manufacturing.[3][11] DMC's reactivity can be finely tuned for selective mono-N-methylation of heterocyclic compounds, such as pyrazoles, often without the need for a catalyst and avoiding the production of inorganic salt by-products.[3][12][13]

This guide presents a robust and detailed methodology for the synthesis of this compound, leveraging the benefits of dimethyl carbonate.

Overall Synthetic Strategy

The synthesis is designed as a three-step process, commencing with the construction of the pyrazole ring, followed by N-methylation with dimethyl carbonate, and culminating in the chlorination of the pyrazole core.

Synthetic_Workflow Start Starting Materials (e.g., β-ketoester, Hydrazine) Step1 Step 1: Pyrazole Ring Formation Start->Step1 Intermediate1 Intermediate 1 (Methyl 1H-pyrazole-5-carboxylate) Step1->Intermediate1 Step2 Step 2: N-Methylation (with Dimethyl Carbonate) Intermediate1->Step2 Intermediate2 Intermediate 2 (Methyl 1-methyl-1H-pyrazole-5-carboxylate) Step2->Intermediate2 Step3 Step 3: Chlorination Intermediate2->Step3 FinalProduct Final Product (this compound) Step3->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 1H-pyrazole-5-carboxylate (Intermediate 1)

The foundational step is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[14] To obtain the desired ester at the 5-position, a β-ketoester is an appropriate precursor.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Methyl 2-(hydroxymethylene)-3-oxobutanoate 144.12 14.4 g 0.1
Hydrazine hydrate (~64%) 50.06 5.0 g 0.1
Ethanol 46.07 100 mL -

| Acetic Acid | 60.05 | 5 mL | - |

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-(hydroxymethylene)-3-oxobutanoate (0.1 mol) in 100 mL of ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Slowly add hydrazine hydrate (0.1 mol) dropwise to the solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40°C.

  • After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield Methyl 1H-pyrazole-5-carboxylate.

Part 2: Synthesis of Methyl 1-methyl-1H-pyrazole-5-carboxylate (Intermediate 2)

This step employs dimethyl carbonate as a green methylating agent. The reaction can be performed without a catalyst at elevated temperatures.[12][13]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Methyl 1H-pyrazole-5-carboxylate 126.11 12.6 g 0.1
Dimethyl carbonate (DMC) 90.08 90.1 g (100 mL) 1.0

| Potassium carbonate (optional catalyst) | 138.21 | 1.38 g | 0.01 |

Procedure:

  • In a high-pressure reaction vessel (autoclave), combine Methyl 1H-pyrazole-5-carboxylate (0.1 mol) and dimethyl carbonate (1.0 mol). DMC serves as both the reactant and the solvent.[4]

  • (Optional) Add a catalytic amount of potassium carbonate to accelerate the reaction.

  • Seal the vessel and heat the mixture to 140-160°C for 12-24 hours.[13] The pressure will increase due to the formation of methanol and carbon dioxide by-products.

  • After the reaction period, cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the excess dimethyl carbonate and methanol by distillation.

  • The crude product can be purified by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane gradient) to yield pure Methyl 1-methyl-1H-pyrazole-5-carboxylate.

Part 3: Synthesis of this compound (Final Product)

The final step is the chlorination of the pyrazole ring. Electrophilic chlorination of pyrazoles typically occurs at the C4 position.[15][16] However, with the C4 position unsubstituted and under specific conditions, chlorination at other positions is possible. Sulfuryl chloride is a potent chlorinating agent for such transformations.[17]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Methyl 1-methyl-1H-pyrazole-5-carboxylate 140.14 14.0 g 0.1
Sulfuryl chloride (SO₂Cl₂) 134.97 14.8 g (8.9 mL) 0.11

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

Procedure:

  • In a 250 mL three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve Methyl 1-methyl-1H-pyrazole-5-carboxylate (0.1 mol) in 150 mL of dry dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sulfuryl chloride (0.11 mol) dropwise over 30 minutes. The reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product should be purified by column chromatography to isolate the desired this compound. Note: Isomeric products may form, and careful characterization (NMR, MS) is essential to confirm the structure.

Mechanistic Insights

N-Methylation with Dimethyl Carbonate

The N-methylation of pyrazole with DMC is believed to proceed through a BAl-2 (bimolecular, acyl-oxygen cleavage) mechanism. The nucleophilic nitrogen of the pyrazole attacks the electrophilic methyl group of DMC, with the concurrent departure of the methoxycarbonate anion.

Methylation_Mechanism cluster_0 BAl-2 Mechanism Pyrazole Pyrazole-N-H TransitionState [Pyrazole-N---H---O(CH₃)C(=O)O---CH₃]‡ Pyrazole->TransitionState Nucleophilic Attack DMC CH₃-O-C(=O)-O-CH₃ DMC->TransitionState Product Pyrazole-N-CH₃ TransitionState->Product Byproducts CH₃OH + CO₂ TransitionState->Byproducts Chlorination_Mechanism cluster_1 Electrophilic Aromatic Substitution PyrazoleRing Methyl 1-methyl-1H-pyrazole-5-carboxylate Intermediate Arenium Ion Intermediate (positive charge delocalized) PyrazoleRing->Intermediate + Cl⁺ Electrophile Cl⁺ FinalProduct This compound Intermediate->FinalProduct - H⁺

Caption: General mechanism for the electrophilic chlorination of the pyrazole ring.

Safety Precautions

  • Hydrazine hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Dimethyl carbonate (DMC): Flammable liquid. [9]Keep away from ignition sources. While it has low toxicity, it should be handled in a well-ventilated area.

  • Sulfuryl chloride: Highly corrosive and reacts violently with water. It is a lachrymator. Handle with extreme care in a fume hood, using acid-resistant gloves and a face shield.

  • All reactions should be conducted in a well-ventilated laboratory fume hood.

Conclusion

The synthesis of this compound can be achieved through a reliable three-step sequence. The incorporation of dimethyl carbonate for the N-methylation step represents a significant advancement towards a more sustainable and safer synthetic protocol, aligning with the principles of green chemistry. [3][4]This guide provides a detailed and practical framework for researchers to produce this valuable pyrazole derivative, with a strong emphasis on procedural details, mechanistic understanding, and safety.

References

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing).
  • The chemistry of dimethyl carbonate - PubMed.
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. (2023-03-08).
  • Dimethyl Carbonate: Revolutionizing Chemical Synthesis with Eco-Friendly Methylation.
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.
  • Dimethyl carbonate - Wikipedia.
  • N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
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  • (PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2025-08-06).
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Application and Protocol Guide for the Regiocontrolled Synthesis of 1-Substituted Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview and practical protocols for the regiocontrolled synthesis of 1-substituted pyrazole carboxylates. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The precise control of substituent placement on the pyrazole ring is paramount for modulating pharmacological activity. This document details established and modern synthetic strategies, elucidates the mechanistic basis for regioselectivity, and offers step-by-step experimental protocols.

Introduction: The Significance of Regiocontrol in Pyrazole Synthesis

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers multiple sites for substitution. When synthesizing 1-substituted pyrazole carboxylates from unsymmetrical precursors, the formation of constitutional isomers is a common challenge.[3][4] For instance, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two distinct regioisomers: the 1,3- and 1,5-disubstituted pyrazole carboxylates. The ability to selectively synthesize one isomer over the other is crucial, as different regioisomers often exhibit vastly different biological profiles and physicochemical properties.

This guide focuses on methodologies that provide high levels of regiocontrol, thereby minimizing tedious purification steps and maximizing the yield of the desired product. We will explore two primary strategies: regioselective cyclocondensation reactions and post-synthetic N-alkylation of pre-formed pyrazole rings.

Strategic Approaches to Regiocontrolled Synthesis

Regioselective Cyclocondensation of 1,3-Dicarbonyl Compounds and Hydrazines

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] The regiochemical outcome of this reaction is dictated by the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups of the dicarbonyl compound.

Mechanism and Control of Regioselectivity:

The regioselectivity of the Knorr pyrazole synthesis is influenced by several factors:

  • Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial attack by the hydrazine.

  • Electronic Effects: The more electrophilic carbonyl carbon will be preferentially attacked. Electron-withdrawing groups adjacent to a carbonyl group increase its electrophilicity.

  • Reaction Conditions: The choice of solvent and the use of acidic or basic catalysts can significantly influence the reaction pathway and, consequently, the regiomeric ratio.[5] For example, aprotic dipolar solvents have been shown to favor the formation of 1,3-disubstituted 1-arylpyrazoles.[5]

A recent study demonstrated excellent regiocontrol in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones.[3] The regioselectivity was remarkably dependent on the nature of the hydrazine used. Arylhydrazine hydrochlorides led to the formation of the 1,3-regioisomer, whereas the corresponding free arylhydrazine yielded the 1,5-regioisomer exclusively.[3] This highlights the profound impact of subtle changes in reactant form on the reaction outcome.

Visualizing the Reaction Pathway:

G cluster_0 Regioselective Cyclocondensation reagents Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine intermediateA Hydrazone Intermediate A reagents->intermediateA Attack at C1 intermediateB Hydrazone Intermediate B reagents->intermediateB Attack at C3 productA 1,3-Disubstituted Pyrazole Carboxylate intermediateA->productA Cyclization & Dehydration productB 1,5-Disubstituted Pyrazole Carboxylate intermediateB->productB Cyclization & Dehydration

Caption: General reaction scheme for the synthesis of 1,3- and 1,5-disubstituted pyrazole carboxylates.

Regioselective N-Alkylation of Pyrazole Carboxylates

An alternative strategy to achieve specific 1-substituted pyrazoles is the direct alkylation of a pre-synthesized pyrazole carboxylate. This approach is particularly useful when the desired substitution pattern is difficult to obtain via direct cyclocondensation. The regioselectivity of N-alkylation is governed by the relative nucleophilicity of the two nitrogen atoms in the pyrazole ring and steric hindrance around them.

Factors Influencing N-Alkylation Regioselectivity:

  • Steric Effects: Bulky substituents at the C3 or C5 position will direct the incoming alkyl group to the less sterically hindered nitrogen atom.[7]

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly impact the N1/N2 alkylation ratio. For instance, the use of K2CO3 in DMSO has been reported to achieve regioselective N1-alkylation of 3-substituted pyrazoles. A catalyst-free Michael addition has also been developed for highly regioselective N1-alkylation.[8]

Workflow for Regioselective N-Alkylation:

G cluster_1 N-Alkylation Workflow start Start with 3(5)-substituted pyrazole carboxylate deprotonation Deprotonation with Base (e.g., K2CO3, NaH) start->deprotonation alkylation Addition of Alkylating Agent (e.g., Alkyl halide, Michael acceptor) deprotonation->alkylation product Regioselective N1-Substituted Pyrazole Carboxylate alkylation->product workup Reaction Quench & Purification product->workup

Caption: A typical experimental workflow for the regioselective N-alkylation of pyrazoles.

Experimental Protocols

Protocol 1: Regioselective Synthesis of Ethyl 1-Aryl-5-methyl-1H-pyrazole-3-carboxylates via Cyclocondensation

This protocol is adapted from methodologies focusing on the regioselective condensation of β-ketoesters with arylhydrazines.

Materials:

  • Ethyl acetoacetate

  • Substituted arylhydrazine hydrochloride

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted arylhydrazine hydrochloride (10 mmol) in absolute ethanol (50 mL).

  • Add ethyl acetoacetate (12 mmol, 1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 1-aryl-5-methyl-1H-pyrazole-3-carboxylate.

Expected Outcome: This procedure generally favors the formation of the 1,5-disubstituted pyrazole isomer due to the initial attack of the substituted nitrogen of the arylhydrazine at the more electrophilic acetyl carbonyl group of ethyl acetoacetate.

Protocol 2: Regioselective N1-Alkylation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol outlines a general procedure for the regioselective N-alkylation of a pre-formed pyrazole.

Materials:

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate

  • Potassium carbonate (K2CO3), finely powdered and dried

  • Dimethylformamide (DMF), anhydrous

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), add ethyl 5-methyl-1H-pyrazole-3-carboxylate (5 mmol).

  • Add anhydrous DMF (25 mL) and stir until the pyrazole is completely dissolved.

  • Add finely powdered, anhydrous potassium carbonate (7.5 mmol, 1.5 equivalents).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add the alkyl halide (5.5 mmol, 1.1 equivalents) dropwise to the suspension.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to isolate the desired N1-alkylated pyrazole carboxylate.

Causality of Choices: The use of a polar aprotic solvent like DMF facilitates the dissolution of the pyrazole and the salt byproducts. Potassium carbonate is a sufficiently strong base to deprotonate the pyrazole, and its heterogeneous nature can sometimes improve regioselectivity. The N1 position is generally less sterically hindered, favoring alkylation at this site.[7]

Data Summary and Comparison

MethodKey ReagentsTypical Regioselectivity (1,3- vs 1,5-)Yield RangeReferences
Cyclocondensation β-ketoester + Arylhydrazine HClHigh for 1,5-isomer60-90%[5]
Cyclocondensation Trichloromethyl enone + ArylhydrazineExclusive 1,5-isomer52-83%[3]
Cyclocondensation Trichloromethyl enone + Arylhydrazine HClExclusive 1,3-isomer37-97%[3]
N-Alkylation Pyrazole + Alkyl Halide + K2CO3/DMSOHigh for N1-alkylation70-95%
Michael Addition Pyrazole + α,β-unsaturated ester>99:1 for N1-adduct>90%[8]

Conclusion and Future Perspectives

The regiocontrolled synthesis of 1-substituted pyrazole carboxylates is a well-developed field with a variety of reliable methods at the disposal of synthetic chemists. The choice between a cyclocondensation approach and a post-synthetic N-alkylation strategy will depend on the availability of starting materials and the desired final substitution pattern. Careful consideration of steric and electronic factors, as well as optimization of reaction conditions, are key to achieving high regioselectivity.

Future research in this area will likely focus on the development of even more efficient and environmentally benign catalytic systems, including transition-metal-catalyzed C-H functionalization of the pyrazole core, to introduce substituents with even greater precision.[9][10] The continued exploration of multicomponent reactions also holds promise for the rapid and diverse synthesis of these valuable heterocyclic compounds.[6]

References

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Experimental protocol for cyclocondensation reaction of pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Cyclocondensation Reaction for Pyrazole Synthesis

Introduction: The Enduring Importance of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry and materials science.[1][2] Their rigid, planar structure and capacity for diverse substitutions make them "privileged scaffolds" in drug discovery, appearing in blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[3][4] The broad spectrum of biological activities associated with pyrazole derivatives—including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties—drives the continuous development of efficient and versatile synthetic methodologies.[5][6]

The most fundamental and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction.[4][7] This approach typically involves the reaction of a 1,3-dielectrophilic species, most commonly a 1,3-dicarbonyl compound, with a binucleophilic hydrazine derivative.[5][8] The archetypal example of this transformation is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[5][9] While this classic method remains highly relevant, contemporary research has introduced numerous innovations, including microwave-assisted synthesis, multicomponent reactions, and the use of green, aqueous reaction media to improve efficiency, reduce environmental impact, and expand the accessible chemical space.[10][11][12]

This guide provides an in-depth exploration of the pyrazole cyclocondensation reaction, from its core mechanistic principles to detailed, field-proven experimental protocols. It is designed for researchers and scientists seeking to harness this powerful reaction for the synthesis of novel pyrazole derivatives.

Part 1: Mechanistic Underpinnings of the Knorr Pyrazole Synthesis

The trustworthiness of any synthetic protocol is grounded in a solid understanding of its reaction mechanism. The Knorr pyrazole synthesis is a robust and predictable reaction, but its outcome, particularly in terms of regioselectivity, is dictated by the interplay of reactant structure and reaction conditions.

The reaction proceeds via a two-stage condensation-cyclization-dehydration sequence.[13][14] When an unsymmetrical 1,3-dicarbonyl compound (e.g., a β-ketoester) reacts with a substituted hydrazine, the initial nucleophilic attack can, in principle, occur at either carbonyl group, potentially leading to a mixture of regioisomers.[5][15]

The Causality Behind the Reaction Pathway:

  • Initial Condensation: The reaction is typically initiated by the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. In the case of substituted hydrazines like phenylhydrazine, the terminal -NH2 group is more nucleophilic and less sterically hindered, leading the initial attack.[15] With β-ketoesters, the more electrophilic ketone carbonyl is generally attacked in preference to the ester carbonyl.[15][16] This first step forms a hydrazone intermediate.[13]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[16]

  • Dehydration: The resulting five-membered ring intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.[13] This final aromatization step is a powerful thermodynamic driving force for the reaction.

The reaction is often catalyzed by a small amount of acid (e.g., acetic acid, HCl), which serves to protonate the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack.[9][14]

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism R1 1,3-Dicarbonyl Compound I1 Step 1: Condensation (Formation of Hydrazone Intermediate) R1->I1 + H⁺ (catalyst) R2 Hydrazine Derivative R2->I1 I2 Step 2: Intramolecular Cyclization I1->I2 - H₂O I3 Step 3: Dehydration (Aromatization) I2->I3 P Final Product: Substituted Pyrazole I3->P - H₂O

Caption: General mechanism of the Knorr pyrazole synthesis.

Part 2: Designing the Experiment: Key Parameters and Modern Approaches

The versatility of the pyrazole synthesis stems from the wide array of commercially available starting materials and the adaptability of the reaction conditions.

Parameter Selection
ParameterChoices & ConsiderationsCausality / Expert Insight
1,3-Dicarbonyl Source β-Diketones: Acetylacetone, Dibenzoylmethaneβ-Ketoesters: Ethyl acetoacetate, Ethyl benzoylacetate[16]Other Equivalents: α,β-Unsaturated ketones, α-cyanoketones[5][17]The choice of the 1,3-dicarbonyl backbone directly defines the substituents at positions 3 and 5 of the final pyrazole. β-Ketoesters are common precursors for pyrazolones (keto-form) which exist in tautomeric equilibrium with the aromatic hydroxy-pyrazole (enol-form).[16]
Hydrazine Source Hydrazine hydrate (for N-unsubstituted pyrazoles)Phenylhydrazine, Methylhydrazine, Aryl hydrazines (for N1-substituted pyrazoles)[5]The substituent on the hydrazine (R' in R'-NHNH₂) will become the substituent at the N1 position of the pyrazole ring. Hydrazine itself is toxic and should be handled with appropriate care.[16]
Catalyst Brønsted Acids: Acetic acid, HCl[16]Heterogeneous: Nano-ZnO, Montmorillonite K-10[5][18]Green Catalysts: Imidazole, Baker's Yeast[3][19]A catalytic amount of acid is usually sufficient. Green catalysts are gaining prominence for their reusability and reduced environmental impact, often enabling reactions in aqueous media.[3][10]
Solvent & Conditions Conventional: Ethanol, 1-Propanol, Acetic Acid; Reflux heating[16]Green: Water, Solvent-free[20][21]Advanced: Microwave (MW) or Ultrasound (US) irradiation[11][22]The choice of solvent and energy source significantly impacts reaction time and yield. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating.[12][17][22] Water, as a solvent, aligns with the principles of green chemistry.[10]
Workflow Visualization

The general workflow for a pyrazole synthesis experiment is a systematic process from preparation to characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Select & Weigh Reactants C Combine Reagents in Reaction Vessel A->C B Choose Solvent & Catalyst B->C D Apply Energy (Heat / MW / US) C->D E Monitor Progress (TLC) D->E Continue if incomplete E->D Continue if incomplete F Quench Reaction & Isolate Crude Product E->F Reaction Complete G Purify Product (Recrystallization / Chromatography) F->G H Dry & Weigh Pure Product G->H I Characterize (NMR, MS, MP) H->I

Caption: Standard experimental workflow for pyrazole synthesis.

Part 3: Detailed Experimental Protocols

The following protocols are self-validating systems, providing detailed, step-by-step methodologies for synthesizing pyrazoles under different conditions. These should be treated as robust starting points, which may be optimized for specific substrates.

Protocol 1: Classic Knorr Synthesis of 1,3,5-Trimethylpyrazole

This protocol details a traditional, solvent-based reflux method, valued for its simplicity and reliability.

Materials:

  • Methylhydrazine (CH₆N₂)

  • Acetylacetone (C₅H₈O₂)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (10.0 g, 0.1 mol) in 30 mL of ethanol.

  • Reagent Addition: While stirring, carefully add methylhydrazine (4.6 g, 0.1 mol) to the flask, followed by 3-4 drops of glacial acetic acid. The addition may be slightly exothermic.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 1 hour.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The disappearance of the starting materials indicates completion.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into 100 mL of cold water while stirring. The product should separate as an oil or solid. Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation if necessary.

Protocol 2: Microwave-Assisted Green Synthesis of 1-Aryl-1H-pyrazole-5-amines[17]

This protocol leverages the efficiency of microwave heating and the environmental benefits of using water as a solvent.[17]

Materials:

  • Aryl hydrazine (e.g., Phenylhydrazine)

  • 3-Aminocrotononitrile

  • 1 M Hydrochloric Acid (HCl)

  • 10% Sodium Hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine the aryl hydrazine (5 mmol), 3-aminocrotononitrile (5 mmol), and 5 mL of 1 M HCl.[17]

  • Microwave Irradiation: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture at 150°C for 10-15 minutes.[17] Monitor the internal pressure to ensure it remains within the safe limits of the equipment.

  • Work-up: After the reaction, cool the vial to room temperature using compressed air.

  • Isolation: Carefully open the vial and transfer the acidic solution to a beaker. While stirring, slowly add 10% NaOH solution until the mixture is basic (pH > 10), which will cause the product to precipitate.[17]

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and allow it to air dry.[17] The product is often pure enough for subsequent use, but can be recrystallized from an ethanol/water mixture if needed. Typical isolated yields for this method range from 70-90%.[17]

Protocol 3: Multicomponent Aqueous Synthesis of Tetrasubstituted Pyrazoles[10]

This protocol showcases a one-pot, four-component reaction in an aqueous micellar medium, representing a highly efficient and green synthetic strategy.[10]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Ethyl Acetoacetate

  • Phenylhydrazine

  • Cetyltrimethylammonium Bromide (CTAB)

  • Water

Procedure:

  • Reaction Setup: In a 50 mL flask, add the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and CTAB (0.1 mmol) to 10 mL of water.

  • Heating: Heat the resulting suspension with vigorous stirring at 80°C for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove CTAB and any water-soluble impurities, and dry. Recrystallization from ethanol can be performed for further purification. This protocol offers excellent yields, often exceeding 90%.[10]

Comparative Summary of Protocols

ProtocolMethodKey FeaturesTypical TimeTypical Yield
1: Classic Knorr Conventional RefluxSimple, reliable, uses organic solvent1-2 hoursGood to Excellent
2: Microwave-Assisted Microwave IrradiationExtremely fast, high yield, uses water[17]10-15 minutes70-90%[17]
3: Multicomponent Aqueous MicellarOne-pot, green solvent, high atom economy[10]2-3 hoursExcellent (>90%)[10]

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Online]. Available: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Online]. Available: [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. [Online]. Available: [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Ingenta Connect. [Online]. Available: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Online]. Available: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. [Online]. Available: [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. [Online]. Available: [Link]

  • Process for the preparation of pyrazoles. Google Patents. [Online].
  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Online]. Available: [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Publications. [Online]. Available: [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Online]. Available: [Link]

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Application Notes and Protocols: Leveraging Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Pillar of Modern Agrochemicals

The pyrazole ring system is a cornerstone in the discovery and development of innovative agrochemicals, prized for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1][2] Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate stands as a pivotal starting material, a highly functionalized building block for the synthesis of a spectrum of high-value active ingredients, including fungicides, herbicides, and insecticides. Its strategic arrangement of a reactive chloro group, a methyl ester for derivatization, and a methylated pyrazole core provides a robust platform for constructing complex molecules with precise biological targets.[3][4] This guide offers an in-depth exploration of the synthetic utility of this key intermediate, providing detailed protocols and the scientific rationale behind the methodologies for researchers in the agrochemical and pharmaceutical industries.

PART I: Synthesis of Pyrazole Carboxamide Fungicides - Targeting Cellular Respiration

A prominent class of fungicides derived from pyrazole carboxylic acids are the succinate dehydrogenase inhibitors (SDHIs). These fungicides disrupt the fungal mitochondrial respiratory chain at complex II, leading to a cessation of energy production and ultimately, cell death.[5][6] The pyrazole carboxamide scaffold is essential for this activity. The following sections detail the conversion of this compound into a representative pyrazole carboxamide fungicide.

Mechanism of Action: SDHI Fungicides

Succinate dehydrogenase (SDH) is a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, preventing the oxidation of succinate to fumarate. This blockage of the respiratory chain leads to the depletion of ATP, the cell's primary energy currency, and the accumulation of reactive oxygen species, inducing oxidative stress and fungal cell death. The N-alkoxy-β-methoxyacrylate group in strobilurins, for example, mimics the natural substrate, ubiquinone, to effectively block the enzyme's active site.

SDHI_Mechanism cluster_0 Mitochondrial Inner Membrane cluster_1 Inhibition Succinate Succinate SDH_Complex_II Succinate Dehydrogenase (Complex II) Succinate->SDH_Complex_II Oxidation Fumarate Fumarate SDH_Complex_II->Fumarate e- e- SDH_Complex_II->e- Ubiquinone Ubiquinone (Q) e-->Ubiquinone Reduction Ubihydroquinone Ubihydroquinone (QH2) Ubiquinone->Ubihydroquinone Complex_III Complex III Ubihydroquinone->Complex_III To Complex III SDHI_Fungicide Pyrazole Carboxamide (SDHI Fungicide) SDHI_Fungicide->SDH_Complex_II Binds to Q-site

Figure 1: Mechanism of action of SDHI fungicides.
Synthetic Workflow: From Ester to Active Fungicide

The synthesis of a pyrazole carboxamide fungicide from this compound involves a three-step process:

  • Hydrolysis: The methyl ester is saponified to the corresponding carboxylic acid.

  • Activation: The carboxylic acid is converted to a more reactive acyl chloride.

  • Amide Coupling: The acyl chloride is reacted with a substituted aniline to form the final pyrazole carboxamide.

Fungicide_Synthesis_Workflow Start Methyl 3-chloro-1-methyl- 1H-pyrazole-5-carboxylate Step1 Step 1: Hydrolysis (e.g., NaOH, MeOH/H2O) Start->Step1 Intermediate1 3-chloro-1-methyl- 1H-pyrazole-5-carboxylic acid Step1->Intermediate1 Step2 Step 2: Activation (e.g., SOCl2 or (COCl)2) Intermediate1->Step2 Intermediate2 3-chloro-1-methyl- 1H-pyrazole-5-carbonyl chloride Step2->Intermediate2 Step3 Step 3: Amide Coupling (with substituted aniline) Intermediate2->Step3 End Pyrazole Carboxamide Fungicide Step3->End Aniline Substituted Aniline Aniline->Step3

Figure 2: Synthetic workflow for a pyrazole carboxamide fungicide.
Experimental Protocols

Protocol 1: Hydrolysis of this compound

  • Rationale: Saponification of the methyl ester to the carboxylic acid is a fundamental step to enable subsequent amide bond formation. The use of a base like sodium hydroxide in a mixed solvent system like methanol/water ensures efficient hydrolysis.[2][7]

  • Materials:

    • This compound

    • Methanol

    • Sodium hydroxide (NaOH) pellets

    • Deionized water

    • Hydrochloric acid (HCl), concentrated

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

    • Add sodium hydroxide (1.5-2.0 eq) portion-wise to the stirred solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the aqueous residue with water and acidify to pH 2-3 with concentrated hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride

  • Rationale: Conversion of the carboxylic acid to an acyl chloride activates the carbonyl group for nucleophilic attack by the amine in the subsequent coupling step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous and easily removed.[8][9][10][11][12]

  • Materials:

    • 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous toluene or dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) and anhydrous toluene or DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux and stir until the reaction is complete (cessation of gas evolution and dissolution of the solid).

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

    • The resulting crude 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride is typically used in the next step without further purification.

Protocol 3: Amide Coupling with a Substituted Aniline

  • Rationale: The final step involves the formation of the crucial amide bond. The highly reactive acyl chloride readily reacts with the nucleophilic amine of the substituted aniline. A non-nucleophilic base like triethylamine or pyridine is often added to scavenge the HCl generated during the reaction.[9][13][14]

  • Materials:

    • 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride

    • Substituted aniline (e.g., 2-amino-5-chlorobenzotrifluoride) (1.0 eq)

    • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

    • Triethylamine (Et₃N) or pyridine (1.1-1.2 eq)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF or DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous THF or DCM and add it dropwise to the cooled aniline solution.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

    • Quench the reaction with water and extract the product with ethyl acetate or DCM.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole carboxamide fungicide.

Step Reactants Reagents Solvent Key Transformation Typical Yield
1. Hydrolysis This compoundNaOHMethanol/WaterEster to Carboxylic Acid>90%
2. Activation 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acidSOCl₂, cat. DMFToluene or DCMCarboxylic Acid to Acyl ChlorideQuantitative (used in situ)
3. Amide Coupling 3-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride, Substituted AnilineEt₃N or PyridineTHF or DCMAcyl Chloride to Amide70-90%

PART II: Synthesis of Pyrazole-Based Herbicides

Pyrazole derivatives are also prominent in the herbicide market, with different substitution patterns leading to distinct modes of action. Two important classes are the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and the acetolactate synthase (ALS) inhibitors.

Mechanism of Action: HPPD and ALS Inhibitors
  • HPPD Inhibitors: These herbicides block the synthesis of plastoquinone, a vital cofactor in the biosynthesis of carotenoids. The absence of carotenoids leads to the photo-oxidation of chlorophyll, resulting in the characteristic bleaching symptoms in susceptible weeds.[5]

  • ALS Inhibitors: These herbicides inhibit acetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). The depletion of these essential amino acids halts protein synthesis and cell division, leading to plant death.

PART III: Synthesis of Pyrazole-Containing Insecticides - The Diamide Class

The anthranilic diamide class of insecticides, which includes the blockbuster chlorantraniliprole, features a pyrazole carboxamide core. These insecticides act as potent activators of insect ryanodine receptors, leading to uncontrolled release of calcium from internal stores, causing muscle paralysis and death of the target pest. While the synthesis of chlorantraniliprole itself involves a more complex pyrazole intermediate, the fundamental amide bond formation is analogous to that described for the fungicides.[2]

Safety and Handling

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of modern agrochemicals. The protocols and workflows outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this pyrazole derivative and to develop novel, effective, and safe crop protection solutions. The inherent adaptability of the pyrazole scaffold ensures its continued importance in the future of agrochemical research and development.

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Application Notes and Protocols for Pyrazole Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Therapies

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant and growing threat to global public health.[1][2] Pathogenic fungi, such as Candida, Aspergillus, and Cryptococcus species, are responsible for a substantial burden of morbidity and mortality, particularly in immunocompromised individuals.[3] The current antifungal armamentarium is limited, and the rise of resistance to existing agents underscores the urgent need for the discovery and development of novel antifungal drugs with distinct mechanisms of action.[4][5]

In this context, pyrazole derivatives have garnered considerable attention as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antifungal properties.[6][7][8] This guide provides a comprehensive overview of the application of pyrazole derivatives as antifungal agents, detailing their mechanisms of action, structure-activity relationships, and robust protocols for their synthesis and evaluation.

Mechanism of Action: Disrupting the Fungal Powerhouse

A significant number of antifungal pyrazole derivatives exert their effect by targeting the fungal respiratory chain, specifically by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II.[9][10][11] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a vital role in cellular energy production.[11] Inhibition of SDH disrupts ATP synthesis, leading to a cascade of downstream effects that ultimately result in fungal cell death.[9][11]

The binding of pyrazole-carboxamide derivatives to SDH is a prime example of their targeted action.[10] These compounds typically interact with the ubiquinone-binding (Qp) site of the enzyme, preventing the reduction of ubiquinone to ubiquinol and thereby halting electron flow.[9][10] This targeted inhibition provides a degree of selectivity for the fungal enzyme over its mammalian counterpart, a crucial aspect for therapeutic development.[12]

G cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient SDH->ETC Electrons ATP ATP (Energy) ATP_Synthase->ATP Pyrazole Pyrazole Derivative Pyrazole->Inhibition Inhibition->SDH Inhibition Disruption->ATP ATP Production Disrupted

Figure 1: Mechanism of action of pyrazole derivatives targeting fungal succinate dehydrogenase.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency

The antifungal activity of pyrazole derivatives is intricately linked to their chemical structure. Modifications to the pyrazole core and its substituents can significantly impact their potency, spectrum of activity, and selectivity.[10][13][14] Understanding these structure-activity relationships (SAR) is paramount for the rational design of new and more effective antifungal agents.[15]

Key Structural Features Influencing Antifungal Activity:

Structural MoietyInfluence on ActivityRepresentative Substituents
Pyrazole Core Essential for binding to the target enzyme. The nature and position of substituents are critical.[13]Methyl, trifluoromethyl, halogen atoms.[4]
N-substituent Can modulate lipophilicity and steric interactions within the binding pocket.[15]Alkyl, aryl, or heterocyclic groups.
Carboxamide Linker Often crucial for hydrogen bonding interactions with the target protein.[10]The amide nitrogen can be substituted with various aryl or alkyl groups.
Aromatic/Alicyclic Tail Contributes to hydrophobic interactions and can influence the overall shape and fit of the molecule in the active site.[9][15]Phenyl, substituted phenyl, or cycloalkyl rings.

It has been observed that the presence of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the pyrazole ring or the aromatic tail can enhance antifungal activity.[4][13] Moreover, the specific stereochemistry of the molecule can also play a significant role in its biological activity.

Experimental Protocols

Protocol 1: General Synthesis of a Pyrazole Carboxamide Derivative

This protocol outlines a general, multi-step synthesis for a model pyrazole carboxamide derivative, a common scaffold for antifungal activity.[4][16]

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Dimethyl sulfate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂)

  • Substituted aniline

  • Appropriate solvents (e.g., ethanol, toluene, DMF)

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of Ethyl Pyrazole-4-carboxylate: a. React ethyl acetoacetate with an appropriate orthoformate derivative in the presence of acetic anhydride.[4] b. Cyclize the resulting intermediate with hydrazine hydrate in ethanol to yield the ethyl pyrazole-4-carboxylate.[4]

  • N-Alkylation of the Pyrazole Ring: a. Dissolve the ethyl pyrazole-4-carboxylate in a suitable solvent like toluene. b. Add a base (e.g., NaHCO₃) followed by the dropwise addition of an alkylating agent such as dimethyl sulfate.[4] c. Heat the reaction mixture and monitor for completion by TLC.

  • Saponification to Pyrazole-4-carboxylic Acid: a. Hydrolyze the N-alkylated ester using an aqueous solution of NaOH.[4] b. Acidify the reaction mixture with HCl to precipitate the pyrazole-4-carboxylic acid.

  • Formation of Pyrazole-4-carbonyl Chloride: a. Reflux the pyrazole-4-carboxylic acid in an excess of thionyl chloride to form the corresponding acid chloride.[4] b. Remove the excess thionyl chloride under reduced pressure.

  • Amide Coupling to Yield the Final Product: a. Dissolve the pyrazole-4-carbonyl chloride in a dry, aprotic solvent. b. Add a substituted aniline dropwise at a controlled temperature. c. Stir the reaction mixture until completion, then isolate and purify the final pyrazole carboxamide derivative by recrystallization or chromatography.

G Start Starting Materials (Ethyl Acetoacetate, Hydrazine, etc.) Step1 Step 1: Pyrazole Ring Formation Start->Step1 Step2 Step 2: N-Alkylation Step1->Step2 Step3 Step 3: Saponification Step2->Step3 Step4 Step 4: Acid Chloride Formation Step3->Step4 Step5 Step 5: Amide Coupling Step4->Step5 End Final Pyrazole Carboxamide Derivative Step5->End

Figure 2: General workflow for the synthesis of a pyrazole carboxamide derivative.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[17][18][19]

Materials:

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Pyrazole derivative stock solution (in DMSO)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: a. Subculture the fungal isolate on a suitable agar medium to ensure viability. b. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[17] c. For yeasts, dilute the suspension in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[20] For molds, the final conidial concentration should be around 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[18]

  • Preparation of Drug Dilutions: a. Perform serial two-fold dilutions of the pyrazole derivative stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. b. Include a drug-free well for growth control and a medium-only well for sterility control.[17]

  • Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). b. Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[20]

  • Determination of MIC: a. The MIC is the lowest concentration of the pyrazole derivative that causes a significant inhibition of visible growth compared to the growth control.[21] For some drug-organism combinations, a trailing effect may be observed, and the MIC is read as the concentration that causes approximately 50% growth inhibition.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate Plate Inoculum->Inoculate Dilutions Prepare Drug Dilutions in 96-well Plate Dilutions->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Visually Read Results Incubate->Read MIC Determine MIC Read->MIC

Figure 3: Workflow for in vitro antifungal susceptibility testing using the broth microdilution method.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of potential antifungal compounds against mammalian cells to determine their therapeutic window.[12][22] The MTT assay is a colorimetric method for assessing cell metabolic activity.[12]

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Pyrazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: a. Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: a. Prepare serial dilutions of the pyrazole derivative in complete cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control. c. Incubate the plate for 24-48 hours.

  • MTT Addition and Incubation: a. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: a. Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals. b. Read the absorbance at the appropriate wavelength (usually around 570 nm) using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.[23]

Data Analysis and Interpretation

The data obtained from the antifungal susceptibility and cytotoxicity assays are crucial for evaluating the potential of a pyrazole derivative as a therapeutic agent.

Key Parameters:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of the drug that inhibits the visible growth of a microorganism.[21]

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.[23]

  • Selectivity Index (SI): Calculated as the ratio of the IC₅₀ for a mammalian cell line to the MIC for the fungal pathogen (SI = IC₅₀ / MIC). A higher SI value indicates greater selectivity for the fungal target and a potentially wider therapeutic window.

Representative Data:

CompoundFungal SpeciesMIC (µg/mL)Mammalian Cell LineIC₅₀ (µg/mL)Selectivity Index (SI)
Pyrazole A C. albicans0.5HeLa>50>100
Pyrazole B A. fumigatus2.0HepG23517.5
Fluconazole C. albicans1.0HeLa>100>100

Conclusion and Future Directions

Pyrazole derivatives represent a versatile and promising scaffold for the development of novel antifungal agents.[8] Their ability to target essential fungal enzymes like succinate dehydrogenase offers a compelling mechanism of action.[9][10][11] The extensive possibilities for chemical modification allow for the fine-tuning of their antifungal activity and selectivity.

Future research in this area should focus on:

  • Optimization of lead compounds: Utilizing SAR data to design and synthesize more potent and selective derivatives.

  • Elucidation of resistance mechanisms: Understanding how fungi may develop resistance to this class of compounds.

  • In vivo efficacy studies: Evaluating the most promising compounds in relevant animal models of fungal infections.[24][25][26]

  • Exploration of novel pyrazole-based scaffolds: Investigating different pyrazole isomers and fusion with other heterocyclic systems to discover new antifungal chemotypes.

By leveraging the insights and protocols outlined in this guide, researchers can contribute to the advancement of pyrazole derivatives as a new generation of much-needed antifungal therapies.

References

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Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of Pyrazole Carboxamide Derivatives from Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, step-by-step methodology for the synthesis of pyrazole carboxamide derivatives, a scaffold of paramount importance in modern drug discovery and agrochemical development.[1][2][3][4] We will dissect the synthesis into its two core transformations: the construction of the pyrazole ring system from ester-containing precursors and the subsequent amidation of the ester functionality. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.

Introduction: The Significance of Pyrazole Carboxamides

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[5] This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2] The carboxamide functional group, when appended to the pyrazole ring, often enhances the molecule's ability to form key hydrogen bonding interactions with biological targets, thereby improving potency and selectivity. Consequently, pyrazole carboxamides are integral to the development of novel pharmaceuticals and next-generation fungicides.[4][6][7][8][9]

This guide will focus on a common and versatile synthetic route starting from readily available esters. We will explore the venerable Knorr pyrazole synthesis for constructing the heterocyclic core and then detail the direct aminolysis of the ester to furnish the desired carboxamide.

Overall Synthetic Strategy

The synthesis of pyrazole carboxamide derivatives from esters can be conceptually broken down into two primary stages. This modular approach allows for the introduction of diversity at various points in the synthetic sequence, making it a powerful tool for generating libraries of analogues for structure-activity relationship (SAR) studies.

G cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Amidation A β-Ketoester C Pyrazole Ester Intermediate A->C Knorr Synthesis (Acid Catalyst) B Hydrazine Derivative B->C E Final Pyrazole Carboxamide C->E Aminolysis (Heat/Catalyst) D Amine Derivative D->E

Figure 1: General two-stage workflow for the synthesis of pyrazole carboxamides from β-ketoesters.

Stage 1: Pyrazole Ring Synthesis via the Knorr Reaction

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a cornerstone of heterocyclic chemistry for its reliability and broad substrate scope.[1][10] The reaction involves the condensation of a 1,3-dicarbonyl compound (in our case, a β-ketoester) with a hydrazine derivative.[5][10][11]

Mechanistic Insights

The reaction typically proceeds under acidic catalysis. The mechanism involves an initial condensation between one of the carbonyl groups of the β-ketoester and the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[11][12]

G cluster_mechanism Knorr Pyrazole Synthesis Mechanism Start β-Ketoester + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H₂O) Cyclized Cyclized Intermediate (Hemiaminal-like) Hydrazone->Cyclized Intramolecular Nucleophilic Attack Dehydrated Dehydrated Intermediate Cyclized->Dehydrated Dehydration (-H₂O) Product Pyrazole Ester (Aromatic) Dehydrated->Product Tautomerization

Figure 2: Simplified mechanistic pathway of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate

This protocol provides a representative example of the Knorr synthesis.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Ethyl benzoylacetate192.213.84 g20.0
Phenylhydrazine108.142.16 g20.0
Glacial Acetic Acid60.05~0.5 mLCatalytic
Ethanol46.0740 mLSolvent

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl benzoylacetate (20.0 mmol) and ethanol (40 mL).

  • Reagent Addition: While stirring, add phenylhydrazine (20.0 mmol) to the solution, followed by the addition of 3-4 drops of glacial acetic acid as a catalyst. The acid facilitates both the initial condensation and the subsequent dehydration steps.[10][11]

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into ice-cold water (100 mL) with stirring. The product should precipitate as a solid.

  • Filtration and Drying: Collect the solid product by vacuum filtration, washing with cold water to remove any residual acetic acid and phenylhydrazine hydrochloride. Dry the product in a vacuum oven to obtain the crude pyrazole ester.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Stage 2: Amidation via Aminolysis of the Ester

The conversion of the pyrazole ester intermediate to the final pyrazole carboxamide is achieved through aminolysis. This is a nucleophilic acyl substitution reaction where an amine displaces the alkoxy group of the ester.[13][14]

Mechanistic Considerations

The reaction proceeds via a tetrahedral intermediate. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. The resulting intermediate then collapses, eliminating the alkoxide as a leaving group to form the more stable amide.[13][15] This reaction can often be driven to completion by using an excess of the amine or by removing the alcohol byproduct. Heating is commonly required to overcome the activation energy, as esters are less reactive than other carboxylic acid derivatives like acid chlorides.[14][16][17]

G cluster_mechanism Aminolysis Mechanism Start Pyrazole Ester + Amine Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Nucleophilic Addition Product Pyrazole Carboxamide + Alcohol Tetrahedral->Product Elimination of Alkoxide

Figure 3: General mechanism for the aminolysis of an ester to form an amide.

Experimental Protocol: Synthesis of 5-methyl-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide

This protocol details the conversion of the previously synthesized pyrazole ester to a representative carboxamide.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate244.272.44 g10.0
n-Propylamine59.111.77 g (2.5 mL)30.0
Toluene92.1420 mLSolvent

Procedure:

  • Reaction Setup: In a sealed tube or a round-bottom flask fitted with a reflux condenser, dissolve the pyrazole ester (10.0 mmol) in toluene (20 mL).

  • Amine Addition: Add n-propylamine (30.0 mmol, 3 equivalents). Using an excess of the amine helps to drive the equilibrium towards the product.

  • Reaction: Seal the tube or heat the flask to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 20 mL) to remove excess n-propylamine.

  • Extraction: Wash the organic layer with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxamide.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure pyrazole carboxamide.

Troubleshooting and Key Considerations

  • Pyrazole Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can be formed. The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions.

  • Amidation Efficiency: For less reactive amines or sterically hindered esters, higher temperatures, longer reaction times, or the use of catalysts like trimethylaluminum (AlMe₃) may be necessary.[18]

  • Safety: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[5]

Conclusion

The synthetic route detailed in these application notes provides a robust and versatile platform for the creation of diverse pyrazole carboxamide derivatives. By understanding the underlying mechanisms of the Knorr synthesis and ester aminolysis, researchers can effectively troubleshoot and adapt these protocols to generate novel compounds for evaluation in drug discovery and agrochemical research programs. The modularity of this approach allows for systematic exploration of chemical space, ultimately facilitating the identification of new lead compounds with improved biological activity.

References

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  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (2017). International Journal of ChemTech Research, 10(5), 131-135.
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Application Notes and Protocols for the Development of Nematode Inhibitors from Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals in agrochemical and pharmaceutical fields.

Introduction: The Pyrazole Carboxamide Scaffold as a Privileged Structure in Nematicide Discovery

Plant-parasitic nematodes represent a significant and persistent threat to global agriculture, inflicting billions of dollars in crop losses annually. The chemical control of these microscopic roundworms has been challenging due to the toxicity and environmental impact of many traditional nematicides. Consequently, there is an urgent and ongoing need for the development of novel, effective, and safer nematicidal agents.

The pyrazole carboxamide scaffold has emerged as a "privileged structure" in modern agrochemical research, demonstrating a remarkable versatility and a high frequency of biological activity. Numerous commercial fungicides, such as penthiopyrad and fluxapyroxad, are based on this core structure and function by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[1][2] This same mode of action has been successfully exploited in the development of a new generation of nematicides.

This document serves as a comprehensive guide for researchers leveraging Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate as a key starting material for the synthesis and evaluation of novel pyrazole carboxamide-based nematode inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and outline robust bioassay methodologies for screening and characterizing the nematicidal efficacy of the resulting compounds.

Section 1: Synthetic Strategy and Protocols

The primary synthetic route to obtaining nematicidal pyrazole carboxamides from this compound involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a selected amine.

Rationale for Synthetic Design

The core principle behind this synthetic strategy is the modular combination of the pyrazole "head" with a diverse range of amine "tails." This modularity allows for the systematic exploration of the chemical space and the fine-tuning of the molecule's physicochemical properties to enhance its nematicidal activity and selectivity. Structure-Activity Relationship (SAR) studies have shown that the nature of the substituent on the amide nitrogen is critical for potent nematicidal effects.[3][4]

Experimental Protocols

Step 1: Hydrolysis of this compound to 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Causality: The hydrolysis of the methyl ester to the carboxylic acid is a necessary activation step for the subsequent amide bond formation. The carboxylic acid is a more versatile precursor for coupling with amines.

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water, add a solution of sodium hydroxide (1.1 - 1.5 eq) in water.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with a dilute solution of hydrochloric acid (e.g., 2M HCl).

  • The resulting precipitate of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

  • The product can be used in the next step without further purification if the purity is deemed sufficient by NMR analysis.

Step 2: Amide Coupling of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with a Primary or Secondary Amine

Causality: The amide bond is formed by activating the carboxylic acid, which then reacts with the nucleophilic amine. The choice of coupling reagent is crucial for achieving high yields and purity, especially with less reactive amines.[5]

Protocol (using EDC/HOBt as coupling agents):

  • Dissolve 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 - 1.5 eq) and Hydroxybenzotriazole (HOBt) (1.1 - 1.5 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.0 - 1.2 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired pyrazole carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G

Section 2: Bioassay Methodologies for Nematicidal Activity

The evaluation of the nematicidal activity of the synthesized pyrazole carboxamides is a critical step in the discovery process. Here, we provide detailed protocols for in vitro and in vivo assays using the root-knot nematode Meloidogyne incognita, a globally significant agricultural pest.

In Vitro Assays

Causality: In vitro assays provide a rapid and cost-effective method for the primary screening of a large number of compounds to identify those with intrinsic nematicidal activity.[6][7]

2.1.1. Egg Hatch Inhibition Assay

Protocol:

  • Prepare stock solutions of the test compounds in a suitable solvent like Dimethyl sulfoxide (DMSO) or acetone.

  • Prepare a series of dilutions of the test compounds in sterile distilled water. The final concentration of the organic solvent should not exceed 1% to avoid solvent toxicity.

  • Extract M. incognita egg masses from infected tomato or cucumber roots and surface sterilize them with a dilute solution of sodium hypochlorite (e.g., 0.5% for 2 minutes).[6]

  • Rinse the eggs thoroughly with sterile distilled water.

  • In a 24-well or 96-well microtiter plate, add a known number of surface-sterilized eggs (e.g., 100-200 eggs) to each well containing the different concentrations of the test compounds.

  • Include a positive control (a commercial nematicide like Abamectin) and a negative control (sterile distilled water with 1% solvent).

  • Incubate the plates at 25-28°C in the dark.

  • After 7-10 days, count the number of hatched second-stage juveniles (J2s) in each well under an inverted microscope.

  • Calculate the percentage of egg hatch inhibition relative to the negative control.

2.1.2. Juvenile (J2) Mortality Assay

Protocol:

  • Hatch M. incognita eggs in sterile distilled water to obtain a suspension of J2s.

  • Prepare dilutions of the test compounds in sterile distilled water as described in the egg hatch assay.

  • In a microtiter plate, add a known number of freshly hatched J2s (e.g., 30-50 J2s) to each well containing the test compound solutions.

  • Include positive and negative controls as in the previous assay.

  • Incubate the plates at 25-28°C.

  • After 24, 48, and 72 hours, observe the nematodes under an inverted microscope. J2s that are straight and do not move when probed with a fine needle are considered dead.

  • Calculate the percentage of mortality for each treatment, correcting for any mortality in the negative control using Abbott's formula.

In Vivo Pot Trial

Causality: In vivo pot trials are essential for evaluating the efficacy of the most promising compounds under more realistic conditions, taking into account factors like soil interactions, plant uptake, and stability.[8][9]

Protocol:

  • Transplant susceptible seedlings (e.g., tomato or cucumber) into pots containing sterilized soil.

  • Allow the plants to establish for 1-2 weeks.

  • Prepare aqueous solutions or suspensions of the test compounds at various concentrations.

  • Inoculate each pot with a known number of M. incognita J2s (e.g., 1000-5000 J2s per pot) by pipetting the nematode suspension into holes made in the soil around the plant roots.

  • Apply the test compound solutions to the soil as a drench.

  • Include an untreated, inoculated control and a positive control treatment with a commercial nematicide.

  • Maintain the pots in a greenhouse with appropriate conditions for plant growth.

  • After 4-6 weeks, carefully uproot the plants and wash the roots.

  • Assess the nematicidal efficacy by counting the number of galls on the roots and the number of egg masses. The number of nematodes in the soil can also be determined.

  • Evaluate plant health parameters such as shoot and root weight.

Section 3: Mechanistic Insights and Structure-Activity Relationships

Mode of Action: Inhibition of Succinate Dehydrogenase (SDH)

The primary molecular target for many nematicidal pyrazole carboxamides is the enzyme succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain.[10][11][12][13] SDH plays a crucial role in cellular energy production by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the ubiquinone pool in the electron transport chain.

Inhibition of SDH disrupts the nematode's energy metabolism, leading to paralysis and death. The binding of pyrazole carboxamide inhibitors to SDH is highly specific, and molecular docking studies have been instrumental in elucidating the key interactions within the enzyme's active site.[10][14]

G

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the pyrazole carboxamide scaffold have provided valuable insights into the structural requirements for potent nematicidal activity. Key SAR findings include:

  • The Pyrazole Ring: The substituents on the pyrazole ring, such as the N-methyl and the C3-chloro groups in the starting material, are important for anchoring the molecule in the active site of SDH.

  • The Amide Linker: The amide bond is a critical hydrogen bonding motif that contributes significantly to the binding affinity.

  • The Amine Substituent: The nature of the group attached to the amide nitrogen is a major determinant of potency and spectrum of activity. Aromatic and heteroaromatic rings with specific substitution patterns often lead to highly active compounds.[3][4]

Researchers are encouraged to synthesize a library of derivatives with diverse amine components to explore the SAR and identify compounds with optimal nematicidal profiles.

Data Presentation

All quantitative data from the bioassays should be summarized in clearly structured tables for easy comparison of the activities of different compounds.

Table 1: In Vitro Nematicidal Activity of Pyrazole Carboxamide Derivatives against M. incognita

Compound IDEgg Hatch Inhibition (%) at 10 µg/mLJ2 Mortality (%) at 10 µg/mL (72h)
PC-01 85.2 ± 4.192.5 ± 3.7
PC-02 78.6 ± 5.388.1 ± 4.5
... ......
Abamectin 98.7 ± 1.2100.0 ± 0.0
Control 0.0 ± 2.55.1 ± 1.8

Conclusion

This compound is a versatile and valuable starting material for the development of novel pyrazole carboxamide-based nematode inhibitors. The synthetic protocols and bioassay methodologies outlined in this guide provide a robust framework for researchers to synthesize, screen, and characterize new nematicidal compounds. A thorough understanding of the mode of action and structure-activity relationships will further aid in the rational design of next-generation nematicides with improved efficacy and safety profiles.

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  • Hajihassani, A., & Ye, W. (2020). Evaluation of nematicides for southern root-knot nematode management in lima bean. Crop Protection, 137, 105282. [Link]

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  • Xiang, Y., et al. (2016). Optimization of In Vitro Techniques for Distinguishing between Live and Dead Second Stage Juveniles of Heterodera glycines and Meloidogyne incognita. PLoS ONE, 11(4), e0154818. [Link]

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Application Notes and Protocols for the Hydrothermal Synthesis of Pyrazole-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Pyrazole-Based MOFs

Metal-Organic Frameworks (MOFs) constructed from pyrazole-based organic linkers are a significant class of porous materials, offering exceptional chemical and thermal stability.[1] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides robust coordination to metal ions, leading to the formation of highly stable frameworks. This stability, coupled with the potential for functionalization of the pyrazole ring and other parts of the linker, makes these MOFs highly attractive for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[1][2] Hydrothermal synthesis is a prevalent and effective method for crystallizing these robust frameworks, utilizing elevated temperature and pressure to facilitate the reaction between the metal source and the organic linker in an aqueous or mixed-solvent system.[3] This guide provides a comprehensive overview of the critical parameters governing the hydrothermal synthesis of pyrazole-based MOFs and offers detailed, field-proven protocols for their preparation.

Critical Parameters in Hydrothermal Synthesis: A Deeper Look

The successful synthesis of a pyrazole-based MOF with desired properties hinges on the careful control of several key experimental parameters. Understanding the interplay of these factors is crucial for achieving high crystallinity, desired topology, and optimal performance.

Temperature and Reaction Time: The Crystallization Drivers

Temperature is a critical factor in hydrothermal synthesis, directly influencing reaction kinetics and thermodynamics. Higher temperatures generally accelerate the crystallization process and can lead to the formation of more stable, higher-dimensional frameworks. However, excessively high temperatures can also promote the formation of undesirable dense phases or lead to the decomposition of the organic linker. The reaction time is intrinsically linked to the temperature; longer reaction times are often necessary at lower temperatures to achieve complete crystallization.

The Role of Solvents: More Than Just a Medium

The choice of solvent in hydrothermal synthesis is paramount. While water is the defining solvent in a purely "hydrothermal" system, organic co-solvents are frequently employed to improve the solubility of the organic linker. Common co-solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol. The solvent system not only affects the solubility of the reactants but also influences the coordination environment of the metal ions and can act as a template, directing the formation of specific framework topologies.

pH Control: A Balancing Act for Coordination

The pH of the reaction mixture plays a pivotal role, particularly when the pyrazole-based linker also contains carboxylic acid functional groups. The deprotonation of these acidic groups is essential for their coordination to the metal centers. A pH that is too low will result in the protonation of the carboxylate groups, inhibiting coordination.[4] Conversely, a pH that is too high can lead to rapid precipitation of metal hydroxides or the formation of less crystalline materials.[4] Often, the inherent acidity or basicity of the reactants and solvents is sufficient to achieve the desired pH range, but in some cases, the addition of acids or bases may be necessary for fine-tuning.

Modulators: Fine-Tuning Crystal Growth and Properties

Modulators are additives, typically monofunctional ligands like monocarboxylic acids (e.g., acetic acid, formic acid), that compete with the primary organic linker for coordination to the metal centers. This competitive binding slows down the nucleation and growth of the MOF crystals, often leading to larger, more well-defined crystals with fewer defects. Modulators can also influence the resulting crystal morphology and can be used to introduce controlled defects into the framework, which can enhance properties such as catalytic activity.

Visualization of the Hydrothermal Synthesis Workflow

Hydrothermal Synthesis Workflow cluster_prep Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_workup Product Isolation & Activation Metal Salt Metal Salt Mixing & Sonication Mixing & Sonication Metal Salt->Mixing & Sonication Pyrazole Linker Pyrazole Linker Pyrazole Linker->Mixing & Sonication Solvent(s) Solvent(s) Solvent(s)->Mixing & Sonication Modulator (optional) Modulator (optional) Modulator (optional)->Mixing & Sonication Sealed Autoclave Sealed Autoclave Mixing & Sonication->Sealed Autoclave Heating Heating Sealed Autoclave->Heating Cooling Cooling Heating->Cooling Filtration & Washing Filtration & Washing Cooling->Filtration & Washing Solvent Exchange Solvent Exchange Filtration & Washing->Solvent Exchange Activation (Drying) Activation (Drying) Solvent Exchange->Activation (Drying) Characterization Characterization Activation (Drying)->Characterization

Caption: A generalized workflow for the hydrothermal synthesis of pyrazole-based MOFs.

Interplay of Synthesis Parameters

Synthesis Parameters Interplay cluster_params Synthesis Parameters cluster_props Resulting MOF Properties Temperature Temperature Crystallinity Crystallinity Temperature->Crystallinity Topology Topology Temperature->Topology Time Time Time->Crystallinity Solvent Solvent Solvent->Topology Crystal Size Crystal Size Solvent->Crystal Size pH pH pH->Crystallinity pH->Topology Modulator Modulator Modulator->Crystal Size Defect Density Defect Density Modulator->Defect Density Porosity Porosity Crystallinity->Porosity Topology->Porosity

Caption: The interconnected influence of key synthesis parameters on the final properties of the pyrazole-based MOF.

Summary of Hydrothermal Synthesis Conditions for Selected Pyrazole-Based MOFs

MOF Name/FormulaMetal SourcePyrazole-Based LinkerSolvent(s)Temp. (°C)Time (h)ModulatorReference(s)
{[Zn(Isa-az-tmpz)]·~1–1.5 DMF}Zn(NO₃)₂·4H₂O5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalic acidDMF8072None[5]
{[La(HL)(DMF)₂(NO₃)]}La(NO₃)₂·6H₂O5-(4-(tetrazol-5-yl)phenyl)-isophthalic acidDMF/Ethanol9072None[6]
{[Cu(C₂H₄NO₂)₂(H₂O)] (Bio-MOF-29)}CuCl₂·2H₂OGlycine (can be considered a simple N,O-donor ligand)Water15072Na₂CO₃ (for pH)[7]
{[Zn₃(HTPPA)₂(CH₃COO)₂] (DZU-109)}Zn(CH₃COO)₂·2H₂Otris(4-(1H-pyrazol-4-yl)phenyl)amineDMF/H₂O12072Acetic Acid[8]
{[Zn₇(OH)₂(TPPA)₄(H₂O)] (DZU-110)}Zn(OH)₂tris(4-(1H-pyrazol-4-yl)phenyl)amineDMF/H₂O12072None[8]

Detailed Protocols

Protocol 1: Synthesis of a Chiral Zinc-Pyrazole-Isophthalate MOF

This protocol is adapted from the synthesis of {[Zn(Isa-az-tmpz)]·~1–1.5 DMF}.[5]

Materials:

  • 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalic acid (H₂Isa-az-tmpz)

  • Zinc nitrate tetrahydrate (Zn(NO₃)₂·4H₂O)

  • N,N-Dimethylformamide (DMF)

  • Pyrex tube

  • Oven

Procedure:

  • In a Pyrex tube, combine H₂Isa-az-tmpz (9.7 mg, 0.032 mmol) and Zn(NO₃)₂·4H₂O (16.8 mg, 0.064 mmol).

  • Add 2 mL of DMF to the Pyrex tube.

  • Seal the Pyrex tube and place it in a preheated oven at 80 °C for 72 hours.

  • After 72 hours, yellow block-shaped crystals should have formed.

  • Allow the tube to cool to room temperature.

  • To prevent further crystal growth, carefully decant the mother liquor and replace it with 2 mL of fresh DMF.

  • The crystals can be stored in DMF at room temperature.

Characterization Checkpoints:

  • Powder X-Ray Diffraction (PXRD): The experimental PXRD pattern of the as-synthesized material should match the simulated pattern from the single-crystal X-ray diffraction data.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the MOF and to confirm the presence of solvent molecules within the pores.

Protocol 2: Synthesis of a Lanthanide-Pyrazole MOF

This protocol is based on the synthesis of {[La(HL)(DMF)₂(NO₃)]}.[6]

Materials:

  • 5-(4-(tetrazol-5-yl)phenyl)-isophthalic acid (H₃L)

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a beaker, dissolve H₃L (31.0 mg, 0.1 mmol) and La(NO₃)₃·6H₂O (129.9 mg, 0.3 mmol) in a mixture of 3 mL of ethanol and 1 mL of DMF.

  • Stir the mixture for 30 minutes to ensure homogeneity.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in an oven heated to 90 °C for 72 hours.

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature over a period of 36 hours.

  • Collect the resulting pale-yellow powder by filtration.

  • Wash the product thoroughly with ethanol several times to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Characterization Checkpoints:

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks corresponding to the carboxylate and tetrazole groups of the linker, confirming its incorporation into the framework.

  • Elemental Analysis: The elemental composition of the synthesized material should be in good agreement with the calculated values for the proposed formula.

Conclusion and Future Outlook

The hydrothermal synthesis of pyrazole-based MOFs offers a robust and versatile route to a wide array of highly stable and functional materials. By carefully controlling key parameters such as temperature, solvent, pH, and the use of modulators, researchers can tailor the structural and chemical properties of these MOFs for specific applications. The protocols provided herein serve as a practical guide for the synthesis of these promising materials. As research in this field continues to expand, the development of new pyrazole-based linkers and the exploration of novel hydrothermal synthesis conditions will undoubtedly lead to the discovery of new MOFs with unprecedented properties and functionalities, further advancing their application in diverse scientific and technological domains.

References

  • El Boutaybi, M., et al. (2019). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry and Environmental Research, 06, 94-103. [Link]

  • Kaiser, F., et al. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. Molecules, 27(16), 5374. [Link]

  • Request PDF. (2025). Hydrothermal synthesis of MOFs. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Pyrazolate-based MOFs with open Zn2+ sites for highly effective and rapid adsorption of iodine in water. Inorganic Chemistry Frontiers, 10(21), 6331-6338. [Link]

  • Request PDF. (2025). Novel pyrazole-based carboxylate ligand as a building block for assembling lanthanides in luminescent 2D and 3D MOFs. ResearchGate. [Link]

  • ResearchGate. (2015). Does the pH value have a significant role in MOFs synthesis?. [Link]

  • Gorgani, S. S., et al. (2021). Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen. Pharmaceutics, 13(11), 1933. [Link]

  • ResearchGate. (n.d.). Schematic diagram for the hydrothermal synthesis of (A) Zn-MOFs and (B) Co-MOFs. [Link]

  • Li, B., et al. (2018). Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm, 20(36), 5426-5432. [Link]

  • Request PDF. (2025). Synthesis of New Zirconium Magnetic Nanocomposite as a Bioactive Agent and Green Catalyst in the Four-Component Synthesis of a Novel Multi-Ring Compound Containing Pyrazole Derivatives. ResearchGate. [Link]

  • Wang, X., et al. (2021). Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. Molecules, 26(12), 3683. [Link]

  • Mahata, P., & Natarajan, S. (2016). Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. RSC Advances, 6(89), 86054-86101. [Link]

  • ResearchGate. (2015). Towards multifunctional lanthanide-based metal-organic frameworks. [Link]

  • Wang, H., et al. (2018). Continuous synthesis for zirconium metal-organic frameworks with high quality and productivity via microdroplet flow reaction. Nano Research, 11, 2126-2134. [Link]

  • El-Gamel, N. E. A., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of the Iranian Chemical Society, 19, 137-152. [Link]

  • de la Torre-Gamarra, C., et al. (2022). Zirconium-Containing Metal–Organic Frameworks (MOFs) as Catalysts for Biomass Conversion. Catalysts, 12(1), 84. [Link]

  • El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link]

  • Rahman, M. M., et al. (2023). Host–Guest Interactions of Zirconium-Based Metal–Organic Framework with Ionic Liquid. International Journal of Molecular Sciences, 24(6), 5903. [Link]

  • Sattar, T., et al. (2025). Hydrothermal Synthesis and Characterization of Copper Glycinate (Bio-MOF-29) and Its in Vitro Drugs Adsorption Studies. ResearchGate. [Link]

  • Wang, C., et al. (2019). Pyrrolo[3,4-c]pyrazole Synthesis via Copper(Ι) Chloride-Catalyzed Oxidative Coupling of Hydrazones to Maleimides. Organic Letters, 21(13), 5046-5050. [Link]

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Vilsmeier-Haack Chloroformylation of Pyrazoles: A Detailed Application Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structural motif" in numerous marketed drugs.[1] The functionalization of the pyrazole ring is therefore of paramount importance, and the introduction of a formyl (-CHO) group at the C4 position opens up a gateway for a vast array of subsequent chemical transformations. These pyrazole-4-carbaldehydes are versatile building blocks for synthesizing more complex heterocyclic systems, including pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and ligands for designing novel heterospin magnetics.[1][2]

The Vilsmeier-Haack reaction stands out as a powerful, efficient, and mild method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[3][4] This reaction utilizes the Vilsmeier reagent, a chloroiminium salt typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][5][6] This guide provides a comprehensive, field-proven protocol for the successful chloroformylation of pyrazoles, delving into the mechanistic underpinnings, practical execution, and common challenges associated with the synthesis of pyrazole-4-carbaldehydes.

Pillar 1: The Reaction Mechanism - A Stepwise Electrophilic Substitution

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic attack on the electron-rich pyrazole ring.

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, acts as the nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This initial addition is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, commonly known as the Vilsmeier reagent.[6][7][8]

  • Electrophilic Attack and Formylation: The C4 position of the pyrazole ring is typically electron-rich and thus susceptible to electrophilic attack. The Vilsmeier reagent attacks this position, leading to the formation of a cationic intermediate (a sigma complex). A subsequent deprotonation step, often assisted by the DMF present in the reaction mixture, restores the aromaticity of the pyrazole ring and yields an iminium salt intermediate.[9]

  • Hydrolysis to the Aldehyde: The final step occurs during the aqueous workup. The iminium salt is readily hydrolyzed by water to furnish the desired pyrazole-4-carbaldehyde.[3][7]

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism for Pyrazole Chloroformylation cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Substrate Sigma_Complex Sigma Complex (Cationic Intermediate) Vilsmeier_Reagent->Sigma_Complex Pyrazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Product Pyrazole-4-carbaldehyde Iminium_Salt->Product + H₂O (Workup)

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.

Pillar 2: A Validated Experimental Protocol

This protocol provides a generalized yet robust procedure for the chloroformylation of a substituted pyrazole. Researchers should note that optimal conditions, particularly temperature and reaction time, may vary depending on the specific electronic and steric properties of the substituents on the pyrazole ring.

Materials and Reagents
  • Substituted Pyrazole

  • Phosphorus oxychloride (POCl₃) - Caution: Highly corrosive and reacts violently with water.

  • Anhydrous N,N-dimethylformamide (DMF) - Essential to use anhydrous grade to prevent premature quenching of the Vilsmeier reagent.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (optional, as solvent)

  • Crushed Ice / Ice-cold water

  • Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc) or other suitable extraction solvent

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

Step-by-Step Methodology

Step 1: Preparation of the Vilsmeier Reagent

  • Rationale: The Vilsmeier reagent is moisture-sensitive and highly reactive. Its pre-formation under controlled, cold conditions prevents uncontrolled exothermic reactions and ensures its availability for the subsequent formylation step.

  • Procedure:

    • To a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add anhydrous DMF (3-5 equivalents relative to the pyrazole substrate).

    • Cool the flask to 0 °C in an ice bath. For less reactive substrates or to prevent side reactions, temperatures as low as -10 °C can be employed.[2]

    • Slowly add POCl₃ (1.5-3 equivalents) dropwise to the stirred DMF via the dropping funnel. The addition should be controlled to maintain the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. A viscous, white, or pale-yellow precipitate of the Vilsmeier reagent may form.[2]

Step 2: Chloroformylation of the Pyrazole

  • Rationale: The reaction temperature is a critical parameter. While some reactive pyrazoles may proceed at room temperature, many require heating to overcome the activation energy for the electrophilic substitution. The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of by-products.

  • Procedure:

    • Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or an appropriate solvent like DCE.

    • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, slowly warm the reaction mixture to room temperature and then heat to the desired temperature (typically between 70-120 °C).[1][2] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Maintain heating until the starting material is consumed (typically 2-24 hours).

Step 3: Reaction Quench and Workup

  • Rationale: The quench step is highly exothermic and must be performed with extreme caution. Pouring the reaction mixture onto ice serves to hydrolyze the intermediate iminium salt to the aldehyde and simultaneously control the violent reaction of excess POCl₃ with water.[10] Subsequent neutralization is necessary to remove acidic byproducts (phosphoric and hydrochloric acid) and allow for the extraction of the organic product.

  • Procedure:

    • Allow the reaction mixture to cool to room temperature.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice.

    • Carefully and slowly , pour the reaction mixture onto the crushed ice. This "reverse quench" is critical for safety and heat dissipation.[10]

    • Once the addition is complete, continue stirring until all the ice has melted.

    • Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is approximately 7-8. The product may precipitate at this stage.

    • If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried.

    • If the product remains in solution, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Rationale: The crude product often contains unreacted starting materials or by-products. Purification by column chromatography or recrystallization is typically necessary to obtain the final product in high purity.

  • Procedure:

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane or petroleum ether as the eluent.[2][11]

    • Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane) can be employed.

Data Presentation: Reaction Conditions and Yields

The optimal conditions for the Vilsmeier-Haack reaction on pyrazoles can vary. The following table summarizes representative conditions found in the literature for different substrates.

Substrate TypeReagents (Equivalents)Temperature (°C)Time (h)Yield (%)Reference
1-Methyl-3-propyl-5-chloro-1H-pyrazoleDMF (5 eq.), POCl₃ (2 eq.)120255[1]
3-Phenyl-1-(quinolin-2-yl)-1H-pyrazoleVilsmeier ReagentReflux (75)565[11]
3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazoleDMF (4 eq.), POCl₃ (4 eq.)702448[2]
PhenylhydrazonesVilsmeier Reagent (3 eq.)80-904Good[12]

Pillar 3: Troubleshooting and Field-Proven Insights

Problem Potential Cause Solution
Low or No Conversion 1. Insufficiently activated pyrazole ring. 2. Reaction temperature too low or time too short. 3. Deactivated Vilsmeier reagent due to moisture.1. Pyrazoles with strong electron-withdrawing groups may show low reactivity.[1] Consider alternative formylation methods. 2. Increase reaction temperature and/or extend reaction time. Monitor via TLC. 3. Ensure the use of anhydrous DMF and properly handle POCl₃ under an inert atmosphere.
Formation of Multiple Products 1. Side reactions such as chlorination of hydroxyl groups.[1][3] 2. Formylation at other positions on the pyrazole or substituents.1. If the substrate has reactive functional groups (e.g., -OH), they may be chlorinated by POCl₃. This can sometimes be a desired dual functionalization.[2] 2. Optimize reaction temperature; lower temperatures may increase regioselectivity.
Violent/Uncontrolled Quench Rapid addition of the reaction mixture to water or insufficient cooling.Always perform a slow, controlled "reverse quench" by adding the reaction mixture to vigorously stirred ice.[10] Use a sufficiently large vessel for the quench.
Difficult Product Isolation/Purification 1. Product is highly soluble in the aqueous phase. 2. Formation of tar-like materials.1. Perform multiple extractions with a suitable organic solvent. 2. This can result from excessive heating. Try running the reaction at a lower temperature for a longer duration. Careful purification via column chromatography is required.

Workflow Visualization

Vilsmeier_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ @ 0°C) B 2. Add Pyrazole Substrate A->B C 3. Heat Reaction Mixture (Monitor by TLC) B->C D 4. Cool & Quench on Ice C->D E 5. Neutralize (pH 7-8) D->E F 6. Isolate Crude Product (Filtration or Extraction) E->F G 7. Purify Product (Chromatography or Recrystallization) F->G

Caption: A streamlined workflow for pyrazole chloroformylation.

Conclusion

The Vilsmeier-Haack reaction is an indispensable tool for the synthesis of pyrazole-4-carbaldehydes. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can reliably access these valuable synthetic intermediates. The key to success lies in the use of anhydrous reagents, careful temperature control during both reagent formation and reaction, and a cautious, well-executed workup procedure. This guide provides the foundational knowledge and practical steps necessary for drug development professionals and synthetic chemists to confidently apply this important transformation in their research endeavors.

References

  • Sathiyaseelan, M., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (n.d.). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-carbaldehyde. Indian Journal of Advances in Chemical Science. Available from: [Link]

  • Potopnyk, M. A., & Volyniuk, D. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available from: [Link]

  • Abdou, M. M. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available from: [Link]

  • (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. NIH. Available from: [Link]

  • (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. Available from: [Link]

  • Singh, P., & Kaur, N. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. Available from: [Link]

  • (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

  • (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Available from: [Link]

  • (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]

  • (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]

  • (n.d.). Vilsmeier reagent. Wikipedia. Available from: [Link]

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Application Notes and Protocols for the Preparation of Pyrazole Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its remarkable structural versatility and capacity for diverse chemical modifications have established it as a "privileged scaffold," a core molecular framework that consistently appears in a multitude of biologically active compounds.[3][4] From potent anti-inflammatory agents like celecoxib to anticancer drugs and treatments for erectile dysfunction such as sildenafil, the pyrazole motif is a critical pharmacophore in numerous marketed and clinical drugs.[5][6][7][8] The unique physicochemical properties of the pyrazole core can impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates, making its efficient synthesis a critical endeavor for medicinal chemists.[8]

This guide provides a detailed exploration of the synthesis of pyrazole intermediates, focusing on robust and widely applicable methodologies. We will delve into the mechanistic underpinnings of these reactions, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. This approach is designed to empower researchers, scientists, and drug development professionals to not only replicate these methods but also to adapt and troubleshoot them for the synthesis of novel pyrazole derivatives.

Core Synthetic Strategies: A Tale of Two Nucleophiles

The most prevalent and time-tested method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[5][9][10] This approach, first reported by Ludwig Knorr in 1883, remains a workhorse in heterocyclic chemistry due to its reliability, generally high yields, and the ready availability of starting materials.[2][11][12]

The Knorr Pyrazole Synthesis: A Classic Revisited

The Knorr pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst.[11][12] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[13][14]

A critical consideration in the Knorr synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of regioisomers.[9][15] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products.[11][16] The control of regioselectivity is a key aspect of optimizing this reaction and can often be influenced by the choice of solvent and reaction conditions.[15]

Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine Hydrazine (R1-NH-NH2) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation (-H2O) Dicarbonyl 1,3-Dicarbonyl (R2-CO-CH2-CO-R3) Dicarbonyl->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole (Aromatic Ring) Cyclic_Intermediate->Pyrazole Dehydration (-H2O) Workflow Start Start: Reagent Preparation Reaction Reaction Setup: - Combine Hydrazine and Dicarbonyl - Add Catalyst Start->Reaction Heating Heating and Reflux (e.g., 1-2 hours) Reaction->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Work-up: - Cooling - Precipitation/Extraction Monitoring->Workup Reaction Complete Isolation Isolation: - Filtration Workup->Isolation Purification Purification: - Recrystallization or - Column Chromatography Isolation->Purification Characterization Characterization: - NMR, IR, Mass Spec, MP Purification->Characterization Final Final Product: Pure Pyrazole Intermediate Characterization->Final

References

The Emerging Role of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate in Transition-Metal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The field of coordination chemistry continually seeks novel ligands that can impart unique electronic and steric properties to metal centers, thereby unlocking new catalytic activities, material properties, and therapeutic potentials. Among the vast families of heterocyclic ligands, pyrazole derivatives have long been recognized for their versatility. This guide focuses on a promising yet underexplored ligand: Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate .

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the synthesis of this ligand, its coordination chemistry with transition metals, and potential applications, drawing upon established principles and analogous systems in the absence of extensive direct literature on this specific molecule.

Introduction to this compound as a Ligand

This compound is a multi-functional molecule with several potential coordination sites. The pyrazole ring itself offers two nitrogen atoms, while the carboxylate group provides two oxygen atoms. The presence of a chloro-substituent and a methyl ester group further modulates the ligand's electronic properties.

The coordination of such pyrazole-carboxylate ligands to transition metals can lead to a diverse range of molecular architectures, from simple mononuclear complexes to intricate coordination polymers.[1] The specific coordination mode will be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands.

Key Structural Features and Their Implications:

  • Pyrazole Core: The two nitrogen atoms of the pyrazole ring can coordinate to a metal center. Typically, one nitrogen atom acts as a donor in a monodentate fashion.[2]

  • Carboxylate Group: The ester functionality can be hydrolyzed to a carboxylic acid, which can then coordinate to a metal center in a monodentate, bidentate, or bridging fashion.[3]

  • Chloro Substituent: The electron-withdrawing nature of the chlorine atom can influence the acidity of the pyrazole N-H proton (in the parent pyrazole) and the overall electron density of the ligand, thereby affecting the strength of the metal-ligand bond.

  • Methyl Ester: This group can be synthetically modified, for instance, through amidation to create more complex ligands.[4]

Synthesis of the Ligand and its Metal Complexes

While specific literature for the synthesis of transition metal complexes of this compound is not abundant, established synthetic routes for similar pyrazole derivatives provide a strong foundation for experimental design.[5]

Proposed Synthesis of this compound

A plausible synthetic route can be adapted from patent literature describing the synthesis of structurally related compounds. A key strategy involves the methylation and subsequent chlorination of a pyrazole precursor.

Protocol 1: Proposed Synthesis of this compound

Materials:

  • Methyl 3-ethyl-5-pyrazolecarboxylate (or a similar precursor)

  • Dimethyl carbonate

  • Hydrochloric acid

  • Hydrogen peroxide

  • Appropriate solvents (e.g., dichloroethane)

Procedure:

  • Methylation: React the starting pyrazole carboxylate with dimethyl carbonate in a suitable solvent to introduce the methyl group at the N1 position of the pyrazole ring. This step is a greener alternative to using highly toxic reagents like dimethyl sulfate.

  • Chlorination: The resulting 1-methyl-pyrazole-5-carboxylate is then subjected to chlorination. A mixture of hydrochloric acid and hydrogen peroxide can be used as the chlorinating agent. The reaction temperature should be carefully controlled, initially at a lower temperature during the addition of reagents, followed by heating to drive the reaction to completion.

  • Work-up and Purification: After the reaction, the product is isolated by extraction and purified using standard techniques such as column chromatography or recrystallization.

Causality: The choice of dimethyl carbonate for methylation is based on its lower toxicity compared to traditional methylating agents. The HCl/H₂O₂ system for chlorination avoids the use of harsh and corrosive reagents like sulfuryl chloride.[5]

General Protocol for the Synthesis of Transition-Metal Complexes

The synthesis of transition-metal complexes with this ligand would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Protocol 2: General Synthesis of a Transition-Metal Complex with this compound

Materials:

  • This compound

  • A transition metal salt (e.g., Cu(OAc)₂, ZnCl₂, Co(NO₃)₂)

  • Solvent (e.g., methanol, ethanol, acetonitrile, DMF)

Procedure:

  • Dissolution: Dissolve the ligand in a suitable solvent. Gentle heating may be required.

  • Addition of Metal Salt: Add a solution of the transition metal salt in the same or a compatible solvent to the ligand solution, typically in a 1:1 or 2:1 ligand-to-metal molar ratio.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period. The formation of a precipitate may indicate complex formation.

  • Isolation: Cool the reaction mixture and collect the solid product by filtration.

  • Washing and Drying: Wash the product with the solvent to remove any unreacted starting materials and dry it under vacuum.

Causality: The choice of solvent is crucial as it can influence the solubility of the reactants and the coordination geometry of the resulting complex.[2] The stoichiometry of the reactants will determine the ligand-to-metal ratio in the final complex.

Characterization of the Ligand and its Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.

Spectroscopic Techniques
TechniquePurposeExpected Observations
¹H NMR To confirm the structure of the ligand and to observe changes upon coordination.For the free ligand, characteristic signals for the methyl groups and the pyrazole proton would be expected. Upon complexation, shifts in these signals, particularly for the protons near the coordination sites, are anticipated.[6][7]
FT-IR To identify functional groups and infer coordination modes.The free ligand will show a characteristic C=O stretching frequency for the ester. Upon coordination of the carboxylate oxygen, a shift in this band to lower wavenumbers is expected. The pyrazole ring vibrations may also shift upon coordination.[8][9]
UV-Vis To study the electronic properties and coordination geometry of the metal center.d-d transitions for colored transition metal complexes (e.g., Co(II), Ni(II), Cu(II)) can provide information about the coordination environment (e.g., octahedral, tetrahedral).[2]
Mass Spectrometry To determine the molecular weight of the ligand and its complexes.The molecular ion peak will confirm the mass of the synthesized compounds.
Structural Analysis

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of the metal complexes, revealing bond lengths, bond angles, and the coordination geometry around the metal center.[10][11]

Potential Applications

While direct applications of this compound complexes are yet to be extensively reported, the broader family of pyrazole-based transition metal complexes has shown significant promise in various fields.

Catalysis

Pyrazole-ligated transition metal complexes are known to be active catalysts for a variety of organic transformations, including oxidation and C-C coupling reactions.[3] The electronic and steric properties of the this compound ligand could lead to complexes with novel catalytic activities.

Materials Science

The ability of pyrazole-carboxylate ligands to form coordination polymers and metal-organic frameworks (MOFs) is well-documented.[1][3] These materials can have applications in gas storage, separation, and sensing. The specific substitution pattern of the title ligand could lead to new materials with unique structural and functional properties.

Drug Development

Pyrazole derivatives are a common scaffold in many pharmaceutical compounds.[12][13] Transition metal complexes of pyrazole-based ligands have been investigated for their potential as anticancer and antimicrobial agents. The introduction of a metal center can enhance the biological activity of the organic ligand.

Visualizing the Workflow

The general workflow for the synthesis and characterization of a transition metal complex with this compound can be summarized as follows:

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Ligand_Synth Ligand Synthesis: Methyl 3-chloro-1-methyl-1H- pyrazole-5-carboxylate Complex_Synth Complex Synthesis: Reaction with Transition Metal Salt Ligand_Synth->Complex_Synth Spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis, MS) Complex_Synth->Spectroscopy X_Ray Single-Crystal X-ray Diffraction Complex_Synth->X_Ray Materials Materials Science Spectroscopy->Materials Catalysis Catalysis X_Ray->Catalysis DrugDev Drug Development X_Ray->DrugDev

Caption: Workflow for the synthesis, characterization, and potential application of transition metal complexes with this compound.

Conclusion

This compound represents a ligand with significant potential in transition-metal chemistry. While direct research on its coordination complexes is still in its nascent stages, the wealth of knowledge on related pyrazole-carboxylate systems provides a solid framework for future investigations. The synthetic protocols, characterization methods, and potential applications outlined in this guide are intended to serve as a valuable resource for researchers venturing into this exciting area of coordination chemistry. The unique electronic and steric features of this ligand are poised to contribute to the development of novel catalysts, functional materials, and therapeutic agents.

References

  • Exploiting the Pyrazole-Carboxylate Mixed Ligand System in the Crystal Engineering of Coordination Polymers. ACS Publications. Available from: [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
  • 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. Royal Society of Chemistry. Available from: [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available from: [Link]

  • 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available from: [Link]

  • Reactions of 3,5-Pyrazoledicarboxylic Acid with Organotin Chlorides and Oxides. Coordination Polymers Containing Organotin Macrocycles. ACS Publications. Available from: [Link]

  • Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. PubMed. Available from: [Link]

  • This compound, 95% Purity, C6H7ClN2O2, 1 gram. CP Lab Safety. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. Available from: [Link]

  • Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. ACS Publications. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available from: [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. Available from: [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. Available from: [Link]

  • Pyrazoles and imidazoles as ligands. Part V : Infrared and Raman spectra of 3(5)‐methylpyrazole coordinated to metal(II) ions. ResearchGate. Available from: [Link]

  • 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]. EPA. Available from: [Link]

  • FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). PubMed. Available from: [Link]

  • The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems. ResearchGate. Available from: [Link]

  • SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. Journal of Chemistry and Technologies. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is a key building block in the development of pharmaceuticals and advanced agrochemicals. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. Common hurdles include poor regioselectivity during N-methylation, unwanted side reactions during chlorination, and difficulties in purification. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help researchers, chemists, and process development professionals navigate these complexities and improve their synthetic outcomes.

Section 1: General Synthetic Strategy & Core Reaction Issues

This section addresses fundamental questions about the overall synthetic approach and common problems encountered during the core pyrazole ring formation.

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent and adaptable route is a multi-step synthesis that begins with the construction of the pyrazole core, followed by sequential functionalization. The general pathway involves three key transformations:

  • Cyclocondensation: Formation of the 1-methyl-pyrazole-5-carboxylate core. This is typically achieved by reacting a β-ketoester equivalent with methylhydrazine. A common and efficient precursor strategy involves the condensation of dimethyl acetylenedicarboxylate (DMAD) or diethyl oxalate with a suitable nucleophile and subsequent reaction with methylhydrazine.[1][2]

  • Chlorination: Introduction of the chloro group at the C3 position. This is often the most challenging step, with reagent choice being critical to avoid side reactions.

  • Esterification (if necessary): If the carboxyl group exists as an acid, a final esterification step is performed. However, it is more atom-economical to carry the ester functionality through the synthesis from the start.

Below is a conceptual workflow for this synthetic strategy.

Synthetic Workflow A Starting Materials (e.g., Dimethyl Acetylenedicarboxylate) B Cyclocondensation with Methylhydrazine A->B Step 1 C Methyl 1-methyl-3-hydroxy- 1H-pyrazole-5-carboxylate B->C Forms Pyrazole Core D Chlorination (e.g., with POCl₃) C->D Step 2 E Final Product Methyl 3-chloro-1-methyl- 1H-pyrazole-5-carboxylate D->E Functionalization

Caption: General synthetic workflow for the target molecule.

Q2: The initial cyclocondensation to form the pyrazole ring has a low yield. What are the likely causes and solutions?

Low yield in the cyclocondensation step often stems from three primary sources: starting material quality, suboptimal reaction conditions, or competing side reactions.[1][3]

Troubleshooting Steps:

  • Starting Material Purity:

    • Hydrazine Quality: Methylhydrazine is susceptible to oxidation. Use freshly opened or distilled methylhydrazine. The presence of impurities can lead to undesired side products.

    • Dicarbonyl Reactivity: Ensure the 1,3-dicarbonyl equivalent (e.g., β-ketoester) is pure. Enol content and stability can affect reactivity.

  • Reaction Conditions:

    • Solvent: Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[4] Aprotic solvents may require a catalyst.

    • Temperature: While some condensations proceed at room temperature, others require heating to reflux. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time, avoiding prolonged heating that can lead to degradation.

    • pH Control: The reaction is often acid-catalyzed. A small amount of acetic acid or a mineral acid can significantly improve the reaction rate. However, strongly acidic conditions can cause degradation of some starting materials.

Data Table 1: Typical Conditions for Pyrazole Cyclocondensation

ParameterCondition 1 (Mild)Condition 2 (Forced)Rationale
Solvent EthanolAcetic Acid or TolueneEthanol is a good general-purpose solvent; acetic acid can act as both solvent and catalyst.
Temperature 25-50 °C80-110 °C (Reflux)Start with milder conditions to avoid side-product formation before moving to higher temperatures.
Catalyst None or catalytic Acetic Acidp-Toluenesulfonic acid (p-TSA)A catalyst is often necessary for less reactive substrates.
Reaction Time 4-24 hours2-8 hoursMonitor by TLC/LC-MS to avoid decomposition of the product.

Section 2: Troubleshooting Chlorination and N-Methylation

These functionalization steps are critical for arriving at the final product and are common sources of impurities and yield loss.

Q3: My chlorination step is producing multiple products and the yield of the desired 3-chloro isomer is low. What's going wrong?

This is a frequent and complex issue. The outcome of the chlorination is highly dependent on the substrate's electronics and the chlorinating agent used. The precursor, Methyl 1-methyl-3-hydroxy-1H-pyrazole-5-carboxylate, is essentially a pyrazolone, which has distinct reactivity.

The most common and effective method for this specific transformation is using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃) , often in the presence of a base or solvent like DMF.[5][6] This converts the hydroxyl group at C3 into the desired chloro group.

Common Problems & Solutions:

  • Incomplete Reaction: The C=O bond of the pyrazolone has significant resonance stability. The reaction often requires elevated temperatures (e.g., 80-110 °C) and sufficient time to go to completion. Ensure anhydrous conditions, as water will readily decompose the POCl₃.

  • Side Reactions with Vilsmeier-Haack Conditions: If DMF is used as a solvent or catalyst with POCl₃, the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻) is formed in situ.[7][8] While effective for chlorination, this reagent is also a powerful formylating agent. This can lead to unwanted formylation at the electron-rich C4 position, creating a significant impurity.[4][6]

    • Solution: To avoid C4-formylation, minimize the amount of DMF or replace it with a non-reactive solvent like acetonitrile or use an excess of POCl₃ as the solvent. Running the reaction at the lowest possible temperature that still allows for efficient chlorination can also suppress this side reaction.

  • Degradation: Pyrazole rings can be sensitive to harsh, acidic conditions at high temperatures. Prolonged reaction times can lead to decomposition and tar formation. It is crucial to monitor the reaction and work it up promptly upon completion.

Chlorination Issues cluster_0 Chlorination of Pyrazolone Precursor cluster_1 Potential Side Reactions Start Methyl 1-methyl-3-hydroxy- 1H-pyrazole-5-carboxylate Reagent POCl₃ / Heat Start->Reagent Vilsmeier Vilsmeier Reagent (from POCl₃ + DMF) Start->Vilsmeier Product Desired Product (3-Chloro) Reagent->Product SideProduct Impurity (4-Formyl-3-chloro) Vilsmeier->SideProduct Unwanted Formylation

Caption: Key chlorination pathways and potential side reactions.

Q4: I am synthesizing a related pyrazole and need to perform N-methylation. How do I ensure the methyl group adds to the correct nitrogen (N1)?

Regioselectivity in the N-alkylation of pyrazoles is a classic challenge.[9] For a generic 3-substituted pyrazole, alkylation can produce both the 1,3- and 1,5-disubstituted isomers. In your target molecule's synthesis, if methylhydrazine is not used, and you instead methylate a 3-chloro-1H-pyrazole-5-carboxylate intermediate, you will face this issue.

Factors Controlling Regioselectivity:

  • Steric Hindrance: Bulky substituents at the C3 or C5 position will sterically hinder the adjacent nitrogen, directing the incoming methyl group to the less hindered nitrogen.

  • Electronic Effects: Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the resulting pyrazolate anion, but this effect is often less predictable than sterics.

  • Reaction Conditions:

    • Base and Counter-ion: Using a strong, non-nucleophilic base like NaH or KHMDS generates the pyrazolate anion. The nature of the cation (e.g., Li⁺, Na⁺, K⁺) can influence the site of alkylation.

    • Methylating Agent: "Hard" methylating agents like dimethyl sulfate often favor the more nucleophilic nitrogen, while "softer" agents may show different selectivity. Recent literature highlights the use of masked methylating agents, such as (chloromethyl)triisopropoxysilane, to achieve very high N1 selectivity.[10][11]

Practical Recommendation: The most straightforward way to guarantee the desired N1-methyl isomer for your specific target is to use methylhydrazine in the initial cyclocondensation step. This incorporates the N1-methyl group from the very beginning, completely avoiding the issue of regioselectivity later in the synthesis.

Section 3: Purification and Analysis

Q5: How can I effectively purify the final product and remove persistent impurities like the 4-formyl byproduct?

Purification is critical for obtaining a high-purity final product. The choice of method depends on the nature of the impurities.

  • For Non-polar Impurities (e.g., starting materials, minor byproducts):

    • Recrystallization: This is the most effective method for removing small amounts of impurities if a suitable solvent system can be found. Test various solvents like ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof. The final product is a solid, making this a viable option.

  • For Isomeric or Structurally Similar Impurities (e.g., 4-formyl-3-chloro byproduct):

    • Flash Column Chromatography: This is the most reliable method for separating compounds with different polarities. The formyl group will make the byproduct significantly more polar than the desired product. A silica gel column with a gradient elution system (e.g., hexanes/ethyl acetate) should provide excellent separation.

    • Acid/Base Wash: If the impurity has a functional group with different acidic/basic properties, a liquid-liquid extraction can be effective. However, in this case, the polarities are distinct enough that chromatography is preferred.

Analytical Characterization: Always confirm the purity and identity of your final product using a combination of techniques:

  • ¹H and ¹³C NMR: To confirm the structure and identify any impurities. The proton at the C4 position should appear as a singlet in the ¹H NMR spectrum. The presence of an aldehyde proton (~9-10 ppm) would indicate the formyl impurity.

  • LC-MS: To confirm the molecular weight and assess purity with high sensitivity.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Section 4: Example Experimental Protocol

The following is a representative, multi-step protocol synthesized from common methods described in the literature and patents.[6][12][13] Note: This is an illustrative example. All procedures should be performed with appropriate safety precautions by trained personnel.

Step 1: Synthesis of Methyl 1-methyl-3-hydroxy-1H-pyrazole-5-carboxylate

  • To a solution of dimethyl acetylenedicarboxylate (1.0 eq) in methanol at 0 °C, add a solution of sodium methoxide (1.0 eq) in methanol dropwise.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Cool the reaction to 0 °C and add methylhydrazine (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis shows complete consumption of the starting material.

  • Acidify the reaction mixture with aqueous HCl (1M) to pH ~5-6 and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

  • To a round-bottom flask, add the Methyl 1-methyl-3-hydroxy-1H-pyrazole-5-carboxylate (1.0 eq) from the previous step.

  • Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) at 0 °C under an inert atmosphere (N₂).

  • Slowly heat the reaction mixture to 100-110 °C and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure title compound.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Google Patents. (2014). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. CN103664879A.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • MDPI. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. CN106187894A.
  • Google Patents. (2014). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. CN103508959A.
  • Arkat USA, Inc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(vi), 1-14. Retrieved from [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Reddit. (2020). N-methylation of pyrazole. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2018). Continuous-Flow Preparation and Use of β-Chloro Enals Using the Vilsmeier Reagent. Retrieved from [Link]

  • MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Thieme. (2024). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. Synfacts. Retrieved from [Link]

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Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyrazole chemistry. Pyrazoles are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, their functionalization is often plagued by regioselectivity issues, leading to product mixtures that are difficult to separate and reduce overall yield.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these challenges head-on, empowering you to achieve your desired regiochemical outcomes with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing regioselectivity in pyrazole chemistry.

Q1: What makes regioselective functionalization of pyrazoles so challenging?

A: The core challenge lies in the electronic nature of the pyrazole ring. It is a five-membered aromatic heterocycle with two adjacent nitrogen atoms: an acidic, "pyrrole-like" N1 and a basic, "pyridine-like" N2.[1][3] This structure leads to multiple reactive sites with similar properties:

  • N-Functionalization: The two ring nitrogens have comparable nucleophilicity, often resulting in mixtures of N1 and N2 alkylated or arylated products.[2][4][5]

  • C-Functionalization: The carbon atoms also exhibit distinct reactivity. The C4 position is electron-rich and susceptible to electrophilic substitution, while the C3 and C5 positions are more electrophilic and prone to nucleophilic attack or deprotonation.[1][6][7][8]

This inherent reactivity profile means that slight changes in reaction conditions can dramatically alter the regiochemical outcome.[1]

Q2: What are the primary factors influencing regioselectivity in N-alkylation?

A: The outcome of N-alkylation is a delicate interplay of several factors:

  • Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[9] Therefore, the size of substituents at the C3 and C5 positions is critical.

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.

  • Reaction Conditions: The choice of base, solvent, and temperature can profoundly impact the N1/N2 ratio.[2][9] For example, using sodium hydride (NaH) as a base often favors one isomer, while potassium carbonate (K2CO3) may favor the other.[2]

  • The Alkylating Agent: The nature and size of the electrophile itself play a significant role.

Q3: How does C-H functionalization regioselectivity work in pyrazoles?

A: Direct C-H functionalization is a powerful tool for late-stage modification of pyrazoles, avoiding the need for pre-functionalized starting materials.[10][11][12] Regioselectivity is typically controlled by:

  • Inherent Reactivity: As mentioned, the C4 position is the most nucleophilic and favors electrophilic aromatic substitution.[6][10] The C5 proton is the most acidic, making it susceptible to deprotonation by strong bases, followed by reaction with an electrophile.[6][10]

  • Directing Groups (DGs): A directing group installed on the pyrazole ring (often at N1) can chelate to a transition metal catalyst and direct the C-H activation to a specific position, most commonly C5.[10][13][14] The Lewis basic N2 atom can also act as an inherent directing group.[10]

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed, question-and-answer-based troubleshooting for common regioselectivity problems encountered during specific pyrazole functionalization reactions.

Guide 1: N-Alkylation - "My reaction gives a mixture of N1 and N2 isomers. How do I favor one over the other?"

Problem: You are attempting to alkylate a 3(5)-substituted pyrazole and obtaining an inseparable mixture of the N1 and N2 alkylated products.

Causality: The formation of regioisomeric mixtures is due to the comparable nucleophilicity and steric accessibility of the two ring nitrogen atoms.[2][9] The pyrazolate anion, formed upon deprotonation, exists in resonance, with negative charge distributed between both nitrogens, making both susceptible to electrophilic attack.

Solutions & Protocols:

Strategy 1: Leveraging Steric Hindrance

  • Question: How can I use steric bulk to control the reaction?

  • Answer: If your pyrazole is substituted at C3 and C5, the incoming alkyl group will preferentially react at the nitrogen adjacent to the smaller substituent. If you have control over the pyrazole synthesis, design it to have a significant size difference between the C3 and C5 substituents.

Strategy 2: Optimizing Reaction Conditions (Base & Solvent)

  • Question: My N-alkylation of a trifluoromethyl-substituted pyrazole is not selective. What conditions should I try?

  • Answer: The choice of base and solvent system is critical and can often switch the selectivity.

    • To Favor the Less Hindered Nitrogen (Kinetic Product): Use a strong, non-coordinating base in a non-polar solvent at low temperatures. This favors the attack at the more accessible nitrogen.

    • To Favor the More Hindered Nitrogen (Thermodynamic Product): Use a weaker base in a polar, coordinating solvent at higher temperatures. This can allow for equilibration to the more stable isomer.

    Troubleshooting Table: N-Alkylation Conditions

    Issue Potential Cause Suggested Action Expected Outcome
    ~1:1 Mixture of Isomers Similar steric/electronic environment at N1/N2. Switch from K2CO3/MeCN to NaH/DME-MeCN.[9] Increased selectivity for one isomer, often the one with the substituent at the 5-position.[2]
    Reaction favors wrong isomer Conditions favor the undesired kinetic or thermodynamic product. If using NaH, try switching to K2CO3 or Cs2CO3. The larger cation can alter the coordination with the pyrazolate anion.[2] Potential reversal of regioselectivity.

    | Low Yield / No Reaction | Base not strong enough to deprotonate the pyrazole NH. | Move from K2CO3 to a stronger base like NaH or LiHMDS. | Improved conversion. |

Experimental Protocol: Selective N1-Alkylation of 3-Trifluoromethyl-1H-pyrazole [2]

  • To a solution of 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in dry DME/MeCN, add NaH (1.1 eq) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., ethyl iodoacetate, 1.1 eq) dropwise at 0 °C.

  • Let the reaction warm to room temperature and stir until TLC or LC-MS indicates completion.

  • Carefully quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization: Decision Workflow for N-Alkylation

start Start: N-Alkylation of Unsymmetrical Pyrazole q1 Is there a large steric difference between C3 and C5 substituents? start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No steric_control Alkylation will likely occur at N adjacent to smaller group. yes1->steric_control condition_control Control via Reaction Conditions is Key no1->condition_control q2 Desired Isomer? condition_control->q2 n1_isomer N1-isomer (less hindered) q2->n1_isomer n2_isomer N2-isomer (more hindered) q2->n2_isomer protocol1 Protocol 1: Use NaH in DME/MeCN at RT n1_isomer->protocol1 protocol2 Protocol 2: Use K2CO3 in MeCN or DMF at reflux n2_isomer->protocol2

Caption: Decision workflow for choosing N-alkylation conditions.

Guide 2: Electrophilic C-Halogenation - "My halogenation is not selective for the C4 position."

Problem: You are attempting to halogenate a pyrazole and are getting a mixture of products, including halogenation at C3/C5 or over-halogenation.

Causality: While the C4 position is the most electron-rich and generally favored for electrophilic substitution, the reactivity can be influenced by the substituents on the ring and the reaction conditions.[7] Strongly activating groups can lead to multiple halogenations, while harsh conditions can lead to side reactions.

Solutions & Protocols:

  • Question: What are the best reagents for selective C4-halogenation?

  • Answer: N-halosuccinimides (NCS, NBS, NIS) are generally excellent reagents for the regioselective halogenation of pyrazoles at the C4 position under mild conditions.[15]

    • For Chlorination: Use N-chlorosuccinimide (NCS) in a solvent like CCl4 or H2O.[15]

    • For Bromination: Use N-bromosuccinimide (NBS) in a suitable solvent.

    • For Iodination: N-iodosuccinimide (NIS) in an acidic medium or an I2/HIO3 system can be very effective.[15]

Troubleshooting Table: C4-Halogenation

Issue Potential Cause Suggested Action Expected Outcome
Mixture of C4 and C5 halogenation Reaction conditions too harsh, or a competing radical mechanism. Use milder conditions. Switch from Cl2 to NCS.[15] Run the reaction in the dark to minimize radical pathways. Improved selectivity for the C4 position.
Di- or Tri-halogenation Pyrazole ring is highly activated. Use only 1.0 equivalent of the halogenating agent at a lower temperature. Formation of the desired mono-halogenated product.

| No reaction | Pyrazole ring is deactivated by electron-withdrawing groups. | Use a more powerful halogenating system (e.g., I2/HIO3 for iodination) or consider a metal-catalyzed C-H activation/halogenation route. | Successful C4-halogenation. |

Experimental Protocol: Regioselective C4-Chlorination of 3,5-dimethyl-1H-pyrazole [15]

  • Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in CCl4 or H2O.

  • Add N-chlorosuccinimide (NCS) (1.0-1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • For aqueous reactions, extract the product with an organic solvent. For CCl4, filter off the succinimide byproduct and wash the filtrate.

  • Dry the organic layer and remove the solvent under reduced pressure to yield the 4-chloro-3,5-dimethyl-1H-pyrazole, often in high purity.

Guide 3: Transition-Metal-Catalyzed C5-Arylation - "My C-H arylation is giving low yield and poor regioselectivity."

Problem: You are attempting a directed C-H arylation at the C5 position of an N-substituted pyrazole, but the reaction is inefficient or yields a mixture of C5 and C4-arylated products.

Causality: The success of directed C-H activation depends on the effective formation of a stable metallacyclic intermediate.[10] Competition can arise from the inherent electronic preference for substitution at C4. The catalyst, ligand, oxidant, and directing group all play crucial roles in controlling the regioselectivity.

Solutions & Protocols:

  • Question: How do I choose the right catalyst and directing group for C5-arylation?

  • Answer:

    • Catalyst: Palladium catalysts, such as Pd(OAc)2, are commonly used.[16] Rhodium and Ruthenium catalysts are also employed to avoid potential side reactions where palladium might activate the pyrazole ring itself.[13]

    • Directing Group (DG): A wide range of directing groups attached at the N1 position can be effective, including pyridine, amides, and even removable groups like the tetrahydropyranyl (THP) group.[16][17] The pyrazole's own N2 atom can act as a directing group, typically favoring C5 functionalization.[10]

Troubleshooting Table: C5-Arylation

Issue Potential Cause Suggested Action Expected Outcome
Low Conversion Inefficient catalyst turnover or catalyst decomposition. Increase catalyst loading. Add a ligand like P(Cy)3 or SPhos.[17][18] Ensure anhydrous and anaerobic conditions. Improved yield of the desired C5-arylated product.
Formation of C4-arylated byproduct Competing electrophilic aromatic substitution pathway. Change the solvent or base. A protic solvent can enhance the acidity of the C5-H bond, favoring its activation.[19] Enhanced selectivity for C5 arylation.

| N-arylation of the pyrazole | The N2 position is competing for the aryl halide. | The presence of electron-withdrawing groups at C4 can increase the acidity of the C5-H and decrease the nucleophilicity of the N2 atom.[6] | Suppression of undesired N-arylation. |

Visualization: Mechanism of Directed C5-Arylation

cluster_0 Catalytic Cycle A N1-DG-Pyrazole + Pd(II) Catalyst B Coordination & Cyclometalation (C5-H Activation) A->B DG directs catalyst C Palladacycle Intermediate B->C D Oxidative Addition of Ar-X C->D E Reductive Elimination D->E F C5-Arylated Pyrazole + Pd(0) E->F G Re-oxidation to Pd(II) F->G G->A Oxidant

Caption: Simplified catalytic cycle for directed C5-H arylation.

Part 3: Advanced Strategies

Q4: Can enzymes be used to control N-alkylation regioselectivity?

A: Yes, this is an emerging and powerful strategy. Engineered S-adenosyl-L-methionine (SAM)-dependent methyltransferases have been developed that can perform highly selective N-alkylations on pyrazoles.[20] By creating enzyme variants, it's possible to achieve "regiodivergent" synthesis, where one enzyme variant produces the N1-isomer and another produces the N2-isomer from the same starting material with exceptional selectivity.[20] This biocatalytic approach avoids protecting groups and often operates under mild, environmentally friendly conditions.

Q5: What is a "switchable directing group" strategy for C-functionalization?

A: This is a clever synthetic approach that allows for sequential functionalization at different positions. For example, a tetrahydropyranyl (THP) group at N1 can first direct lithiation and functionalization to the C5 position. Then, by changing the conditions (e.g., adding a different lithium base), the same directing group can facilitate functionalization at the C3 position.[17] This provides a modular route to complex, trisubstituted pyrazoles.[17]

References

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  • Jasiukaitytė-Grojzdek, E., & Utkus, A. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemija, 34(4). [Link]

  • Nevzorov, A. A., & Rusinov, V. L. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4749. [Link]

  • Kang, E., Park, S., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210. [Link]

  • Kostenko, A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

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  • Iaroshenko, V. O., et al. (2011). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 76(13), 5259–5267. [Link]

  • Green, A. P., et al. (2020). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 59(52), 23731-23735. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • Kostenko, A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. Retrieved January 6, 2026, from [Link]

  • Kumar, R., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(20), 14138–14142. [Link]

  • McLaughlin, M., et al. (2008). Selective Functionalization of Pyrazoles Using a Switchable Metal-Directing Group. Synfacts, 2008(08), 0865. [Link]

  • Wang, D.-H., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(44), 13031–13035. [Link]

  • Thangaraj, M., & Gevorgyan, V. (2019). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 24(20), 3698. [Link]

  • Kostenko, A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. Retrieved January 6, 2026, from [Link]

  • Kang, E., Park, S., & Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed. Retrieved January 6, 2026, from [Link]

  • Shabashov, D., & Daugulis, O. (2010). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Organic Letters, 12(18), 4140–4143. [Link]

  • Synthetic strategies of pyrazole‐directing C−H activation. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Yin, P., et al. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 27(19), 6649. [Link]

  • Kumar, R., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Semantic Scholar. Retrieved January 6, 2026, from [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Daugulis, O., et al. (2017). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 117(13), 8786–8832. [Link]

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  • Wang, Y., et al. (2020). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 85(15), 10087–10095. [Link]

  • Kumar, A., et al. (2020). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry, 18(3), 481–490. [Link]

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  • Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5878. [Link]

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Technical Support Center: Purification of Crude Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate. The following sections provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this crude product. The physical form of the crude material is often a white to yellow, sticky oil or semi-solid, which can present unique purification challenges.[1]

Purification Strategy Overview

The purification of this compound typically involves a choice between two primary laboratory techniques: recrystallization and silica gel column chromatography. The optimal method depends on the nature and quantity of the impurities present, as well as the physical state of the crude product. This workflow provides a general decision-making framework.

G cluster_0 Initial Assessment cluster_1 Purification Path cluster_2 Final Analysis start Crude Product (Sticky Oil / Semi-Solid) assess Assess Crude Purity (TLC, ¹H NMR) start->assess decision Is the major impurity a regioisomer or structurally similar? assess->decision col_chrom Column Chromatography decision->col_chrom Yes recryst Recrystallization decision->recryst No (e.g., baseline spots, salts) final_purity Check Purity of Fractions/Crystals (TLC, NMR, LC-MS) col_chrom->final_purity recryst->final_purity pure_product Pure Product (>97%) final_purity->pure_product

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process in a question-and-answer format.

Recrystallization Issues
Q1: My crude product "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved compound precipitates from the solution at a temperature above its melting point, or when the solution is supersaturated with impurities.[2] The crude product of this compound is often a semi-solid, making it particularly prone to this issue.

Potential Causes & Solutions:

  • Solution is too concentrated or cooled too quickly: A high concentration of the solute can cause it to crash out of solution as a liquid (oil) rather than forming a crystal lattice.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture until the oil redissolves completely. Then, allow the flask to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.[3]

  • Presence of impurities: Impurities depress the melting point of the compound and interfere with crystal lattice formation.

    • Solution: Attempt a pre-purification step. A simple filtration through a small plug of silica gel can remove highly polar, baseline impurities. Alternatively, consider switching to column chromatography, which is more effective at separating a wider range of impurities.

  • Inappropriate solvent choice: The solvent may be too "good" or too "poor," leading to either complete solubility even when cold, or precipitation before a crystalline state can be achieved.

    • Solution: Switch to a mixed-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethanol, ethyl acetate) while hot. Then, add a "poor" solvent (e.g., hexane, water) dropwise at the boiling point until the solution becomes faintly turbid. Allow this to cool slowly.[2]

G start Product 'Oils Out' cause1 Cause: Solution too concentrated / cooled too fast start->cause1 cause2 Cause: High impurity level start->cause2 cause3 Cause: Poor solvent choice start->cause3 solution1 1. Add more hot solvent to redissolve. 2. Cool SLOWLY (insulate flask). cause1->solution1 solution2 Perform a pre-purification step (e.g., silica plug) or switch to column chromatography. cause2->solution2 solution3 Switch to a mixed-solvent system (e.g., Ethyl Acetate / Hexane). cause3->solution3

Caption: Troubleshooting flowchart for a product "oiling out" during recrystallization.

Q2: My recrystallization yield is very low. How can I improve it?

A2: Low yield is a common issue and can often be rectified by optimizing the procedure.[2]

Potential Causes & Solutions:

  • Using too much solvent: The most common cause of low recovery is using an excessive volume of the recrystallization solvent. Your compound will have some finite solubility even in the cold solvent, and excess solvent will retain more of your product in the mother liquor.[2]

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until everything just dissolves.

  • Premature crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), a significant amount of product can be lost.

    • Solution: Use a pre-heated funnel and flask for the hot filtration, and add a small excess of solvent (~5-10%) before filtering to ensure the product remains in solution. You can later evaporate this excess solvent before cooling.

  • Insufficient cooling: The final temperature of the solution directly impacts the amount of product that crystallizes out.

    • Solution: After the solution has cooled to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

Column Chromatography Issues
Q3: My compound is streaking badly or giving poor separation on a silica gel column. What should I do?

A3: Poor peak shape and separation in column chromatography can stem from several factors, including incorrect solvent polarity, column overloading, or interactions with the stationary phase.[3]

Potential Causes & Solutions:

  • Incorrect Mobile Phase Polarity: If the eluent is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the target compound may move very slowly and spread out, resulting in a broad band.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3-0.4 for the target compound. A common starting point for pyrazole esters is a mixture of hexane and ethyl acetate.

  • Column Overloading: Applying too much crude material relative to the amount of silica gel is a frequent cause of poor separation.[3]

    • Solution: A general rule of thumb is to load 1-5% of crude material by mass of the stationary phase (e.g., 1-5 g of crude on 100 g of silica). If you need to purify a larger quantity, use a wider column.

  • Interaction with Acidic Silica: Pyrazole rings contain basic nitrogen atoms which can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This can lead to significant peak tailing.[4]

    • Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of aqueous ammonia to your mobile phase. This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.[3]

Q4: How do I remove a persistent yellow or brown color from my final product?

A4: Color in the final product usually indicates the presence of persistent, often highly conjugated or polymeric impurities.

Potential Causes & Solutions:

  • Trapped Impurities: The color may be from an impurity that co-elutes with your product in chromatography or gets trapped in the crystal lattice during recrystallization.

    • Solution 1 (Chromatography): Try a different solvent system or stationary phase. Switching from standard silica to neutral alumina or using a different solvent combination (e.g., dichloromethane/methanol) can alter the elution order and separate the colored impurity.[3]

    • Solution 2 (Recrystallization): Perform a second recrystallization. If that fails, try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb your product, and be sure to filter it out while the solution is hot using a fluted filter paper or a Celite® pad.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route. However, common impurities in pyrazole synthesis include:

  • Regioisomers: Depending on the precursors, the formation of the isomeric Methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is possible. Regioisomers often have very similar polarities, making column chromatography the preferred method for their separation.[5]

  • Unreacted Starting Materials: Incomplete reaction can leave behind starting materials such as hydrazines or dicarbonyl compounds.

  • Byproducts from Chlorination: If the chlorination step is not selective, you may have dichlorinated products or unchlorinated starting material (Methyl 1-methyl-1H-pyrazole-5-carboxylate).

  • Hydrolyzed Product: The ester can be hydrolyzed to the corresponding carboxylic acid (3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid) if exposed to acidic or basic conditions, especially with water present at elevated temperatures.[6]

Q2: Which purification technique should I try first?

A2: For a crude product that is a semi-solid or sticky oil, direct recrystallization can be challenging.

  • Recommended First Step: Attempt to purify a small sample via flash column chromatography . This is generally the most effective method for separating a mixture of products with varying polarities and for removing the colored impurities often present in the crude material.[7]

  • If a solid is obtained: Once chromatography yields a solid, recrystallization can then be used as a final polishing step to achieve high purity and obtain crystalline material, which is often desirable for characterization and downstream applications.[8]

Q3: What is a good starting solvent system for column chromatography?

A3: A gradient of ethyl acetate in hexane is a robust starting point for many pyrazole esters.

  • TLC Analysis: Start by spotting your crude material on a silica TLC plate and eluting with various ratios (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexane).

  • Optimal Rf: Choose the solvent system that gives your target compound an Rf value of approximately 0.3-0.4. This polarity generally provides the best separation during the column run.[3]

Q4: Is this compound stable?

A4: The compound is generally stable under neutral conditions. However, be aware of the following:

  • pH Sensitivity: As an ester, it is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield the corresponding carboxylic acid and methanol.[9] Workup procedures should ideally be kept close to neutral pH.

  • Thermal Stability: While stable at room temperature, prolonged heating at high temperatures, especially in the presence of nucleophiles, could lead to degradation. Standard purification techniques like refluxing for short periods during recrystallization are generally safe.[10] Store the purified product in a refrigerator.[1]

Protocols

Protocol 1: Flash Column Chromatography

This protocol is the recommended first-line approach for purifying the crude, often oily, product.

  • Solvent System Selection: On a silica gel TLC plate, find a mobile phase (e.g., Hexane:Ethyl Acetate) that provides an Rf of ~0.3-0.4 for the product spot.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar mobile phase. Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or the mobile phase.

    • In a separate flask, add a small amount of silica gel (~2-3x the mass of your crude product).

    • Add the solution of your crude product to the silica and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is the "dry loading" method, which typically results in better separation.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. Start with a less polar mixture (e.g., 10% EtOAc/Hexane) and gradually increase the polarity (gradient elution) as the column runs.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Single-Solvent Recrystallization

This protocol is best used on material that has been solidified by a primary purification method like column chromatography. Ethanol has been reported to be effective for similar pyrazole carboxylates.[8]

  • Dissolution: Place the solid crude material in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil and the solid dissolves completely. Add more solvent dropwise only if needed to achieve full dissolution.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-heated clean flask.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals, either air-drying on the filter paper or in a desiccator under vacuum.

Solvent Selection Data

The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold.

SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticOften a good first choice for pyrazole derivatives.[8]
Isopropanol 82Polar ProticSimilar to ethanol, may offer different solubility characteristics.[9]
Ethyl Acetate 77Polar AproticGood for dissolving the compound; often used with hexane as an anti-solvent.
Hexane 69Non-polarPoor solvent for this compound; primarily used as an anti-solvent in mixed-solvent systems.[2]
Water 100Very PolarUnlikely to be a good single solvent, but can be used as an anti-solvent with ethanol or acetone.[2]

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
  • MDPI. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • HALO Columns. (n.d.). HALO® PCS: New Column Chemistry Options for Basic Compounds.
  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). 3-chloro-1-methyl-1h-pyrazole-5-carboxylic acid.

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Technical Support Center: Troubleshooting Side Reactions in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A header image showing a stylized representation of a pyrazole molecule, with the text '' overlaid.

Prepared by: Senior Application Scientist, Organic Synthesis Division

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazoles.

Objective: This guide provides in-depth troubleshooting for common side reactions encountered during the synthesis of substituted pyrazoles. By understanding the underlying mechanisms, researchers can optimize reaction conditions to favor the formation of the desired product and simplify purification.

I. The Challenge of Regioisomer Formation in Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] While effective, a significant challenge arises when using unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of two distinct regioisomers.[3][4] Controlling the regioselectivity is crucial as different isomers often exhibit varied biological activities.[5]

FAQ: Why am I getting a mixture of regioisomers in my pyrazole synthesis?

Answer: The formation of regioisomers stems from the initial nucleophilic attack of the substituted hydrazine on one of the two non-equivalent carbonyl groups of the unsymmetrical 1,3-dicarbonyl compound.[6] This leads to two different hydrazone intermediates, which then cyclize to form a mixture of pyrazole regioisomers.[6] The ratio of these isomers is governed by a delicate balance of steric and electronic factors of both reactants, as well as the reaction conditions.[3][7]

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[3][5]

  • Electronic Effects: The more electrophilic carbonyl carbon is typically the site of the initial hydrazine attack.[5] Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group.[7]

  • Reaction Conditions: Solvent, temperature, and pH can significantly influence the isomeric ratio.[7] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[7]

Troubleshooting Guide: Controlling Regioisomer Formation

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

This often occurs when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic profiles, offering little inherent bias for the initial hydrazine attack.[5]

Solution: Solvent Optimization. The choice of solvent can have a profound impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity. These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a more selective reaction.

Experimental Protocol: Regioselective Knorr Condensation Using HFIP

This protocol provides a general procedure for favoring one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent.[5]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product can often be isolated by precipitation upon the addition of ice-cold water, followed by vacuum filtration.[5]

Data Presentation: Solvent Effects on Regioselectivity

The following table demonstrates the significant influence of the solvent on the isomer ratio for the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine.[5] The desired isomer is the 5-furyl-3-CF₃ pyrazole.

SolventIsomer Ratio (5-furyl-3-CF₃ : 3-furyl-5-CF₃)
Ethanol (EtOH)55 : 45
2,2,2-Trifluoroethanol (TFE)85 : 15
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>95 : <5
Visualization: Knorr Pyrazole Synthesis Pathway

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at C1 Attack at C1 Unsymmetrical\n1,3-Dicarbonyl->Attack at C1 Pathway 1 Attack at C3 Attack at C3 Unsymmetrical\n1,3-Dicarbonyl->Attack at C3 Pathway 2 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at C1 Substituted\nHydrazine->Attack at C3 Hydrazone\nIntermediate A Hydrazone Intermediate A Attack at C1->Hydrazone\nIntermediate A Hydrazone\nIntermediate B Hydrazone Intermediate B Attack at C3->Hydrazone\nIntermediate B Regioisomer A Regioisomer A Hydrazone\nIntermediate A->Regioisomer A Cyclization & Dehydration Regioisomer B Regioisomer B Hydrazone\nIntermediate B->Regioisomer B Cyclization & Dehydration

Caption: Competing pathways in Knorr pyrazole synthesis.

II. Side Reactions Beyond Regioisomer Formation

While regioisomer formation is a primary concern, other side reactions can also diminish yield and complicate purification.

FAQ: What are other common side reactions in pyrazole synthesis?

Answer: Besides regioisomerism, researchers may encounter the following issues:

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate stage, especially with sterically hindered substrates or under suboptimal conditions.[6]

  • Formation of Pyrazolone Tautomers: When using β-ketoesters, the reaction can yield pyrazolone products, which exist as tautomeric mixtures.[1][8] While not strictly a side reaction, the presence of multiple tautomers can complicate characterization.

  • Formation of Bis-Pyrazoles: Under certain conditions, particularly with excess hydrazine or specific starting materials, the formation of bis-pyrazole derivatives can occur.[9][10]

  • N-Alkylation vs. C-Alkylation: In subsequent functionalization steps, alkylation can occur at either the nitrogen or a carbon atom of the pyrazole ring, leading to a mixture of products.[11][12]

  • Oxidation of Intermediates: Pyrazoline intermediates, formed from the reaction of α,β-unsaturated carbonyl compounds with hydrazines, can be oxidized to pyrazoles, but incomplete oxidation can lead to product mixtures.[13][14]

Troubleshooting Guide: Addressing Other Side Reactions

Issue: Low conversion rates and incomplete cyclization.

Possible Causes & Solutions:

  • Poor Starting Material Purity: Ensure the purity of your 1,3-dicarbonyl and hydrazine starting materials.
  • Steric Hindrance: For bulky substrates, increasing the reaction temperature or using microwave assistance can help overcome the activation energy barrier for cyclization.[4]
  • Suboptimal Reaction Conditions: Systematically vary the temperature, solvent, and catalyst to find the optimal conditions for your specific substrates.[6]
Experimental Protocol: Purification of Pyrazoles via Acid Salt Formation

This method is useful for separating pyrazoles from non-basic impurities.[15][16]

Materials:

  • Crude pyrazole product

  • Suitable organic solvent (e.g., diethyl ether, ethyl acetate)

  • Inorganic mineral acid (e.g., HCl) or organic acid (e.g., oxalic acid)

Procedure:

  • Dissolve the crude pyrazole in an appropriate organic solvent.

  • Add at least an equimolar amount of the chosen acid to the solution.

  • The pyrazole acid addition salt will precipitate out of the solution.

  • Collect the salt by filtration.

  • The free pyrazole can be regenerated by neutralizing the salt with a base.

Visualization: Troubleshooting Workflow

G Start:\nUnsatisfactory\nReaction Outcome Start: Unsatisfactory Reaction Outcome Identify Side\nProduct(s) Identify Side Product(s) Start:\nUnsatisfactory\nReaction Outcome->Identify Side\nProduct(s) Regioisomers Regioisomers Identify Side\nProduct(s)->Regioisomers Yes Incomplete\nCyclization Incomplete Cyclization Identify Side\nProduct(s)->Incomplete\nCyclization No Optimize\nSolvent/Catalyst Optimize Solvent/Catalyst Regioisomers->Optimize\nSolvent/Catalyst Other Side\nProducts Other Side Products Incomplete\nCyclization->Other Side\nProducts No Increase Temp/\nMicrowave Increase Temp/ Microwave Incomplete\nCyclization->Increase Temp/\nMicrowave Yes Purification\nStrategy Purification Strategy Other Side\nProducts->Purification\nStrategy Successful\nSynthesis Successful Synthesis Optimize\nSolvent/Catalyst->Successful\nSynthesis Increase Temp/\nMicrowave->Successful\nSynthesis Purification\nStrategy->Successful\nSynthesis

Caption: Decision tree for troubleshooting pyrazole synthesis.

III. References

  • Benchchem.
  • Benchchem.
  • RSC Publishing.
  • NIH.
  • Benchchem.
  • Benchchem.
  • Beilstein Journals.
  • Pharmaguideline.
  • Google Patents.
  • ResearchGate.
  • The Journal of Organic Chemistry - ACS Publications.
  • Google Patents.
  • ResearchGate.
  • Organic Chemistry Portal.
  • ResearchGate.
  • Chem Help ASAP.
  • PMC - NIH.
  • J&K Scientific LLC.
  • YouTube.
  • Slideshare.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books.
  • PMC - NIH.
  • MDPI.
  • MDPI.
  • IJCRT.org.
  • ResearchGate.
  • PubMed.
  • Semantic Scholar.

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How to avoid by-product formation in pyrazole chlorination reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for one of the most common yet challenging transformations in heterocyclic chemistry: the chlorination of pyrazoles. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the mechanistic reasoning behind by-product formation, offering field-proven strategies to enhance selectivity and achieve target purity.

This guide is structured to address your challenges directly, from high-level strategic decisions to specific troubleshooting scenarios encountered at the bench.

Frequently Asked Questions (FAQs): The Chemist's First Stop

This section addresses the most common strategic questions that arise when planning a pyrazole chlorination.

Q1: I'm starting a new pyrazole chlorination. What are the most common by-products I should be looking out for?

A1: By-product formation is the primary challenge in pyrazole chlorination. The pyrazole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack, but this reactivity can also lead to undesired products. The most prevalent side reactions include:

  • Over-chlorination: The formation of di- or even tri-chlorinated pyrazoles is common, especially when the pyrazole ring is activated by electron-donating groups (EDGs)[1]. The initial monochlorination product can sometimes be more reactive than the starting material, leading to a second chlorination event.

  • Formation of Regioisomers: While electrophilic substitution on a pyrazole ring strongly favors the C4 position, chlorination at the C3 or C5 positions can occur, leading to difficult-to-separate isomeric mixtures[2][3]. This is often influenced by the substitution pattern on the ring.

  • Side-Chain Chlorination: For pyrazoles bearing alkyl substituents, chlorination can occur on the side chain, typically via a radical pathway, competing with the desired electrophilic aromatic substitution[4].

  • Dimerization: In some cases, particularly with electrochemical methods, the formation of "bipyrazole" dimers has been observed as a side product[4][5].

  • N-Chlorination: Although less common as a final isolated product, transient N-chlorination can occur, potentially leading to other degradation pathways.

Q2: There are several chlorinating agents available (NCS, SO₂Cl₂, TCCA). How do I choose the right one for my substrate?

A2: The choice of chlorinating agent is the most critical parameter influencing selectivity and yield. There is no single "best" agent; the optimal choice depends on the reactivity of your specific pyrazole substrate.

  • N-Chlorosuccinimide (NCS): Often the first choice for its mildness and ease of handling[6][7]. It is a solid, making it simple to weigh and dispense. NCS is particularly effective for activated pyrazoles where stronger agents would lead to over-chlorination[5]. Its reactivity can be enhanced with acid catalysts for less reactive substrates[8].

  • Sulfuryl Chloride (SO₂Cl₂): A more powerful liquid chlorinating agent. It is often used for deactivated pyrazoles (containing electron-withdrawing groups) that are sluggish to react with NCS[9]. However, its high reactivity increases the risk of over-chlorination and side reactions. It also releases toxic gaseous by-products (SO₂ and HCl), requiring careful handling in a fume hood[6].

  • Trichloroisocyanuric Acid (TCCA): A stable, high-chlorine-content solid that is emerging as an efficient and environmentally benign alternative. It has been used successfully for high-yielding chlorination of pyrazoles, sometimes even under solvent-free mechanochemical conditions[10][11]. It can serve as both an oxidant and a chlorine source[11][12][13].

  • Sodium Hypochlorite (NaOCl): An inexpensive and readily available reagent. A known process uses NaOCl in the absence of carboxylic acids to achieve high yields of 4-chloropyrazoles, improving upon older methods that gave lower yields[14].

A summary of these agents is provided in the table below for quick comparison.

Q3: How do the existing substituents on my pyrazole ring affect the chlorination reaction?

A3: The electronic nature of the substituents on the pyrazole ring has a profound impact on the outcome of the chlorination.

  • Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., methyl) or alkoxy groups increase the electron density of the pyrazole ring. This activates the ring towards electrophilic attack, making the reaction faster. However, this heightened reactivity significantly increases the risk of over-chlorination[1][4]. With highly activated systems, you must use milder conditions (e.g., NCS at low temperature) and carefully control the stoichiometry of the chlorinating agent.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂) or carboxyl (COOH) groups decrease the ring's electron density. This deactivates the ring, making chlorination more difficult[4][5]. For these substrates, a stronger chlorinating agent (like SO₂Cl₂) or harsher conditions (higher temperature, acid catalysis) may be necessary to achieve a reasonable reaction rate. The benefit is a much lower risk of over-chlorination.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Problem 1: My main product is a dichloropyrazole. How do I achieve selective monochlorination?

This is a classic case of over-chlorination, indicating that your reaction conditions are too harsh for your substrate.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution(s)Scientific Rationale
Excess Chlorinating Agent Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of the chlorinating agent. Consider adding the agent portion-wise or via syringe pump over time.Limiting the amount of the electrophile ensures it is consumed by the starting material before it can react significantly with the more activated monochlorinated product.
High Reaction Temperature Perform the reaction at a lower temperature. Start at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature if necessary.The activation energy for the second chlorination is often lower than the first. Lowering the temperature disfavors the undesired follow-on reaction more significantly.
Highly Reactive Chlorinating Agent Switch to a milder reagent. If you are using SO₂Cl₂, try NCS. If using NCS, ensure the reaction is run without any acid catalyst.The selectivity of chlorinating agents generally follows the order: SO₂Cl₂ (most reactive) > TCCA > NCS (mildest). Matching the reagent to the substrate's reactivity is key[5][6].
Activated Pyrazole Substrate If your pyrazole has strong EDGs, the above solutions are critical. In difficult cases, consider temporarily replacing the EDG with a protecting group that is less activating.EDGs make both the starting material and the monochlorinated product highly reactive. Milder conditions are essential to control the reaction[4].
Problem 2: I am getting side-chain chlorination on my methylpyrazole.

This indicates that a radical chlorination pathway is competing with the desired electrophilic aromatic substitution.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution(s)Scientific Rationale
Radical Initiators Ensure your reaction is shielded from UV light, as photochemical initiation is common for radical reactions[6]. Avoid adding radical initiators like AIBN or benzoyl peroxide.The mechanism for side-chain halogenation is typically a free-radical chain reaction, which is initiated by heat or light. Electrophilic aromatic substitution is an ionic pathway.
Choice of Reagent While both NCS and SO₂Cl₂ can participate in radical reactions, ensuring conditions favor the ionic pathway is crucial. Running the reaction in the dark is a primary first step.Sulfuryl chloride, in particular, can decompose to form chlorine radicals. Minimizing initiators is key to suppressing this pathway[6].
Solvent Effects Use a polar solvent. Polar solvents can better stabilize the charged intermediates of the electrophilic substitution pathway, favoring it over the radical pathway.The Wheland intermediate in electrophilic aromatic substitution is ionic and stabilized by polar environments. Radical species are less affected by solvent polarity.
Problem 3: My deactivated pyrazole is not reacting. How can I drive the reaction to completion?

This is a common issue for pyrazoles bearing electron-withdrawing groups (EWGs).

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution(s)Scientific Rationale
Insufficiently Reactive Agent Switch to a more powerful chlorinating agent. If NCS is not working, try SO₂Cl₂[9].Deactivated aromatic rings require a more potent electrophile to initiate the substitution reaction.
Lack of Activation If using NCS, add an acid catalyst like trifluoromethanesulfonic acid or BF₃-H₂O to increase its electrophilicity[8].The acid protonates the NCS, making the chlorine atom more electrophilic and better able to react with the deactivated pyrazole ring.
Low Reaction Temperature Cautiously increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to ensure decomposition does not become a major pathway.Higher temperatures provide the necessary activation energy for the reaction to proceed, although this always carries a risk of increasing by-product formation.

Visualizing the Process: Workflows and Mechanisms

Visual aids can clarify complex decision-making processes and reaction pathways.

Decision Workflow for Pyrazole Chlorination Strategy

This diagram guides the initial selection of reaction conditions based on the substrate's characteristics.

Chlorination_Strategy sub Analyze Pyrazole Substrate edg Contains Strong EDGs? (e.g., -NH₂, -OR, -Alkyl) sub->edg ewg Contains Strong EWGs? (e.g., -NO₂, -CN, -CO₂R) edg->ewg No start_mild Start with Mild Conditions: - NCS (1.0 eq) - Low Temp (0 °C) - Dark edg->start_mild Yes start_strong Start with Strong Conditions: - SO₂Cl₂ or - NCS + Acid Catalyst - Room Temp ewg->start_strong Yes start_moderate Moderate Conditions: - NCS or TCCA - Room Temp ewg->start_moderate No over_reaction Problem: Over-chlorination? Switch to milder agent or lower temperature. start_mild->over_reaction no_reaction Problem: No Reaction? Switch to stronger agent or increase temperature. start_strong->no_reaction

Caption: Decision tree for selecting a pyrazole chlorination strategy.

Simplified Mechanism: Desired vs. Undesired Pathways

This diagram illustrates the electrophilic attack at C4 leading to the desired product versus a subsequent attack leading to an over-chlorinated by-product.

Mechanism pyrazole Pyrazole intermediate1 Wheland Intermediate (C4 Attack) pyrazole->intermediate1 Electrophilic Attack at C4 chlorinating_agent + Cl⁺-X product1 4-Chloropyrazole (Desired Product) intermediate1->product1 - H⁺ intermediate2 Wheland Intermediate (Second Attack) product1->intermediate2 Further Attack (Undesired) chlorinating_agent2 + Cl⁺-X product2 Dichloropyrazole (By-product) intermediate2->product2 - H⁺

Caption: Mechanism of desired monochlorination vs. undesired dichlorination.

Validated Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common chlorination procedures. Safety Note: All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Selective Monochlorination using N-Chlorosuccinimide (NCS)

This method is ideal for electron-rich or moderately activated pyrazoles.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate (1.0 equiv).

  • Dissolution: Dissolve the substrate in a suitable anhydrous solvent (e.g., CCl₄, CH₂Cl₂, or acetonitrile) to a concentration of approximately 0.1-0.5 M[5][15].

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 equiv) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly. For highly reactive substrates, consider dissolving NCS in the reaction solvent and adding it via a dropping funnel.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature. Reactions are typically complete within 1-4 hours.

  • Workup: Once the starting material is consumed, filter the mixture to remove the succinimide by-product. Wash the filter cake with a small amount of the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or recrystallization to yield the pure 4-chloropyrazole.

Protocol 2: "Green" Chlorination using Trichloroisocyanuric Acid (TCCA)

This method uses a stable, solid reagent and has been adapted for solvent-free conditions[10].

  • Setup: This protocol describes a solvent-free mechanochemical approach. To a mortar and pestle (or a ball mill), add the pyrazole substrate (1.0 equiv) and TCCA (0.4 equiv, as TCCA contains three active chlorine atoms).

  • Reaction: Grind the solids together vigorously for 10-30 minutes at room temperature. The progress of the reaction can be monitored by taking a small sample, dissolving it in a solvent like ethyl acetate, and analyzing by TLC.

  • Workup: After the reaction is complete, transfer the solid mixture to a flask. Add ethyl acetate and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining active chlorine[11].

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The high yield and purity from this method often reduce the need for extensive column chromatography[10].

References

  • Chen, C.-M., et al. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. Available at: [Link]

  • Deng, Q., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available at: [Link]

  • Barros, T. A., et al. (2021). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Deng, Q., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. ResearchGate. Available at: [Link]

  • Jubi, A. J., et al. (2012). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. ResearchGate. Available at: [Link]

  • Deng, Q., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC - NIH. Available at: [Link]

  • Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available at: [Link]

  • Vala, R. M., et al. (2023). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. Available at: [Link]

  • Wang, Z., et al. (2023). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic-chemistry.org. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Download Table. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Available at: [Link]

  • Hugl, H., & Klauke, E. (1991). Preparation of 4-chloropyrazoles. Google Patents.
  • Shestakov, A. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Chen, Q., & Knochel, P. (2014). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ACS Publications. Available at: [Link]

  • Prajapati, R. V., et al. (2020). N-Chlorosuccinimide Mediated Direct C-H Thiocyanation of 1-Aryl-5-pyrazolones at Room Temperature. ResearchGate. Available at: [Link]

  • Bekhit, A. A., et al. (2008). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). C‒H An chlorination of pyrazole 1a. Download Scientific Diagram. Available at: [Link]

  • Chiacchio, M. A., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. Available at: [Link]

  • Petrosyan, V. A., & Lyalin, B. V. (2020). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available at: [Link]

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Mechanism of Selective Chlorination of Ethers with Sulfuryl Chloride in the Dark. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2012). Applications of N-Chlorosuccinimide in Organic Synthesis. ResearchGate. Available at: [Link]

  • Martins, M. A. P., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Direct Sulfonylation of Pyrazolones with Sulfonyl Chlorides to Synthesize Pyrazolyl Sulfonates. Available at: [Link]

  • RSC Publishing. (2023). Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (n.d.). A kind of preparation method of 4-chloropyrazole derivative.
  • Braga, D., et al. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. PubMed. Available at: [Link]

  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. PMC. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Esterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of pyrazole esters. The following content is structured in a question-and-answer format to directly address specific issues and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of pyrazole esterification?

The most common method for pyrazole esterification is the Fischer-Speier esterification, which involves reacting a pyrazole carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism.[3][4]

Here's a step-by-step breakdown of the mechanism:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the pyrazole carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[5]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[4]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final pyrazole ester product.

This entire process is reversible, and the equilibrium can be shifted towards the product by removing water as it is formed or by using an excess of the alcohol.[1][5]

Q2: Which acid catalysts are most effective for pyrazole esterification?

Commonly used Brønsted acids include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][6] Lewis acids such as scandium(III) triflate can also be employed.[1] The choice of catalyst can depend on the specific pyrazole substrate and the reaction conditions. For substrates sensitive to strong acids, milder catalysts may be necessary. Heterogeneous acid catalysts, like Amberlyst-70, offer the advantage of easy removal from the reaction mixture.[7][8]

Q3: Can I perform pyrazole esterification under basic conditions?

While less common than acid-catalyzed methods, pyrazole esterification can be achieved under basic conditions, particularly when dealing with substrates that are sensitive to acid. One approach involves the use of a strong base like potassium tert-butoxide to facilitate the coupling of an ester with another molecule to form a pyrazole ring, which can then be further modified.[9][10] Another method involves activating the pyrazole carboxylic acid with a coupling agent in the presence of a non-nucleophilic base.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Yield

A low yield of the desired pyrazole ester is a frequent challenge. Several factors can contribute to this issue.

Q4: My Fischer esterification reaction is giving a very low yield. What are the primary causes and how can I improve it?

A4: Low yields in Fischer esterification of pyrazoles can stem from several factors. Here’s a systematic troubleshooting approach:

  • Incomplete Reaction (Equilibrium Issues): As Fischer esterification is an equilibrium process, the presence of water in the reaction mixture can drive the reaction backward, leading to hydrolysis of the ester.[1][11][12]

    • Solution:

      • Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. This is particularly effective when using solvents like toluene.[1]

      • Excess Alcohol: Use a large excess of the alcohol reactant to shift the equilibrium towards the product side.[1]

      • Drying Agents: Add molecular sieves to the reaction mixture to sequester water.

  • Insufficient Catalyst Activity: The acid catalyst may be deactivated or used in an insufficient amount.

    • Solution:

      • Catalyst Loading: Ensure you are using a catalytic amount, typically 1-5 mol% of a strong acid like H₂SO₄ or TsOH.

      • Catalyst Choice: If your substrate is unreactive, consider a stronger acid catalyst. Conversely, for sensitive substrates, a milder catalyst might be necessary to prevent degradation.

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the alcohol can significantly slow down the reaction rate.[3][13][14] Ortho-disubstituted carboxylic acids are known to be particularly difficult to esterify.[3]

    • Solution:

      • Increase Reaction Time and Temperature: Prolonged heating at higher temperatures can help overcome the activation energy barrier.

      • Alternative Methods: For severely hindered substrates, consider alternative esterification methods such as using a coupling agent (see Issue 2) or converting the carboxylic acid to a more reactive acid chloride first.[15]

  • Substrate Decomposition: Pyrazole rings can be sensitive to strong acids and high temperatures, leading to degradation and the formation of byproducts.

    • Solution:

      • Milder Conditions: Use a milder acid catalyst and lower the reaction temperature.

      • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could lead to decomposition.[16]

Issue 2: Difficulty with Acid-Sensitive Substrates

Many complex molecules, particularly in drug development, contain functional groups that are not stable under strongly acidic conditions.

Q5: My pyrazole substrate is sensitive to strong acids. What are the best alternative esterification methods?

A5: For acid-sensitive pyrazole carboxylic acids, several milder methods are available:

  • Coupling Agent-Mediated Esterification: This is a highly effective method that avoids the need for strong acids.

    • Mechanism: Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[17][18] This intermediate is then readily attacked by the alcohol to form the ester.

    • Protocol:

      • Dissolve the pyrazole carboxylic acid, alcohol (1-1.5 equivalents), and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

      • Cool the mixture to 0 °C.

      • Add the coupling agent (e.g., DCC or EDC, 1.1 equivalents) portion-wise.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

      • The byproduct of DCC (dicyclohexylurea) is a precipitate and can be removed by filtration.[17] The byproduct of EDC is water-soluble and can be removed by an aqueous workup.[17]

  • Conversion to Acid Chloride: Converting the carboxylic acid to the more reactive acid chloride allows for esterification under neutral or mildly basic conditions.

    • Protocol:

      • React the pyrazole carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the pyrazole acid chloride.[15]

      • Carefully remove the excess chlorinating agent under reduced pressure.

      • React the crude acid chloride with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[15]

Issue 3: Formation of Side Products and Purification Challenges

The formation of byproducts can complicate purification and reduce the overall yield.

Q6: I am observing significant side product formation in my reaction. What are the likely culprits and how can I minimize them?

A6: Side product formation can arise from various competing reactions:

  • N-Alkylation of the Pyrazole Ring: The nitrogen atoms of the pyrazole ring are nucleophilic and can compete with the alcohol for reaction with activated intermediates, especially under basic conditions or with highly reactive alkylating agents.[19][20][21]

    • Solution:

      • Protecting Groups: If N-alkylation is a significant issue, consider protecting the pyrazole nitrogen before esterification.

      • Reaction Conditions: Under Fischer esterification conditions, N-alkylation is less common as the pyrazole nitrogens are protonated and thus less nucleophilic.

  • Elimination of Tertiary Alcohols: Tertiary alcohols are prone to elimination under acidic and heated conditions, forming alkenes instead of esters.[1]

    • Solution:

      • Avoid Fischer esterification with tertiary alcohols.

      • Use coupling agent-mediated methods at lower temperatures.

  • Formation of Multiple Products from Impurities: Impurities in starting materials can lead to a variety of side products.[16][22]

    • Solution:

      • Ensure the purity of your pyrazole carboxylic acid and alcohol using techniques like recrystallization or column chromatography before starting the reaction.[16]

Q7: My pyrazole ester is difficult to purify. What are some effective purification strategies?

A7: Purification of pyrazole esters can be challenging due to their polarity and potential for co-eluting with starting materials or byproducts.

  • Column Chromatography: This is the most common and effective method for purifying pyrazole esters.[9][16]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.[16]

  • Recrystallization: If the pyrazole ester is a solid, recrystallization can be an excellent method for obtaining highly pure material.

    • Solvent Selection: The ideal solvent is one in which the ester is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Acid-Base Extraction: This technique can be used to remove unreacted pyrazole carboxylic acid.

    • Procedure: Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic pyrazole carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral ester remains in the organic layer.

Experimental Protocols & Data

Protocol 1: General Fischer Esterification of a Pyrazole Carboxylic Acid
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark apparatus), add the pyrazole carboxylic acid (1.0 eq), the alcohol (5-10 eq), and a suitable solvent (e.g., toluene, or the alcohol can serve as the solvent).[1]

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 1-2 drops, or TsOH, 0.02 eq).

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an organic solvent was used, remove it under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or recrystallization.

Table 1: Recommended Starting Conditions for Fischer Esterification
Substrate TypeAlcoholCatalyst (mol%)Temperature (°C)Notes
Unhindered Pyrazole Carboxylic AcidPrimary AlcoholH₂SO₄ (1-2) or TsOH (2-5)80-110Generally proceeds well. Using excess alcohol as the solvent is often effective.
Sterically Hindered Pyrazole Carboxylic AcidPrimary AlcoholH₂SO₄ (5) or TsOH (10)110-140Longer reaction times are typically required. Monitor for decomposition.
Unhindered Pyrazole Carboxylic AcidSecondary AlcoholH₂SO₄ (5) or TsOH (10)100-130Slower than with primary alcohols. Consider using a Dean-Stark trap.
Diagrams

FischerEsterification RCOOH Pyrazole-COOH Protonated_COOH Protonated Carboxylic Acid RCOOH->Protonated_COOH + H⁺ ROH R'-OH H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_COOH->Tetrahedral_Intermediate + R'-OH Protonated_Ester_H2O Protonated Ester + H₂O Tetrahedral_Intermediate->Protonated_Ester_H2O - H₂O Ester Pyrazole-COOR' Protonated_Ester_H2O->Ester - H⁺

Caption: The acid-catalyzed mechanism of Fischer esterification.

Troubleshooting Start Low Yield in Pyrazole Esterification Check_Equilibrium Is water being effectively removed? Start->Check_Equilibrium Check_Sterics Is the substrate sterically hindered? Check_Equilibrium->Check_Sterics Yes Use_Dean_Stark Use Dean-Stark or excess alcohol Check_Equilibrium->Use_Dean_Stark No Check_Acid_Sensitivity Is the substrate acid-sensitive? Check_Sterics->Check_Acid_Sensitivity No Increase_Temp_Time Increase temperature and/or reaction time Check_Sterics->Increase_Temp_Time Yes Use_Coupling_Agent Use coupling agent (DCC, EDC) Check_Acid_Sensitivity->Use_Coupling_Agent Yes Convert_to_Acid_Chloride Convert to acid chloride Check_Acid_Sensitivity->Convert_to_Acid_Chloride Yes Purify_Reactants Purify starting materials Check_Acid_Sensitivity->Purify_Reactants No Use_Dean_Stark->Check_Sterics Increase_Temp_Time->Purify_Reactants Use_Coupling_Agent->Purify_Reactants Convert_to_Acid_Chloride->Purify_Reactants

Caption: A decision tree for troubleshooting low yields in pyrazole esterification.

References

  • Esterification of pyrazole-3- and 4-carboxylic acids. (2011). Russian Journal of General Chemistry, 81(8). DOI:10.1134/S1070363211080329.
  • Kim, B. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride. (n.d.). Benchchem.
  • Method for purifying pyrazoles. (2011).
  • Process for the purification of pyrazoles. (2009).
  • Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. (n.d.).
  • Preparation method of 4-pyrazole boronic acid pinacol ester. (n.d.).
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (n.d.).
  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. (n.d.).
  • Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde. (n.d.). Benchchem.
  • Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in w
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). Benchchem.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (n.d.). MDPI.
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.).
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137.
  • Synthesis of Pyrazole Compounds by Using Sonic
  • Fischer–Speier esterific
  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • On the origin of the steric effect. (n.d.). RSC Publishing.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
  • Fischer Esterific
  • Fischer Esterific
  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. (n.d.). Luxembourg Bio Technologies.
  • Ester hydrolysis. (n.d.). Wikipedia.
  • Effect of steric hindrance and ? electrons on alcohol self-association. (n.d.).
  • Ester to Acid - Common Conditions. (n.d.). Master Organic Chemistry.
  • Three pyrazole-3-carboxylic acid complexes as efficient solvent-free heterogeneous catalysts for C C bond formation. (n.d.).

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Troubleshooting low conversion rates in pyrazole N-methylation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole N-methylation. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your synthetic endeavors. As Senior Application Scientists, we understand that achieving high conversion rates and desired regioselectivity in pyrazole N-methylation can be a significant hurdle. This guide is structured to address specific issues you may encounter during your experiments, offering not just solutions but also the underlying scientific reasoning to empower your research.

Section 1: Troubleshooting Low or No Product Yield

Low conversion in N-methylation reactions is a frequent challenge. This section addresses the fundamental parameters that can significantly impact your reaction's success.

Question 1: I am observing very low to no yield of my desired N-methylated pyrazole. What are the primary factors I should investigate?

Answer: Low or nonexistent yields in pyrazole N-methylation can often be traced back to a few critical factors. A systematic approach to troubleshooting is essential. Here are the key areas to re-evaluate:

  • Reagent Quality and Stoichiometry:

    • Base Strength and Purity: The base is crucial for the deprotonation of the pyrazole nitrogen, rendering it nucleophilic.[1] Ensure your base is strong enough for the specific pyrazole substrate. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less reactive alkylating agents, a stronger base like NaH might be necessary.[1] Crucially, the base must be anhydrous, as water can quench the pyrazole anion.[1] A slight excess of the base is often beneficial.[1]

    • Alkylating Agent Reactivity: The nature of the leaving group on your methylating agent is paramount. The general reactivity trend is I > Br > Cl > OTs.[1] If you are using a less reactive agent like methyl chloride, consider switching to methyl bromide or methyl iodide for improved conversion.

    • Purity of Starting Materials: Impurities in your pyrazole starting material can interfere with the reaction. Ensure your substrate is pure and dry before commencing the reaction.

  • Reaction Conditions:

    • Solvent Choice and Solubility: The solubility of both the pyrazole and the base is critical for an efficient reaction.[1] Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often excellent choices as they help to dissolve the reactants and facilitate the SN2 reaction.[1]

    • Temperature: While many N-methylations proceed at room temperature, some less reactive systems may require heating. Monitor your reaction progress by TLC or LC-MS to determine if an increase in temperature is necessary.

    • Anhydrous Conditions: Moisture is a significant detriment to this reaction. Ensure all glassware is oven-dried, and solvents are anhydrous. Water can react with strong bases and hydrolyze the alkylating agent.

Section 2: Addressing Poor Regioselectivity (N1 vs. N2 Methylation)

One of the most persistent challenges in the N-methylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity. The two nitrogen atoms of the pyrazole ring often exhibit similar reactivity, leading to mixtures of N1 and N2 methylated isomers.[2][3]

Question 2: My reaction produces a mixture of N1 and N2 methylated pyrazoles. What factors govern the regioselectivity, and how can I favor the formation of a single isomer?

Answer: The regiochemical outcome of pyrazole N-alkylation is a delicate interplay of steric and electronic effects, as well as the specific reaction conditions employed.[3][4] Understanding these factors is key to directing the methylation to the desired nitrogen.

  • Steric Hindrance: This is often the most dominant factor.[3] The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[3] Therefore, a bulkier substituent at the C3 or C5 position will direct methylation to the more accessible nitrogen.

    • Bulky Alkylating Agents: Utilizing sterically demanding methylating agents can significantly enhance selectivity. For instance, sterically bulky α-halomethylsilanes have been shown to dramatically improve the selectivity for the N1 position, achieving ratios of over 99:1 in some cases.[2][5][6][7][8][9]

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can increase it. However, this effect can sometimes be overridden by steric factors.

  • Reaction Conditions:

    • Base and Solvent System: The choice of base and solvent can have a profound impact on the N1/N2 ratio.[3][4] For example, using potassium carbonate (K₂CO₃) in DMSO is a commonly employed condition that can favor N1-alkylation.[1] The counter-ion of the base can also play a role in directing the regioselectivity.[4]

    • Protecting Groups: In some cases, a protecting group strategy can be employed to block one of the nitrogen atoms, allowing for selective methylation of the other.[10] The protecting group is then removed in a subsequent step.

Decision Workflow for Improving Regioselectivity

G start Poor Regioselectivity Observed sterics Analyze Steric Hindrance at C3 and C5 start->sterics electronics Evaluate Electronic Effects of Substituents sterics->electronics Minimal steric difference reagent Modify the Methylating Agent sterics->reagent Significant steric difference conditions Optimize Reaction Conditions electronics->conditions n1_favored Desired N1 Isomer Favored reagent->n1_favored Use bulky methylating agent protect Consider a Protecting Group Strategy conditions->protect Optimization fails conditions->n1_favored Employ K2CO3/DMSO n2_favored Desired N2 Isomer Favored conditions->n2_favored Screen alternative bases/solvents protect->n1_favored protect->n2_favored G cluster_0 Deprotonation cluster_1 Nucleophilic Attack (SN2) Pyrazole R-Pyrazole-H Pyrazolate [R-Pyrazole]- Pyrazole->Pyrazolate + Base Base Base Protonated_Base Base-H+ Pyrazolate_SN2 Pyrazolate->Pyrazolate_SN2 Methyl_Iodide CH3-I Iodide I- N1_Product N1-Methyl Pyrazole N2_Product N2-Methyl Pyrazole Pyrazolate_SN2->N1_Product + CH3-I Pyrazolate_SN2->N2_Product + CH3-I

Sources

Technical Support Center: Managing Thermal Stability in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole derivatives. Pyrazole synthesis, particularly the widely used Knorr synthesis and related cyclocondensation reactions, often involves significant exothermic events that pose considerable safety and scalability challenges.[1][2] This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you manage reaction thermodynamics, ensure operational safety, and improve product yield and purity.

Troubleshooting Guide: Immediate Issues & Solutions

This section addresses specific problems you may encounter during an experiment. The format is designed to help you quickly diagnose the issue, understand the root cause, and implement a corrective action.

Q1: My reaction is showing a rapid, uncontrolled temperature increase. What are the immediate steps, and what caused this?

A1: An uncontrolled temperature increase, or "runaway reaction," is a critical safety event. Immediate action is required to prevent over-pressurization and potential reactor failure.

Immediate Corrective Actions:

  • Halt Reagent Addition: Immediately stop the addition of any reagents, especially the hydrazine component.

  • Maximize Cooling: If not already in place, immerse the reactor in an ice/water or dry ice/acetone bath to rapidly remove heat.

  • Dilute (If Safe): If you have a pre-chilled, inert solvent readily available and the reaction setup allows for it, controlled dilution can help absorb heat. Caution: Only do this if you are certain the solvent will not react exothermically with any components.

  • Alert Personnel: Inform colleagues and safety personnel of the situation.

Root Cause Analysis & Prevention:

The primary cause of a runaway reaction is when the rate of heat generation exceeds the rate of heat removal.[3] Several factors can lead to this imbalance:

  • Excessively Fast Reagent Addition: The condensation of hydrazines with 1,3-dicarbonyl compounds is often highly exothermic.[3] Adding the hydrazine component too quickly generates heat faster than the cooling system can dissipate it.

  • Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction, or there may be poor thermal contact between the bath and the reactor.

  • High Reactant Concentration: More concentrated reactions generate more heat per unit volume. For large-scale reactions, it is preferable to run at higher concentrations to limit volume, but this increases the thermal risk.[4]

  • Poor Mixing: Inefficient stirring can create localized "hot spots" where reactants accumulate and react rapidly, initiating a thermal runaway that propagates through the vessel.[3]

Workflow: Managing a Thermal Excursion

Thermal_Excursion_Workflow start Uncontrolled Temperature Spike Detected action_stop IMMEDIATE: Stop Reagent Addition start->action_stop action_cool IMMEDIATE: Apply Max Cooling (Ice Bath) start->action_cool action_alert IMMEDIATE: Alert Safety Personnel start->action_alert analysis POST-INCIDENT ANALYSIS: Reaction Stabilized action_stop->analysis action_cool->analysis action_alert->analysis check_rate Was addition rate too fast? analysis->check_rate check_cooling Was cooling capacity adequate for scale? check_rate->check_cooling No solution_rate Implement Syringe Pump or Controlled Dropping Funnel check_rate->solution_rate Yes check_mixing Was stirring efficient? check_cooling->check_mixing Yes solution_cooling Perform Calorimetry (DSC/RC1) Before Next Scale-Up check_cooling->solution_cooling No check_mixing->analysis Yes solution_mixing Use Mechanical Stirrer & Baffles for Large Scale check_mixing->solution_mixing No Batch_vs_Flow cluster_batch Batch Reactor cluster_flow Flow Reactor batch_vol Large Reaction Volume batch_ratio Low Surface Area to Volume Ratio batch_vol->batch_ratio batch_heat Inefficient Heat Transfer batch_ratio->batch_heat batch_hotspot Potential for Localized Hot Spots batch_heat->batch_hotspot safety Enhanced Thermal Safety & Control batch_hotspot->safety Leads to Poor flow_vol Minute Reaction Volume (at any given time) flow_ratio High Surface Area to Volume Ratio flow_vol->flow_ratio flow_heat Excellent Heat Transfer flow_ratio->flow_heat flow_temp Precise Temperature Control flow_heat->flow_temp flow_temp->safety Enables

Caption: Batch vs. Flow reactor characteristics for thermal management.

Q4: How can I proactively assess the thermal hazard of a new pyrazole synthesis?

A4: Before scaling up any new reaction, it is critical to perform a thermal hazard analysis.

Protocol 2: Hazard Assessment using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for screening thermal stability. It measures the heat flow into or out of a sample as it is heated at a constant rate.

  • Sample Preparation: A small, representative sample of the reaction mixture (a few milligrams) is hermetically sealed in a sample pan.

  • Instrumentation: The sample pan and an empty reference pan are placed in the DSC instrument.

  • Temperature Program: The instrument heats both pans at a controlled rate (e.g., 2-10 °C/min) over a wide temperature range (e.g., 30 °C to 350 °C).

  • Data Analysis: The instrument records the temperature difference between the sample and the reference, which is proportional to the heat flow. An exothermic event, such as decomposition, will appear as a sharp peak on the resulting thermogram. The "onset temperature" of this peak indicates the temperature at which the decomposition begins. This data is crucial for defining a safe operating temperature for your reaction. [5] For more detailed analysis, especially for scale-up, Reaction Calorimetry (RC1) can be used to measure the heat of reaction in real-time under process-like conditions.

References

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI. Retrieved from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. Retrieved from [Link]

  • Promising Thermally Stable Energetic Materials with the Combination of Pyrazole–1,3,4-Oxadiazole and Pyrazole–1,2,4-Triazole Backbones: Facile Synthesis and Energetic Performance. (n.d.). ACS Applied Materials & Interfaces. Retrieved from [Link]

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. (2017). PMC. Retrieved from [Link]

  • Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. (2019). ResearchGate. Retrieved from [Link]

  • Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework. (2019). ACS Publications. Retrieved from [Link]

  • HYDRAZINE HYDRATE MSDS. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). ResearchGate. Retrieved from [Link]

  • Hydrazine Hydrate. (2015). Lanxess. Retrieved from [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (2018). Organic Process Research & Development. Retrieved from [Link]

  • A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. (2017). DSpace@MIT. Retrieved from [Link]

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. (2017). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • A General, One-Pot, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via a Three-Component Coupling. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2018). Molecules. Retrieved from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (2022). Journal of Advanced Scientific Research. Retrieved from [Link]

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. (2010). ResearchGate. Retrieved from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved from [Link]

  • Thermal hazard analysis of hydrazine and nitric acid mixtures. (2009). ResearchGate. Retrieved from [Link]

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. (2010). R Discovery. Retrieved from [Link]

  • Pyrazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (2021). PubMed. Retrieved from [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science. Retrieved from [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2024). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers. Retrieved from [Link]

  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. (2006). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. Retrieved from [Link]

  • Pyrazole. (n.d.). CUTM Courseware. Retrieved from [Link]

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Technical Support Center: Navigating Unexpected Toxicity in Novel Pyrazole-5-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering unexpected toxicity with novel pyrazole-5-carboxamide compounds. Our goal is to provide a comprehensive resource with troubleshooting guides and frequently asked questions (FAQs) to help you identify the root cause of toxicity and make informed decisions in your research. We emphasize a mechanistic approach, moving beyond simple cytotoxicity assays to explore potential underlying causes such as mitochondrial dysfunction and off-target activities.

Troubleshooting Guide: From Unexpected Cell Death to Mechanistic Understanding

This section is structured to address specific issues you might encounter during your experiments. Each subsection provides a logical workflow, from initial observation to detailed mechanistic investigation.

Problem 1: My pyrazole-5-carboxamide is cytotoxic in initial screens, but the mechanism is unclear.

Standard cytotoxicity assays like MTT or LDH are excellent for initial screening but often don't reveal the underlying cause of cell death.[1] If you observe potent cytotoxicity, the next logical step is to investigate the involvement of mitochondria, a known target for this chemical class.[2][3][4][5]

Experimental Workflow: Investigating Mitochondrial Toxicity

This workflow will help you determine if your compound's cytotoxicity is linked to mitochondrial dysfunction.

G A Initial Observation: Unexpected Cytotoxicity (e.g., MTT, LDH assay) B Hypothesis: Toxicity is mediated by mitochondrial dysfunction. A->B C Experiment 1: Assess Mitochondrial Respiration (Oxygen Consumption Rate) B->C D Experiment 2: Measure Mitochondrial Membrane Potential (ΔΨm) C->D E Experiment 3: Quantify Cellular ATP Levels D->E F Data Analysis & Interpretation E->F G Conclusion: Link cytotoxicity to specific mitochondrial impairment. F->G

Caption: Workflow for investigating mitochondrial toxicity.

Detailed Protocol: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This assay directly assesses the effect of your compound on mitochondrial respiration. A dose-dependent inhibition of OCR is a strong indicator of mitochondrial toxicity.[2][3][5]

Materials:

  • Seahorse XF Analyzer (or similar instrument for measuring OCR)

  • Appropriate cell line (e.g., HepG2, a human liver cell line often used in toxicity studies)

  • Culture medium

  • Your pyrazole-5-carboxamide compound

  • Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the culture medium with assay medium and treat the cells with a range of concentrations of your pyrazole-5-carboxamide. Include a vehicle control (e.g., DMSO).

  • Instrument Setup: Calibrate the Seahorse XF Analyzer according to the manufacturer's instructions.

  • Assay Protocol: Place the cell culture microplate in the Seahorse XF Analyzer and run a mitochondrial stress test protocol. This involves sequential injections of oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).

  • Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Data Interpretation:

ParameterExpected Change with Mitochondrial ToxinImplication
Basal Respiration DecreaseInhibition of the electron transport chain.
ATP-linked Respiration DecreaseReduced ATP production via oxidative phosphorylation.
Maximal Respiration DecreaseImpaired ability to respond to increased energy demand.
Spare Respiratory Capacity DecreaseReduced mitochondrial fitness and flexibility.

A significant, dose-dependent decrease in these parameters strongly suggests your compound is a mitochondrial toxicant.

Problem 2: My compound induces cell death, but it doesn't seem to be through direct mitochondrial inhibition.

If direct mitochondrial respiration is not significantly impacted, consider secondary effects such as the generation of reactive oxygen species (ROS) or off-target kinase inhibition.

Experimental Workflow: Investigating ROS Production and Off-Target Effects

G A Observation: Cytotoxicity with no direct mitochondrial respiration inhibition. B Hypothesis 1: Increased Reactive Oxygen Species (ROS) production. A->B C Hypothesis 2: Off-target kinase inhibition. A->C D Experiment 4: Measure Cellular ROS Levels (e.g., H2DCFDA assay) B->D E Experiment 5: Kinase Panel Screening C->E F Data Analysis & Interpretation D->F E->F G Conclusion: Identify alternative toxicity pathways. F->G

Caption: Workflow for investigating alternative toxicity pathways.

Detailed Protocol: Measurement of Cellular Reactive Oxygen Species (ROS)

This protocol uses a common fluorescent probe to detect an increase in cellular ROS levels.[6][7]

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Appropriate cell line

  • Culture medium

  • Your pyrazole-5-carboxamide compound

  • Positive control (e.g., menadione)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with H2DCFDA in PBS for 30-60 minutes in the dark.

  • Compound Treatment: Wash the cells again with PBS to remove excess probe. Treat the cells with a range of concentrations of your pyrazole-5-carboxamide. Include a vehicle control and a positive control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) using a microplate reader.

  • Data Analysis: A significant, dose-dependent increase in fluorescence indicates an increase in cellular ROS levels.

Interpreting Results from Kinase Panel Screening

If you suspect off-target kinase activity, a kinase panel screen can be highly informative.[][9][10] These screens test your compound against a large number of kinases to identify unintended targets.

Data Presentation: Example Kinase Screening Data

Kinase Target% Inhibition at 1 µMPotential Implication
Primary Target 95%Expected on-target activity.
Kinase A 85%Significant off-target inhibition, could contribute to toxicity.
Kinase B 60%Moderate off-target inhibition, warrants further investigation.
Kinase C 15%Likely not a significant off-target at this concentration.

Significant inhibition of kinases known to be involved in cell survival or apoptosis pathways could explain the observed cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: Why do my in vitro cytotoxicity results not correlate with in vivo toxicity for my pyrazole-5-carboxamide?

This is a known challenge with this class of compounds.[2][3][4][5] Standard in vitro cytotoxicity assays are often performed in glucose-rich media, where cells can rely on glycolysis for energy. However, in vivo, many cell types rely on oxidative phosphorylation. If your compound is a mitochondrial toxicant, its effects may be masked in vitro but become apparent in vivo where mitochondrial function is essential.[3][4] Consider performing cytotoxicity assays in galactose-containing media, which forces cells to rely on oxidative phosphorylation and can better reveal mitochondrial toxicants.[11]

Q2: What are the common mechanisms of toxicity for pyrazole-5-carboxamides?

The primary mechanism of unexpected toxicity reported for this class is the inhibition of mitochondrial respiration, specifically targeting the electron transport chain.[2][3][5][12] This leads to a decrease in ATP production and can trigger apoptosis. Other potential mechanisms include the induction of oxidative stress through the generation of ROS and off-target inhibition of essential kinases.[13][14]

Q3: Are there any regulatory guidelines I should be aware of when assessing the toxicity of my novel compounds?

Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD) provide guidelines for preclinical safety evaluation.[15][16][17][18] These guidelines emphasize the importance of Good Laboratory Practice (GLP) and recommend a tiered approach to toxicity testing, starting with in vitro assays and progressing to in vivo studies.[19][20][21][22] It is crucial to consult these guidelines to ensure your data is robust and meets regulatory standards.[15][16]

Q4: My compound shows mitochondrial toxicity. What structural modifications can I consider to mitigate this?

While specific structure-activity relationships (SAR) for toxicity can be complex and compound-specific, some general strategies can be considered. Modifying lipophilicity can sometimes alter mitochondrial accumulation. Additionally, subtle changes to the pyrazole core or the carboxamide linker may disrupt the interaction with mitochondrial targets without affecting the desired on-target activity. A systematic medicinal chemistry effort, guided by the assays described in this document, is the most effective approach.

Q5: How can I be sure my experimental protocols are robust and reproducible?

Adhering to Good In Vitro Method Practices (GIVIMP) is essential for generating reliable and reproducible data.[19] This includes thorough characterization of your test system, ensuring the quality of your reagents, and having well-documented, standardized procedures.[21] For regulatory submissions, compliance with Good Laboratory Practice (GLP) is often required.[18][20]

References

  • Preston, S., Garcia-Bustos, J., Hall, L. G., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840–844. [Link]

  • Contreras-Baeza, Y., et al. (2019). MitoToxy assay: A novel cell-based method for the assessment of metabolic toxicity in a multiwell plate format using a lactate FRET nanosensor, Laconic. PLOS ONE. [Link]

  • Preston, S., et al. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Publications. [Link]

  • Sahdeo, S., et al. (2014). A high-throughput screen for mitochondrial function reveals known and novel mitochondrial toxicants in a library of environmental agents. PMC. [Link]

  • Preston, S., et al. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Monash University. [Link]

  • Auxochromofours. (n.d.). FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. [Link]

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD. [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • American Chemical Society. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • ACS Publications. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry. [Link]

  • Araceli Biosciences. (2022). Mitochondrial Toxicity Assays. Araceli Biosciences. [Link]

  • Creative Biolabs. (n.d.). Mitochondrial Toxicity Assay. Creative Biolabs. [Link]

  • Cooper-Hannan, R., et al. (2009). The Principles of Good Laboratory Practice: Application to In Vitro Toxicology Studies. ALTEX. [Link]

  • National Institutes of Health. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]

  • BMG Labtech. (2023). Mitochondrial toxicity: measurement and applications. BMG Labtech. [Link]

  • MDPI. (2022). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. [Link]

  • FDA. (n.d.). FDA Requirements for Preclinical Studies. FDA. [Link]

  • Ulrey, A. (2026). Standards of Good Practices for the Conduct of In Vitro Toxicity Studies. ResearchGate. [Link]

  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. HistologiX. [Link]

  • American Chemical Society. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. [Link]

  • Rhizome AI. (n.d.). Preclinical Toxicity Endpoints for Large Molecule Drugs in FDA Approval. Rhizome AI. [Link]

  • University of Surrey. (2017). Evaluation of methods of detecting cell reactive oxygen species production for drug screening and cell cycle studies. University of Surrey. [Link]

  • PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Semantic Scholar. (2022). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. Semantic Scholar. [Link]

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]

  • ChemSafetyPro.COM. (2018). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. ChemSafetyPro.COM. [Link]

  • National Institutes of Health. (2013). Discovery of Small-Molecule Enhancers of Reactive Oxygen Species That are Nontoxic or Cause Genotype-Selective Cell Death. PMC. [Link]

  • ACS Publications. (2013). Discovery of Small-Molecule Enhancers of Reactive Oxygen Species That are Nontoxic or Cause Genotype-Selective Cell Death. ACS Chemical Biology. [Link]

  • PubMed. (2017). Good cell culture practices & in vitro toxicology. PubMed. [Link]

  • ResearchGate. (2020). 1-Methyl-1 H -pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ResearchGate. [Link]

  • PubMed. (2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). PubMed. [Link]

  • PubMed Central. (2016). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. [Link]

  • MDPI. (2022). Desorption-Enhanced QuEChERS Extraction of Tebufenpyrad from Soil and Its Greenhouse Dissipation. MDPI. [Link]

  • National Institutes of Health. (2020). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. PMC. [Link]

  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. [Link]

  • PubMed. (2013). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed. [Link]

  • Repository of Research and Investigative Information. (n.d.). Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents. Repository of Research and Investigative Information. [Link]

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Technical Support Center: Scaling the Synthesis of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your scale-up activities.

The synthesis of substituted pyrazoles is a cornerstone in the development of pharmaceuticals and agrochemicals.[1][2] However, scaling these processes introduces challenges related to reaction control, safety, and purification that are often not apparent at the bench scale. This guide assumes a common two-step synthetic route, as illustrated below, involving a cyclocondensation reaction followed by chlorination.

Assumed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A Dimethyl 2-(ethoxymethylene)-3-oxosuccinate (or similar 1,3-dielectrophile) C Methyl 1-methyl-3-oxo-2,3-dihydro- 1H-pyrazole-5-carboxylate (Pyrazolone Intermediate) A->C + Heat + Solvent (e.g., EtOH) B Methylhydrazine B->C + Heat + Solvent (e.g., EtOH) D Methyl 3-chloro-1-methyl- 1H-pyrazole-5-carboxylate (Final Product) C->D + Thionyl Chloride (SOCl₂) or POCl₃

Caption: A common two-step synthesis route.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process.

Question 1: We are experiencing a significant drop in yield and an increase in impurities during the Step 1 (Cyclocondensation) scale-up. What are the likely causes?

This is a classic scale-up challenge. The primary culprits are often related to thermal and mass transfer limitations that are negligible on a small scale.

  • Issue: Inadequate Temperature Control. The Knorr cyclocondensation reaction is often exothermic. As you scale up, the surface-area-to-volume ratio of your reactor decreases dramatically, making heat dissipation far less efficient. Uncontrolled temperature spikes can lead to side reactions and product degradation.

    • Solution:

      • Monitor Internal Temperature: Do not rely on the jacket temperature. Use a calibrated internal temperature probe to get an accurate reading of the reaction mass.

      • Controlled Reagent Addition: Add the methylhydrazine solution slowly and sub-surface if possible. This prevents localized "hot spots" where the reagent is introduced. Create an addition profile based on a pilot run, linking the addition rate to the internal temperature.

      • Ensure Adequate Cooling: Verify that your reactor's cooling system is sufficient for the batch size and the expected exotherm.

  • Issue: Inefficient Mixing. What appears as a homogenous solution in a 1 L flask can have significant concentration gradients in a 500 L reactor. Poor mixing leads to localized areas of high reactant concentration, promoting the formation of dimers or other impurities.[3]

    • Solution:

      • Characterize Mixing: Evaluate the impact of the agitator's speed (RPM) and design (e.g., pitch-blade turbine, anchor) on reaction time and impurity profile.

      • Visual Inspection (if possible): Use a sight glass to observe mixing and ensure solids (if any) are well-suspended.

Question 2: In the chlorination step, our reaction mass turns dark, and the final product requires extensive purification. How can we improve this?

The chlorination step using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is aggressive and moisture-sensitive.

  • Issue: Reagent Quality and Moisture. Thionyl chloride reacts violently with water to produce SO₂ and HCl gas.[4][5] Even trace amounts of moisture in your intermediate, solvent, or reactor can lead to side reactions and decomposition, often characterized by a dark color.

    • Solution:

      • Dry Your Intermediate: Ensure the pyrazolone intermediate from Step 1 is rigorously dried (e.g., vacuum oven at <50 °C) to a low moisture content (<0.1%).

      • Use Anhydrous Solvents: If a solvent is used (e.g., toluene, dichloroethane), ensure it is of an anhydrous grade.

      • Inert Atmosphere: Perform the reaction under a nitrogen or argon blanket to prevent atmospheric moisture ingress.

  • Issue: Thermal Degradation. Overheating during the chlorination or the subsequent distillation to remove excess SOCl₂ can cause product decomposition.

    • Solution:

      • Temperature Control: Maintain the recommended reaction temperature. The conversion of the pyrazolone to the chloro-pyrazole is often highly effective at moderate temperatures (e.g., 70-80 °C).

      • Vacuum Distillation: Remove the excess chlorinating agent under reduced pressure at the lowest practical temperature to avoid "cooking" the product.

Question 3: Our final product isolation is inefficient. Crystallization is slow and yields are poor, forcing us to consider chromatography, which is not ideal for our scale.

Poor crystallization is often a result of residual impurities or using a suboptimal solvent system.

  • Issue: Impurities Inhibiting Crystallization. Even small amounts of regioisomers, unreacted starting material, or thermal degradation products can act as crystal poisons.

    • Solution:

      • Pre-crystallization Cleanup: Before attempting crystallization, consider a simple work-up to remove major impurities. An aqueous wash (e.g., with sodium bicarbonate solution) can remove acidic byproducts. An activated carbon (charcoal) treatment of the product solution can often remove color and some polar impurities.

      • Purity Analysis: Use HPLC to analyze your crude product. If a specific impurity is present at >2%, it is likely affecting crystallization.

  • Issue: Suboptimal Crystallization Solvent. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below.

    • Solution:

      • Solvent Screening: Conduct small-scale screening with various solvents (e.g., isopropanol, ethyl acetate, heptane, toluene, and mixtures thereof).

      • Anti-Solvent Addition: A powerful technique is to dissolve the crude product in a good solvent (e.g., toluene) and then slowly add an anti-solvent in which the product is insoluble (e.g., heptane or hexane) to induce controlled precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for handling thionyl chloride (SOCl₂) on a large scale?

Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[4][6]

  • Personal Protective Equipment (PPE): Always use a full-face respirator, rubber apron, and acid-resistant gloves.[7]

  • Ventilation: All transfers and reactions must be conducted in a well-ventilated area, preferably within a fume hood or a closed system with vapor scrubbing.

  • Emergency Preparedness: Have an emergency shower and eyewash station immediately accessible. Keep spill kits with appropriate absorbents (do NOT use water or cellulose-based materials) readily available.

  • Gas Scrubbing: The reaction liberates toxic HCl and SO₂ gas. These off-gases must be directed through a caustic scrubber (e.g., a packed column with circulating NaOH solution) before venting.

  • Quenching: Never quench excess SOCl₂ with water or alcohol directly in the main reactor. A safe procedure is to slowly add the reaction mixture to a separate, cooled vessel containing a stirred, dilute base or an appropriate alcohol.

Q2: How can we control the formation of regioisomers during the pyrazole synthesis in Step 1?

Regioisomer formation is a common problem when using unsymmetrical 1,3-dicarbonyl compounds.[3][8] The hydrazine can attack either of the two carbonyl groups, leading to two different products.

  • Choice of Starting Material: The most effective method is to start with a symmetrical 1,3-dielectrophile if possible. If you must use an unsymmetrical precursor, the regioselectivity is often dictated by the electronic and steric differences between the two electrophilic centers.

  • Reaction Conditions: Control of pH and temperature can sometimes influence the ratio of isomers. For example, performing the reaction under acidic conditions can protonate one carbonyl preferentially, directing the nucleophilic attack of the hydrazine. A Design of Experiments (DoE) approach is recommended to systematically study the effects of temperature, pH, and solvent on regioselectivity.

Q3: What are the recommended in-process controls (IPCs) to monitor reaction progress and quality?

Effective IPCs are crucial for a robust and reproducible process at scale.

  • Step 1 (Cyclocondensation):

    • Technique: High-Performance Liquid Chromatography (HPLC).

    • Monitoring: Track the disappearance of the 1,3-dicarbonyl starting material. The reaction is typically complete when the starting material is <1.0% by area.

  • Step 2 (Chlorination):

    • Technique: HPLC or Thin-Layer Chromatography (TLC).

    • Monitoring: Track the disappearance of the pyrazolone intermediate. A typical completion specification is <1.0% of the intermediate remaining.

  • Final Product:

    • Technique: HPLC for purity, Gas Chromatography (GC) for residual solvents, and Karl Fischer titration for water content.

Q4: Are there "greener" or safer alternatives to thionyl chloride for the chlorination step?

Yes, the industry is actively seeking safer chlorination reagents.

  • Sulfuryl Chloride (SO₂Cl₂): While also hazardous, it can sometimes offer better selectivity and easier handling than SOCl₂.

  • Oxalyl Chloride/(COCl)₂: Often used with a catalytic amount of DMF (Vilsmeier-Haack conditions), it can be effective but also produces carbon monoxide.

  • Electrochemical Chlorination: An emerging green technology involves the anodic chlorination of pyrazoles in the presence of a chloride source like NaCl or HCl.[9][10] This method avoids the use of highly toxic chlorinating agents but requires specialized equipment.

  • N-Chlorosuccinimide (NCS): NCS is a solid and safer to handle, often used for C-H chlorination on activated rings. Its applicability would depend on the specific reactivity of the pyrazolone tautomer.

Data Summary Tables

Table 1: Typical Reaction Parameter Comparison (Lab vs. Scale-Up)

ParameterLab Scale (100 g)Pilot Scale (10 kg)Key Scale-Up Consideration
Reagent Addition Time 5-10 minutes1-3 hoursControl exotherm and maintain temperature.[3]
Stirring Speed 300-400 RPM (Magnetic)80-150 RPM (Impeller)Ensure adequate mass transfer and heat exchange.
Heating/Cooling Mantle / Ice BathJacket FluidSlower response time in large reactors.
Work-up Quench Pouring into beakerSlow reverse additionControl gas evolution and exotherm safely.
Isolation Method Rotary EvaporationVacuum DistillationAvoid thermal degradation of the product.

Table 2: Troubleshooting Summary for Chlorination Step

SymptomPotential CauseRecommended Action
Dark Reaction Color Moisture contamination; OverheatingEnsure all materials are anhydrous; Maintain strict temperature control.
Low Conversion Insufficient reagent; Low temperatureUse a slight excess of SOCl₂ (e.g., 1.5-2.0 eq); Confirm reaction temperature.
Multiple Spots on TLC/HPLC Side reactions (e.g., ring chlorination); DegradationLower reaction temperature; Reduce reaction time.[9]
Solidification in Reactor Product insolubilityConsider using a co-solvent like toluene or dichloroethane.

Process & Logic Diagrams

General Troubleshooting Workflow

Troubleshooting_Workflow decision decision start_end Process Deviation (e.g., Low Yield, High Impurity) A Review Batch Records: - Temp Logs - Addition Times - Raw Material CoA start_end->A is_thermal Thermal Excursion Identified? A->is_thermal Check Logs B Analyze Samples: - Crude Product - In-Process Samples C Identify Impurity Structure (if possible) B->C is_impurity Known Impurity Profile? C->is_impurity D Hypothesize Root Cause E Design Lab-Scale Confirmatory Experiment D->E F Implement Corrective Action (e.g., Modify SOP) E->F start_end2 Process Restored F->start_end2 is_thermal->B No is_thermal->D Yes is_impurity->C No, requires further analysis is_impurity->D Yes

Caption: A logical workflow for troubleshooting scale-up issues.

References

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Thionyl chloride (CAS No 7719-09-7). ResearchGate. [Link]

  • ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry. [Link]

  • IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. [Link]

  • Google Patents. (2012). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • ResearchGate. (n.d.). Esterification of pyrazole-3- and 4-carboxylic acids. ResearchGate. [Link]

  • Loba Chemie. (2023). THIONYL CHLORIDE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • ResearchGate. (2025). Large‐scale synthesis of 1H‐pyrazole. ResearchGate. [Link]

  • MDPI. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. [Link]

  • NJ.gov. (2000). Hazardous Substance Fact Sheet: THIONYL CHLORIDE. New Jersey Department of Health. [Link]

  • Google Patents. (2015).
  • Semantic Scholar. (2012). Microwave-assisted green approach toward the unexpected synthesis of pyrazole-4-carboxylates. Semantic Scholar. [Link]

  • Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • IntechOpen. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • ACS Publications. (2016). One-Pot Coupling-Coupling-Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2014). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • MDPI. (2014). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Molecules. [Link]

  • ResearchGate. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. ResearchGate. [Link]

  • Google Patents. (2016).
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • SciSpace. (2010). Synthesis of novel multifluorinated pyrazolone-5-one derivatives via conventional and non-conventional methods. Oriental Journal of Chemistry. [Link]

  • Google Patents. (1991).
  • NIH. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • MDPI. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • PubMed Central. (2016). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules. [Link]

  • MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. [Link]

  • MDPI. (2013). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. [Link]

  • Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

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Technical Support Center: Pyrazole Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis, purification, and characterization of pyrazole derivatives. As a core heterocyclic motif in pharmaceuticals and agrochemicals, achieving high purity and predictable outcomes in pyrazole synthesis is paramount. This resource provides in-depth, experience-driven answers to common problems, focusing on the mechanistic rationale behind the troubleshooting steps.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl yielded a mixture of regioisomers. What is happening and how can I control the outcome?

A1: This is the most common challenge in Knorr-type pyrazole synthesis and arises from the two non-equivalent carbonyl carbons in your starting material. A substituted hydrazine (R³-NHNH₂) can attack either the C3 or C5 carbonyl of the diketone, leading to two different regioisomeric pyrazoles. The final product ratio is a delicate balance of kinetic and thermodynamic factors, influenced by sterics, electronics, and reaction conditions.[1][2][3]

Mechanistic Insight: The initial nucleophilic attack of the hydrazine is the regiochemistry-determining step. The more electrophilic carbonyl carbon is typically attacked first. For instance, in a trifluoromethyl-substituted diketone, the carbonyl adjacent to the electron-withdrawing -CF₃ group is more electrophilic and thus the preferred site of initial attack.[2]

Key Factors Influencing Regioselectivity:

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the diketone (e.g., -CF₃, -CO₂Et) increase the electrophilicity of the adjacent carbonyl, favoring attack at that site.[2]

  • Steric Hindrance: Bulky substituents on the diketone can hinder the approach of the hydrazine, directing the attack to the less sterically crowded carbonyl.

  • Solvent Choice: The solvent can dramatically influence the isomer ratio. Polar, hydrogen-bond-donating solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are known to significantly improve regioselectivity in favor of one isomer.[4]

  • pH/Catalyst: The presence of an acid or base catalyst can alter the reaction pathway. Acid catalysis can protonate a carbonyl, enhancing its electrophilicity, while the reaction mechanism can become more complex under neutral or basic conditions, sometimes involving autocatalytic pathways.[3]

  • Temperature: Temperature affects whether the reaction is under kinetic or thermodynamic control, which can influence the final isomer ratio.[2]

Q2: My NMR spectrum shows unreacted starting materials (hydrazine and/or dicarbonyl). What are the likely causes?

A2: Incomplete conversion is typically due to insufficient reaction time, inadequate temperature, or deactivation of reagents. The final dehydration step to form the aromatic pyrazole ring can be slow and is often the rate-determining step under neutral conditions.[3]

Common Causes & Solutions:

  • Insufficient Heat/Time: Many pyrazole syntheses require reflux temperatures to drive the final dehydration. Ensure your reaction has been heated for a sufficient duration. Monitor by TLC or LC-MS until the starting material spot disappears.

  • Catalyst Absence: While many syntheses proceed without one, a catalytic amount of acid (e.g., acetic acid, HCl) can accelerate the reaction, particularly the dehydration step.[5]

  • Hydrazine Volatility/Degradation: Hydrazine and its derivatives can be volatile. Ensure your reaction is conducted in a well-sealed reflux apparatus. Hydrazine can also degrade; using a fresh bottle is advisable.

  • Steric Hindrance: Extremely bulky substituents on either the diketone or the hydrazine can slow the reaction rate significantly, requiring more forcing conditions (higher temperature, longer time).

Q3: I've isolated a byproduct that is not an isomer of my pyrazole. What could it be?

A3: Several side reactions can occur depending on your specific substrates and conditions. Common byproducts include pyridazinones, ketazines, or products from N-alkylation if an alkylating agent is present.

  • Pyridazinone Formation: If your dicarbonyl substrate has functionality that can be attacked preferentially over the desired cyclization pathway, alternative ring systems can form. For example, certain acetal-containing diketoesters have been shown to yield six-membered pyridazinones instead of the expected five-membered pyrazoles.[1][6]

  • Ketazine Formation: If your hydrazine attacks the product pyrazole (especially if it has a reactive carbonyl group) or if there are side reactions involving multiple hydrazine molecules, you can form ketazines. This was observed during the N-alkylation of certain hydrazine-substituted pyrazoles.[7]

  • Mixture of N-Alkylated Isomers: If you are performing an N-alkylation on an existing NH-pyrazole, you will almost always get a mixture of isomers (alkylation at N1 vs. N2). The ratio is highly dependent on the base, solvent, and alkylating agent.[7][8]

Troubleshooting Guides

Guide 1: Optimizing Regioselectivity

This guide provides a systematic approach to tackling the common problem of obtaining a mixture of regioisomers.

Workflow for Optimizing Regioselectivity

G start Problem: Mixture of Regioisomers check_bias Analyze Substrates: Significant steric or electronic bias? start->check_bias solvent Step 1: Solvent Screening (Ethanol vs. TFE vs. Toluene) check_bias->solvent No/Minor Bias alt_strategy Step 4: Consider Alternative Synthesis check_bias->alt_strategy Yes, but wrong isomer favored temp Step 2: Temperature Study (Room Temp vs. Reflux) solvent->temp ph Step 3: pH Modification (Add cat. Acetic Acid) temp->ph ph->alt_strategy Still Poor Ratio outcome Desired Regioisomer Achieved ph->outcome Success! alt_strategy->outcome

Caption: Decision workflow for improving pyrazole regioselectivity.

Detailed Protocols

Protocol 1.1: Solvent Screening The choice of solvent can be the most impactful variable for regioselectivity.[2][4]

  • Baseline Reaction: Set up the reaction in a standard protic solvent like Ethanol.

  • Fluorinated Alcohol: Set up an identical reaction in 2,2,2-Trifluoroethanol (TFE). Fluorinated alcohols can stabilize intermediates through hydrogen bonding, often dramatically shifting the isomeric ratio.[4]

  • Aprotic Solvent: Set up a third reaction in an aprotic solvent like Toluene or Dichloromethane.

  • Analysis: Run all reactions for the same duration and at the same temperature. Analyze the crude product ratio by ¹H NMR or GC-MS.

SolventTypical Effect on RegioselectivityReference
EthanolOften gives mixture of isomers, serves as baseline.[4]
TolueneAprotic, may favor different isomer than protic solvents.[9]
TFE / HFIPOften provides high selectivity for one isomer.[4]

Protocol 1.2: Alternative Synthetic Strategies If modifying conditions is insufficient, a different synthetic approach may be necessary.

  • Use of Enaminones: Masking one carbonyl as an enamine provides excellent regiocontrol, as the remaining ketone is much more reactive, directing the cyclization predictably.[2][9]

  • 1,3-Dipolar Cycloadditions: This method builds the ring through a different mechanism, such as the reaction of a diazo compound with an alkyne, and can offer complete regioselectivity.[5]

Guide 2: Product Purification and Impurity Removal

Effective purification is critical for obtaining a high-quality final product. The choice of method depends on the nature of the impurities.

Purification Strategy Flowchart

G start Crude Pyrazole Product impurity_type Identify Impurity Type (TLC, NMR, GC-MS) start->impurity_type starting_materials Unreacted Starting Materials impurity_type->starting_materials Dicarbonyl/Hydrazine isomers Regioisomers impurity_type->isomers Similar Polarity baseline Baseline/Polar Impurities impurity_type->baseline High Polarity extraction Acid-Base Extraction (Isolates basic pyrazole) starting_materials->extraction chromatography Column Chromatography (Separates isomers) isomers->chromatography baseline->extraction recrystallization Recrystallization (Good for single major product) extraction->recrystallization recrystallization->chromatography Still Impure pure_product Pure Product recrystallization->pure_product Success chromatography->pure_product

Caption: Decision tree for pyrazole purification strategy.

Detailed Protocols

Protocol 2.1: Acid-Base Extraction for Removing Non-Basic Impurities This technique leverages the basicity of the pyrazole ring to separate it from neutral or acidic starting materials and byproducts.

  • Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate or Dichloromethane.

  • Transfer the solution to a separatory funnel and wash with an acidic aqueous solution (e.g., 1 M HCl). The basic pyrazole product will move into the aqueous layer as its hydrochloride salt.

  • Separate the layers. The organic layer contains neutral impurities (like the dicarbonyl starting material).

  • Basify the acidic aqueous layer to >pH 10 with a base (e.g., 2 M NaOH), causing the free pyrazole to precipitate or be ready for extraction.

  • Extract the aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified pyrazole.[10]

Protocol 2.2: Flash Column Chromatography for Isomer Separation This is often the only effective method for separating regioisomers.[1]

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., Hexane/Ethyl Acetate mixture) that provides good separation (ΔRf > 0.15) between your desired isomer and the impurity.

  • Column Packing: Pack a silica gel column with the selected eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like Dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Guide 3: Analytical Characterization

Unambiguous identification of your product and any impurities is crucial.

Protocol 3.1: Identifying Regioisomers by NMR ¹H and ¹³C NMR are powerful tools for distinguishing between isomers. Key indicators include:

  • Chemical Shifts: The electronic environment around the protons and carbons will be different in each isomer, leading to distinct chemical shifts. Protons or carbons closer to electron-withdrawing groups will typically appear further downfield.

  • NOE/ROESY: 2D NMR experiments like NOESY or ROESY can show through-space correlations between protons on the pyrazole ring and protons on nearby substituents, confirming the regiochemistry.

  • HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between protons and carbons that are 2-3 bonds away, which is invaluable for definitively assigning the structure by correlating a substituent's protons to the carbons of the pyrazole ring.[11]

Protocol 3.2: Purity and Isomer Ratio Analysis by GC-MS GC-MS is excellent for separating and quantifying volatile pyrazole isomers.[12]

  • Sample Prep: Dissolve ~10 mg of the crude mixture in a suitable solvent like Dichloromethane.[12]

  • GC Method: Use a capillary column (e.g., HP-5ms). A typical temperature program might be: Start at 80 °C, ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 20 °C/min and hold.[12]

  • MS Analysis: The mass spectrometer will provide a fragmentation pattern for each peak. While isomers have the same molecular ion, their fragmentation patterns may differ slightly, aiding in identification. The peak area integration from the gas chromatogram provides the quantitative ratio of the isomers.

References
  • Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. (2023). Molecules. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2006). The Journal of Organic Chemistry. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering. [Link]

  • Theoretical aspects of the unexpected regiospecific synthesis of pyrazole-5-carboxylates from unsymmetrical enaminodiketones. (2021). ResearchGate. [Link]

  • Method for purifying pyrazoles. (2011).
  • Process for the purification of pyrazoles. (2011).
  • Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. (2023). MDPI. [Link]

  • Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. (n.d.). Blossomole. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Advances. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2024). Molecules. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions. [Link]

  • Process for the preparation of pyrazole and its derivatives. (1998).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2018). Slideshare. [Link]

  • Process for the preparation of pyrazole. (1984).
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2022). JETIR. [Link]

  • Highly Selective N-Alkylation of Pyrazoles. (2019). ResearchGate. [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]

  • Synthesis of pyrazole under solvent free condition. (2019). ResearchGate. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2022). Angewandte Chemie International Edition. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. [Link]

  • One-pot synthesis of pyrazole. (2018). Chemistry Stack Exchange. [Link]

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Validation & Comparative

A Comparative Guide to Purity Determination of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate, a crucial building block in the synthesis of various pharmaceuticals, demands rigorous analytical scrutiny to ensure its quality and, consequently, the safety and efficacy of the final drug product. This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound, offering insights into the causality behind experimental choices and presenting supporting data to guide your analytical strategy.

The synthesis of pyrazole derivatives can often lead to the formation of regioisomers and other process-related impurities.[1][2] Therefore, robust analytical methods are essential for their separation and quantification.[1] This guide will focus on the three most powerful and commonly employed techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical quality control due to its versatility, high resolution, and sensitivity. For a polar compound like a pyrazole derivative, a Reverse-Phase HPLC (RP-HPLC) method is typically the most suitable approach.[3]

Causality Behind Experimental Choices:
  • Column Selection: A C18 column, such as a Shim-pack GIST C18 (5 µm, 150 x 4.6 mm), is a common first choice due to its hydrophobicity, which provides good retention for a broad range of organic molecules.[4] The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: A mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous component (often with a pH modifier like trifluoroacetic acid (TFA) or formic acid) is used to elute the analyte from the column.[3][4] An isocratic mobile phase, such as acetonitrile and 0.1% TFA in water (75:25 v/v), can provide consistent and reproducible results for routine analysis.[4] The TFA helps to sharpen peaks by minimizing tailing for acidic and basic compounds.

  • Detector: A Photo-Diode Array (PDA) detector is highly recommended as it provides spectral information across a range of wavelengths, which can help in peak identification and purity assessment. The detection wavelength should be set at the maximum absorbance of this compound for optimal sensitivity.[4]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Data Presentation: HPLC Method Validation Parameters
ParameterTypical PerformanceReference
Linearity (R²)> 0.999[4]
Limit of Detection (LOD)0.01 - 0.1 µg/mL[3]
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL[3]
Precision (%RSD)< 2%[3][4]
Accuracy (% Recovery)98 - 102%[4]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for identifying and quantifying potential volatile impurities in the synthesis of pyrazole derivatives.[1] The combination of chromatographic separation with mass spectrometric detection allows for the unambiguous identification of individual components.[1]

Causality Behind Experimental Choices:
  • Column Selection: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is generally suitable for the analysis of a wide range of compounds. The choice of column length and internal diameter will depend on the complexity of the sample and the desired resolution.

  • Inlet and Temperature Program: A split/splitless inlet is commonly used. The temperature program is crucial for achieving good separation of analytes. A typical program would start at a low temperature to trap volatile compounds, followed by a ramp to a higher temperature to elute less volatile components.

  • Mass Spectrometer: Electron Impact (EI) ionization is the standard for GC-MS, as it produces reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.[5]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Impact Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Peaks (Library Search) detect->identify quantify Quantify Impurities identify->quantify

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for impurity profiling.

Data Presentation: GC-MS Performance
ParameterTypical PerformanceReference
Mass Accuracy< 5 ppm (with high-resolution MS)N/A
Limit of Detection (LOD)0.02-0.27 ng/mL (for specific halogenated compounds)[5]
Precision (%RSD)< 15%[5]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Method for Purity Assessment

qNMR has emerged as a powerful primary analytical method for determining the purity of pharmaceutical compounds.[6][7] Unlike chromatographic techniques, qNMR offers direct proportionality between the signal intensity and the number of nuclei, enabling absolute quantification without the need for an identical reference standard of the analyte.[7] This is a significant advantage, especially in early drug development when certified reference standards may not be available.[6]

Causality Behind Experimental Choices:
  • Internal Standard: The selection of a suitable internal standard is critical for accurate quantification. The internal standard should be a high-purity, stable compound with a simple spectrum that does not overlap with the analyte signals.[8] Maleic anhydride or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble is required.[8] Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are frequently used.

  • NMR Parameters: To ensure accurate integration, key acquisition parameters such as the relaxation delay (D1) must be sufficiently long (typically 5-7 times the longest T1 of the protons being quantified) to allow for complete relaxation of the nuclei between pulses.

Experimental Workflow: qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire integrate Integrate Analyte & IS Peaks acquire->integrate calculate Calculate Purity integrate->calculate

Caption: Quantitative Nuclear Magnetic Resonance (qNMR) workflow for purity determination.

Data Presentation: qNMR Performance
ParameterTypical PerformanceReference
AccuracyHigh[7]
Precision (%RSD)< 1%[7]
SpecificityHigh (based on unique chemical shifts)[8]

Comparison of Analytical Methods

FeatureHPLCGC-MSqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and boiling pointNuclear magnetic resonance of atomic nuclei
Primary Use Quantitative purity and impurity profilingIdentification and quantification of volatile impuritiesAbsolute quantitative purity determination
Strengths High resolution, sensitivity, and versatilityExcellent for volatile compounds, provides structural information (MS)Primary method, no need for identical reference standard, high precision
Limitations Requires reference standards for quantificationNot suitable for non-volatile or thermally labile compoundsLower sensitivity than chromatographic methods, requires pure internal standard

Conclusion and Recommendations

For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended.

  • RP-HPLC with PDA detection should be the primary method for routine quality control, providing robust quantification of the main component and non-volatile impurities. The method should be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, specificity, and linearity.

  • GC-MS is an invaluable tool for identifying and quantifying potential volatile impurities that may not be detected by HPLC. This is particularly important for understanding the process-related impurity profile.

  • qNMR serves as an excellent orthogonal method to confirm the purity value obtained by HPLC. Its ability to provide an absolute quantification without a specific reference standard for the analyte makes it a powerful tool for the certification of in-house reference materials.[6][9]

By employing these complementary techniques, researchers and drug development professionals can gain a thorough understanding of the purity profile of this compound, ensuring the quality and consistency of this critical intermediate.

Experimental Protocols

Protocol 1: RP-HPLC Purity Determination
  • Mobile Phase Preparation: Prepare a mobile phase of 75:25 (v/v) acetonitrile and 0.1% trifluoroacetic acid in water. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in the mobile phase to make a 100 µg/mL solution.

  • Sample Preparation: Accurately weigh about 10 mg of the test sample and prepare a 100 µg/mL solution in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 150 x 4.6 mm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: PDA at the wavelength of maximum absorbance

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area.

Protocol 2: GC-MS Impurity Profiling
  • Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Start at 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-500 amu

  • Analysis: Inject 1 µL of the sample solution. Identify the peaks by comparing their mass spectra with a commercial library (e.g., NIST).

Protocol 3: qNMR Purity Determination
  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of a suitable internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard 1D proton

    • Relaxation Delay (D1): 30 s

    • Number of Scans: 8 or more for good signal-to-noise

  • Data Processing and Calculation:

    • Apply Fourier transform and phase correction to the FID.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following equation:[8] Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

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A Comparative Crystallographic Guide to Chloropyrazole Derivatives: From Molecular Architecture to Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks the secrets of its biological activity, guiding the rational design of more potent and selective therapeutics. Among the vast landscape of heterocyclic compounds, pyrazole derivatives have emerged as a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of chlorine atoms onto the pyrazole scaffold can significantly modulate these properties, making chloropyrazole derivatives a particularly interesting class of compounds for drug discovery.

This guide provides an in-depth comparative analysis of the X-ray crystallography of chloropyrazole derivatives. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, the interpretation of crystallographic parameters, and the crucial link between solid-state structure and biological function.

The Decisive Role of X-ray Crystallography in Drug Discovery

Single-crystal X-ray diffraction is an unparalleled analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid.[2] This detailed structural information, including bond lengths, bond angles, and intermolecular interactions, is fundamental to understanding the structure-activity relationships (SAR) that govern a molecule's therapeutic efficacy.[1][2] For chloropyrazole derivatives, X-ray crystallography allows us to visualize how the number and position of chlorine substituents influence the molecule's conformation, its packing in the crystal lattice, and the non-covalent interactions it forms. These structural nuances can have profound effects on a compound's solubility, stability, and, most importantly, its binding affinity to a biological target.[3]

A Comparative Analysis of Chloropyrazole Crystal Structures

The substitution of hydrogen with chlorine on the pyrazole ring introduces significant electronic and steric effects that dictate the resulting crystal structure. Let's explore a comparative analysis of mono-, di-, and tri-chlorinated pyrazole derivatives to understand these influences.

Monochlorinated Pyrazoles: The Impact of a Single Halogen

The introduction of a single chlorine atom can already induce significant changes in the crystal packing compared to the parent pyrazole. A prime example is the series of 4-halogenated-1H-pyrazoles (4-fluoro, 4-chloro, 4-bromo, and 4-iodo-1H-pyrazole).

A comparative study of these compounds revealed that 4-chloro-1H-pyrazole is isostructural with its bromo analogue, forming trimeric hydrogen-bonded motifs.[4] In contrast, the fluoro and iodo analogues form non-isostructural catemers (polymeric chains).[4] This highlights that the nature of the halogen atom, not just its presence, plays a critical role in directing the supramolecular assembly.

Table 1: Comparative Crystallographic Data for 4-Halogenated-1H-Pyrazoles

Parameter4-Fluoro-1H-pyrazole4-Chloro-1H-pyrazole4-Bromo-1H-pyrazole4-Iodo-1H-pyrazole
Crystal SystemMonoclinicOrthorhombicOrthorhombicMonoclinic
Space GroupP2₁/cPnmaPnmaP2₁/c
Supramolecular MotifCatemerTrimerTrimerCatemer
N-H···N Distance (Å)2.872(2), 2.883(2)2.909(3)2.921(7)2.955(4)

Data synthesized from multiple sources.

The data in Table 1 demonstrates that while the N-H···N hydrogen bond distances do not show a clear trend with halogen electronegativity, the overall packing motif is significantly altered. This underscores the subtle interplay of hydrogen bonding, halogen bonding, and other weak intermolecular forces in determining the final crystal structure.

Dichlorinated Pyrazoles: Increasing Steric and Electronic Influence

The introduction of a second chlorine atom further complicates the intermolecular interaction landscape. For instance, the crystal structure of (4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one reveals a complex network of interactions.[1] The presence of two chlorine atoms on the phenyl ring influences the dihedral angles between the pyrazole and the pendant rings and participates in C-H···Cl and Cl···π interactions.[1]

Table 2: Selected Crystallographic Data for a Dichlorophenyl Pyrazolone Derivative

CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
(4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-oneTriclinicP-1O-H···O, C-H···O, C-H···N, C-H···π, π-π stacking

Data from the analysis of the specified dichlorophenyl pyrazolone derivative.[1]

Comparing this to monochlorinated derivatives, the increased number of chlorine atoms can lead to a more complex and densely packed crystal structure, potentially impacting solubility and dissolution rates, which are critical parameters for drug development.

From Structure to Function: Crystallography in Structure-Based Drug Design

The true power of X-ray crystallography lies in its application to structure-based drug design (SBDD).[3][5][6] By determining the co-crystal structure of a chloropyrazole derivative bound to its biological target, researchers can visualize the precise binding mode and identify key interactions. This knowledge is invaluable for designing more potent and selective inhibitors.

A notable example is the development of pyrazole-based inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[7] The crystal structure of an initial lead compound bound to the p38 enzyme revealed the binding orientation and key hydrogen bonding interactions.[7] This structural insight guided the design of new analogues with improved potency and pharmacokinetic properties.[7] The co-crystal structure of an optimized inhibitor confirmed that the designed modifications led to the desired interactions with the target protein.[7]

G cluster_SBDD Structure-Based Drug Design Cycle Target_Identification Target Identification & Validation Crystal_Structure Determine Target Crystal Structure Target_Identification->Crystal_Structure Docking_Screening Virtual Screening or Fragment Screening Crystal_Structure->Docking_Screening Hit_Identification Hit Identification Docking_Screening->Hit_Identification Co_Crystal_Structure Co-crystal Structure of Target-Ligand Complex Hit_Identification->Co_Crystal_Structure SAR_Analysis Structure-Activity Relationship (SAR) Analysis Co_Crystal_Structure->SAR_Analysis Binding Mode Analysis Lead_Optimization Lead Optimization (Chemical Synthesis) SAR_Analysis->Lead_Optimization Lead_Optimization->Co_Crystal_Structure Iterative Refinement Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection

Figure 1: The iterative cycle of structure-based drug design, where X-ray crystallography plays a pivotal role.

Experimental Protocol: A Guide to Single-Crystal X-ray Diffraction of Chloropyrazole Derivatives

The successful determination of a crystal structure relies on a meticulous experimental workflow. The following protocol outlines the key steps for the X-ray crystallographic analysis of small organic molecules like chloropyrazole derivatives.

Step 1: Crystallization

The most critical and often challenging step is obtaining high-quality single crystals.

  • Purification: The compound must be of the highest possible purity.

  • Solvent Selection: Screen a variety of solvents with different polarities and boiling points.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.

    • Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble and place it in a sealed container with a second solvent (the anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, inducing crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly.

Step 2: Crystal Selection and Mounting
  • Selection: Under a polarizing microscope, select a single crystal with well-defined faces and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Mounting: Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

Step 3: Data Collection
  • Cryo-cooling: The mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and thermal vibrations.

  • Diffractometer Setup: The crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure high completeness and redundancy of the data.

G Start High-Purity Chloropyrazole Derivative Crystallization Crystallization Start->Crystallization Crystal_Selection Single Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Analysis Structural Analysis (Bond Lengths, Angles, Intermolecular Interactions) Validation->Analysis End Final Crystal Structure Analysis->End

Figure 2: A generalized workflow for single-crystal X-ray diffraction analysis.

Step 4: Data Processing and Structure Solution
  • Data Integration and Scaling: The raw diffraction images are processed to determine the intensities of the individual reflections and to apply corrections for various experimental factors.

  • Structure Solution: The initial atomic positions are determined using direct methods or the Patterson method. This provides a preliminary model of the crystal structure.

Step 5: Structure Refinement and Validation
  • Refinement: The initial model is refined against the experimental data using least-squares methods to improve the agreement between the observed and calculated structure factors.

  • Validation: The final structure is validated using tools like PLATON and CheckCIF to ensure its quality and to check for any missed symmetry or other errors.

Data Analysis and Visualization: Unveiling Molecular Insights

The final refined crystal structure provides a wealth of information. Software such as Mercury and PLATON are invaluable for visualizing the three-dimensional structure and analyzing intermolecular interactions.

  • Mercury: This program is excellent for generating high-quality images of crystal structures, visualizing packing diagrams, and identifying hydrogen bonds and other short contacts.[8][9]

  • PLATON: This is a powerful tool for a more in-depth analysis of the geometry of the structure, including the calculation of hydrogen bond parameters, ring puckering, and the analysis of voids in the crystal lattice.[6][10]

By using these tools, researchers can gain a detailed understanding of how chloropyrazole derivatives pack in the solid state and the specific interactions that govern their assembly. This information is crucial for understanding polymorphism, designing co-crystals, and ultimately, for developing new and improved pharmaceuticals.

Conclusion

The X-ray crystallographic analysis of chloropyrazole derivatives is a powerful and indispensable tool in modern drug discovery. It provides a detailed roadmap of the molecular architecture, enabling a deep understanding of structure-activity relationships. By comparing the crystal structures of different chloropyrazole derivatives, we can discern the subtle yet significant effects of chlorine substitution on molecular conformation and crystal packing. This knowledge, in turn, empowers medicinal chemists to rationally design the next generation of pyrazole-based therapeutics with enhanced efficacy and selectivity. The continued application of X-ray crystallography will undoubtedly continue to be a driving force in the discovery and development of novel medicines.

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  • Kulhánek, P., Neugebauer, P., Herchel, R., & Trávníček, Z. (2019). Crystal structure of bis {3-(3, 4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl) pyridin-2-yl]-1, 2, 4-triazol-1-ido} iron (II) dimethanol bis (chloroform) solvate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1793–1798. [Link]

  • ResearchGate. (n.d.). Schematic representation of the X-ray crystallographically solved structures of all derivatives. ResearchGate. [Link]

  • Martins, P., Jesus, A. R., & Afonso, C. A. (2021). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 26(16), 4992. [Link]

  • Ferreira, M. M., & da Silva, J. F. (2020). Revisiting the Structure and Chemistry of 3 (5)-Substituted Pyrazoles. Molecules, 25(21), 5042. [Link]

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A Comparative Guide to the Synthesis of Substituted Pyrazole Carboxylates: Knorr Condensation vs. Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals. The synthesis of substituted pyrazole carboxylates, key intermediates for these drugs, is therefore of critical importance. This guide provides an in-depth, objective comparison of two principal synthetic strategies: the classical Knorr pyrazole synthesis and modern multicomponent reactions (MCRs). By examining the mechanistic underpinnings, experimental protocols, and performance metrics of each, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

Introduction: The Significance of Pyrazole Carboxylates

Substituted pyrazoles are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. They form the core structure of numerous drugs, including anti-inflammatory agents like celecoxib, antipsychotics, and anti-obesity drugs. The carboxylate functionality on the pyrazole ring is a versatile handle for further molecular elaboration, making the efficient synthesis of pyrazole carboxylates a key focus in organic and medicinal chemistry.

This guide will compare two powerful and widely adopted methods for their synthesis:

  • The Knorr Pyrazole Synthesis: A traditional and robust method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

  • Multicomponent Reactions (MCRs): Modern, one-pot strategies that combine three or more reactants to form a complex product, offering high efficiency and atom economy.

We will delve into the intricacies of each method, providing not just the "how" but also the "why" behind the experimental choices, supported by experimental data and detailed protocols.

The Classical Approach: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this synthesis involves the reaction of a β-ketoester (a type of 1,3-dicarbonyl compound) with a hydrazine.[1] The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2]

Mechanistic Insights

The mechanism of the Knorr synthesis is a two-step process. The initial, and often rate-determining, step is the condensation of the hydrazine with one of the carbonyl groups of the β-ketoester to form a hydrazone. The second step is the intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the remaining carbonyl group, followed by dehydration to form the stable pyrazole ring.

A critical aspect of the Knorr synthesis, when using unsymmetrical β-ketoesters, is regioselectivity . The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl groups, potentially leading to a mixture of two regioisomeric products. The outcome is influenced by the steric and electronic properties of the substituents on both the β-ketoester and the hydrazine, as well as the reaction conditions, particularly the pH.[2] Generally, the more nucleophilic nitrogen of a substituted hydrazine will attack the more electrophilic carbonyl carbon.

Knorr_Mechanism Reactants β-Ketoester + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H₂O) Protonation Acid Catalyst (H⁺) Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Product Pyrazole Carboxylate Cyclic_Intermediate->Product Dehydration (-H₂O)

Caption: General workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate

This protocol is adapted from a procedure for the synthesis of a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.[3]

Step 1: Synthesis of the β-Dicarbonyl Intermediate (Ethyl 2,4-dioxo-4-phenylbutanoate derivative)

  • In a suitable reaction vessel, dissolve diethyl oxalate and a substituted acetophenone in the presence of sodium ethoxide.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative is typically used in the next step without extensive purification.

Step 2: Cyclocondensation with Hydrazine

  • Prepare a suspension of the crude dioxo-ester intermediate from Step 1 in a suitable solvent such as ethanol.

  • Add glacial acetic acid to the suspension.

  • Slowly add hydrazine hydrate to the reaction mixture.

  • Reflux the reaction mixture. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

The Modern Approach: Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as a powerful tool in modern organic synthesis, aligning with the principles of green chemistry by offering high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.[4] For the synthesis of pyrazole carboxylates, a common MCR strategy involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine derivative.

Mechanistic Insights

The mechanism of this three-component reaction typically begins with the Knoevenagel condensation of the aldehyde and the β-ketoester to form an α,β-unsaturated dicarbonyl intermediate. This is followed by a Michael addition of the hydrazine to the unsaturated system. The resulting intermediate then undergoes intramolecular cyclization and aromatization, often through oxidation, to yield the final substituted pyrazole carboxylate.[5]

The use of a catalyst, such as an ionic liquid or a Lewis acid, can significantly enhance the reaction rate and yield.[5] A key advantage of many MCRs is the potential for high regioselectivity, as the reaction pathway is often more controlled than in the classical Knorr synthesis.

MCR_Mechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (α,β-unsaturated) Aldehyde->Knoevenagel Ketoester β-Ketoester Ketoester->Knoevenagel Hydrazine Hydrazine Michael_Adduct Michael Adduct Hydrazine->Michael_Adduct Michael Addition Knoevenagel->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Pyrazole Carboxylate Cyclized_Intermediate->Product Aromatization (e.g., Oxidation)

Caption: General workflow of a three-component pyrazole synthesis.

Experimental Protocol: One-Pot Synthesis of Ethyl Pyrazole-4-carboxylate Derivatives

This protocol is based on a three-component reaction using a magnetic ionic liquid as a recyclable catalyst.[5]

  • In a round-bottom flask, combine ethyl acetoacetate (10 mmol), an appropriate aldehyde (10 mmol), a hydrazine derivative (10 mmol), and the magnetic ionic liquid [bmim][FeCl4] (1.5 mmol).

  • Stir the mixture under a flow of oxygen at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, separate the magnetic ionic liquid catalyst from the reaction mixture using a magnet.

  • Wash the catalyst with ethyl acetate and dry it under vacuum for reuse.

  • Evaporate the solvent from the product solution.

  • Recrystallize the crude product from isopropanol to obtain the pure pyrazole-4-carboxylate derivative.

Performance Comparison: Knorr Synthesis vs. MCR

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the two synthetic routes, based on representative experimental data from the literature.

ParameterKnorr Pyrazole SynthesisMulticomponent Reaction (MCR)
Starting Materials β-Dicarbonyl compound, HydrazineAldehyde, β-Ketoester, Hydrazine
Number of Steps Often two steps (intermediate synthesis + cyclization)One-pot
Reaction Time Can be several hoursTypically shorter, can be minutes to a few hours[6]
Reaction Conditions Often requires heating (reflux)[3]Can often be performed at room temperature[1][5]
Catalyst Typically a protic acid (e.g., acetic acid)[3]Various, including ionic liquids, Lewis acids, or catalyst-free[1][5]
Yield Good to excellent (often >70%)[3]Good to excellent (75-92% reported in one study)[5]
Atom Economy Lower, due to the formation of water as a byproductHigher, as most atoms from the reactants are incorporated into the final product
Regioselectivity Can be an issue with unsymmetrical substrates, leading to isomeric mixtures[2]Often highly regioselective[5]
Substrate Scope Broad, but may be limited by the availability of the β-dicarbonyl precursorVery broad, allowing for high diversity by varying the three components
Green Chemistry Can involve harsh conditions and generate more wasteGenerally more aligned with green chemistry principles (one-pot, higher atom economy, milder conditions)[4]

Causality Behind Experimental Choices and Field-Proven Insights

Why choose the Knorr Synthesis?

The Knorr synthesis remains a valuable tool in the synthetic chemist's arsenal due to its reliability and the widespread availability of starting materials. For the synthesis of a specific, well-characterized pyrazole carboxylate where the corresponding β-dicarbonyl is readily accessible, the Knorr method is a straightforward and high-yielding option. The main challenge, regioselectivity, can sometimes be controlled by careful choice of reaction conditions (e.g., pH) or by using a symmetrical β-dicarbonyl compound. In an industrial setting where a specific isomer is required and a process has been optimized, the Knorr synthesis can be a cost-effective and robust manufacturing route.

Why opt for a Multicomponent Reaction?

MCRs excel in scenarios that demand efficiency, diversity, and adherence to green chemistry principles. For drug discovery and the generation of compound libraries, MCRs are unparalleled. The ability to vary three (or more) components in a single reaction allows for the rapid synthesis of a multitude of analogs for structure-activity relationship (SAR) studies. The often milder reaction conditions make MCRs suitable for substrates with sensitive functional groups. Furthermore, the one-pot nature of MCRs reduces the number of workup and purification steps, saving time, solvents, and energy. The high regioselectivity observed in many MCRs for pyrazole synthesis is a significant advantage over the Knorr method, simplifying product purification and improving overall process efficiency.

Conclusion

Both the Knorr pyrazole synthesis and multicomponent reactions offer effective pathways to substituted pyrazole carboxylates, each with its own set of advantages and limitations.

  • The Knorr synthesis is a time-tested, reliable method that is particularly useful when the required β-dicarbonyl precursor is readily available and regioselectivity is not a concern or can be controlled.

  • Multicomponent reactions represent a more modern, efficient, and environmentally friendly approach. They are ideal for generating diverse libraries of compounds, and their high regioselectivity and operational simplicity make them an attractive choice for both academic research and industrial applications.

The choice between these two powerful synthetic routes will ultimately depend on the specific goals of the research program, including the desired molecular diversity, scalability, and the importance of green chemistry considerations.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Available at: [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. Available at: [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2023). National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. Available at: [Link]

  • Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. Available at: [Link]

  • Chapter 5: Pyrazoles. (2015). Royal Society of Chemistry. Available at: [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2016). Royal Society of Chemistry. Available at: [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Publications. Available at: [Link]

  • Knorr pyrrole synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). National Institutes of Health (PMC). Available at: [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Available at: [Link]

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The Strategic Advantage of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal and Process Chemists

In the landscape of modern drug discovery and materials science, pyrazole-containing molecules represent a "privileged scaffold," consistently appearing in blockbuster pharmaceuticals and advanced materials.[1] The strategic selection of the initial pyrazole building block is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. This guide provides a detailed, evidence-based comparison of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate against other common pyrazole building blocks, offering insights into its unique reactivity and synthetic utility for researchers, scientists, and drug development professionals.

The Pyrazole Core: A Cornerstone of Bioactive Molecules

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement imparts a unique set of physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition at biological targets.[1] Its presence in drugs like Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and numerous kinase inhibitors underscores its importance in medicinal chemistry.[1][2] The efficacy of these drugs is highly dependent on the substitution pattern around the pyrazole ring, making the choice of a versatile and efficiently functionalized starting material paramount.

Comparative Reactivity in Key Cross-Coupling Reactions

The true value of a building block is demonstrated in its performance in robust, scalable chemical transformations. The most common and powerful methods for elaborating heterocyclic cores are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3] Here, we compare the expected efficacy of this compound with common alternatives.

The Halogen Handle: Chloro vs. Bromo and Iodo Pyrazoles

The choice of halogen on the pyrazole ring is a primary consideration, creating a trade-off between reactivity and the propensity for side reactions. The general reactivity trend for oxidative addition to a palladium(0) catalyst is I > Br > OTf > Cl. However, for electron-rich heterocycles like pyrazoles, this is not the complete picture.

A direct comparative study on halogenated aminopyrazoles in the Suzuki-Miyaura reaction revealed that bromo and chloro derivatives were superior to their iodo counterparts .[4] This is attributed to a reduced propensity for dehalogenation, a common side reaction that consumes the starting material and generates impurities. While iodo-pyrazoles may react faster, they are often more susceptible to this undesired pathway, leading to lower overall yields of the desired coupled product.[4]

The C-Cl bond, being stronger, requires more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald's biaryl phosphine ligands) or N-heterocyclic carbenes (NHCs) to facilitate oxidative addition.[5] However, the development of modern palladium precatalysts (such as the G2 and G3 palladacycles) has made the coupling of aryl chlorides highly efficient and reliable, mitigating the historical reactivity gap.[4]

Table 1: Quantitative Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling

Halogen (X) on PyrazoleGeneral ReactivityPropensity for DehalogenationCatalyst System RequirementCost & Availability
Chloro (Cl) ModerateLow Modern, electron-rich ligands (e.g., XPhos, SPhos) requiredGenerally lower cost, widely available
Bromo (Br)HighModerateTolerates a wider range of standard ligandsHigher cost than chloro-derivatives
Iodo (I)Very HighHigh Can be prone to catalyst inhibition and side reactionsHighest cost

Data synthesized from principles and findings in cited literature.[4][5]

The Role of Substituents: An Electronic and Steric Analysis

The substituents on this compound—an N-methyl group, a C3-chloro group, and a C5-methyl ester—are not passive bystanders in coupling reactions. They play a crucial role in modulating the electronic properties and steric environment of the pyrazole core.

  • N1-Methyl Group : This substituent prevents complications arising from the acidic N-H proton present in unprotected pyrazoles. The N-H proton can lead to catalyst inhibition or deactivation through the formation of unreactive palladium-azolyl complexes.[5] By having the N1-position blocked, reactions are often cleaner, requiring lower catalyst loadings and proceeding with more predictable kinetics.

  • C5-Methoxycarbonyl Group (-CO₂Me) : This electron-withdrawing group activates the pyrazole ring towards certain reactions but can also serve as a handle for further transformations. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides—a common linkage in pharmaceuticals.[6] This dual functionality makes it a highly strategic substituent. In the context of C-H activation, ester groups can also act as directing groups for functionalization at adjacent positions, although this is less common for the pyrazole C4 position.[7]

Alternative Building Blocks: A Strategic Overview

While this compound offers a balanced profile of reactivity and stability, other building blocks may be advantageous for specific synthetic goals.

  • Pyrazole Boronic Acids/Esters : These compounds switch the roles in a Suzuki-Miyaura coupling, acting as the nucleophilic partner. They are particularly useful when the coupling partner is a complex, halogenated fragment. However, the synthesis of the pyrazole boronic ester itself adds steps to the overall sequence.

  • 4-Halo-Pyrazoles : For accessing substitution at the C4 position, a 4-halo-pyrazole is the logical starting point. Palladium-catalyzed direct arylation has been shown to be effective at the C4 position when the C5 position is temporarily blocked with a chloro group, demonstrating a powerful regiochemical control strategy.[8]

  • Pyrazoles with Other Leaving Groups (e.g., Triflates, Tosylates) : Pseudohalides like triflates (OTf) and tosylates (OTs) are excellent alternatives to halides, especially when derived from readily available pyrazolones. They often exhibit high reactivity in cross-coupling reactions.[9]

G cluster_start Starting Building Block cluster_reaction Key Transformations cluster_product Synthesized Scaffolds Start Methyl 3-chloro-1-methyl- 1H-pyrazole-5-carboxylate Suzuki Suzuki-Miyaura (C-C Coupling) Start->Suzuki Arylboronic acid, Pd Catalyst Buchwald Buchwald-Hartwig (C-N Coupling) Start->Buchwald Amine, Pd Catalyst Alt1 3-Bromo-1-methyl- 1H-pyrazole-5-carboxylate Alt1->Suzuki Higher reactivity, potential for debromination Alt2 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester Alt2->Suzuki Reversed polarity, couples with Aryl Halides Prod1 3-Aryl-1-methyl-1H- pyrazole-5-carboxylate Suzuki->Prod1 Prod2 3-Amino-1-methyl-1H- pyrazole-5-carboxylate Buchwald->Prod2 Amide Amide Coupling (Post-hydrolysis) Prod3 3-Aryl-1-methyl-1H- pyrazole-5-carboxamide Amide->Prod3 Prod1->Amide 1. LiOH (Hydrolysis) 2. Amine, Coupling Agent

Experimental Protocols: Harnessing the Power of Chloro-Pyrazoles

The following protocols are representative methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for a chloro-pyrazole substrate.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established methods for the coupling of challenging heteroaryl chlorides.[5]

  • Reaction Setup : To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition : Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the corresponding ligand (e.g., XPhos, 1.5-3 mol% relative to Pd) if not using a pre-formed complex.

  • Solvent Addition : Add a degassed solvent mixture, typically a 4:1 ratio of dioxane to water.

  • Reaction : Seal the vial and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

G

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from methods developed for the amination of heteroaryl chlorides.[3][10]

  • Reaction Setup : To a dry reaction vial under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%) and the corresponding ligand (e.g., RuPhos, 3-6 mol%).

  • Reagent Addition : Add this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Solvent Addition : Add a degassed anhydrous ethereal solvent, such as toluene or dioxane.

  • Reaction : Seal the vial and heat the mixture to 90-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification : Purify the crude product by flash column chromatography.

Conclusion: A Strategic Choice for Streamlined Synthesis

This compound emerges as a highly strategic building block for several key reasons:

  • Optimal Halogen Choice : The chloro-substituent provides a robust handle for cross-coupling reactions, offering a superior balance of reactivity and stability by minimizing dehalogenation side reactions compared to iodo-derivatives.[4]

  • Built-in Protection : The N-methyl group circumvents issues related to catalyst inhibition by the acidic N-H proton, leading to more efficient and reproducible reactions.[5]

  • Orthogonal Functionality : The C5-methyl ester serves as a valuable synthetic handle for subsequent diversification, such as amide bond formation, without interfering with the initial cross-coupling at the C3 position.

  • Cost-Effectiveness : Chloro-aromatics are typically more economical than their bromo- or iodo-counterparts, a significant advantage in process development and scale-up campaigns.

While other pyrazole building blocks have their place in specific synthetic contexts, the combination of features in this compound makes it an exceptionally versatile and efficient starting point for the synthesis of complex, highly functionalized pyrazole-containing molecules. Its adoption can lead to more convergent, cost-effective, and scalable synthetic routes in both academic and industrial research.

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  • Abdel-Aziz, A. A.-M., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1388. Available at: [Link]

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  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

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  • Wang, Y., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. Molecules, 23(8), 2002. Available at: [Link]

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  • Spackman, E., & Melander, C. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1421. Available at: [Link]

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A Comparative Guide to the Characterization of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel heterocyclic compounds is paramount. Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate, a substituted pyrazole, represents a scaffold of significant interest due to the prevalence of the pyrazole core in a multitude of bioactive molecules.[1] Accurate and comprehensive characterization of such compounds is a critical prerequisite for understanding their chemical behavior, optimizing synthesis, and ensuring their efficacy and safety in various applications. This guide provides an in-depth technical comparison of mass spectrometry with other key analytical techniques for the characterization of this specific pyrazole derivative, offering field-proven insights for researchers, scientists, and drug development professionals.

The Central Role of Mass Spectrometry

Mass spectrometry (MS) stands as a cornerstone technique for the structural analysis of small molecules due to its exceptional sensitivity and ability to provide detailed information about a molecule's mass and fragmentation pattern.[2] For a molecule like this compound, MS can unequivocally determine its molecular weight and offer significant clues about its constituent parts through controlled fragmentation. This guide will delve into the two most common MS approaches for this type of analyte: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the characterization of many pyrazole derivatives.[3] The high-energy nature of Electron Ionization (EI) leads to extensive and reproducible fragmentation, creating a unique "fingerprint" for the molecule.

Predicted EI Fragmentation of this compound

The molecular ion peak ([M]+•) for this compound (C₆H₇ClN₂O₂) is expected at m/z 174 (for ³⁵Cl) and 176 (for ³⁷Cl) in an approximate 3:1 isotopic ratio, which is characteristic of a monochlorinated compound. The fragmentation is predicted to follow several key pathways based on the established fragmentation of pyrazoles and methyl esters.[4][5]

A primary fragmentation event for methyl esters is the loss of the methoxy radical (•OCH₃), leading to a prominent ion at m/z 143/145. Another characteristic fragmentation is the loss of the entire methoxycarbonyl group (•COOCH₃), resulting in an ion at m/z 115/117. The pyrazole ring itself can undergo cleavage, often involving the expulsion of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[4][5]

Diagram: Predicted EI Fragmentation Pathway

EI_Fragmentation M [M]+• m/z 174/176 A [M - •OCH3]+ m/z 143/145 M->A - •OCH3 B [M - •COOCH3]+ m/z 115/117 M->B - •COOCH3 C [M - Cl]+ m/z 139 M->C - •Cl

Caption: Predicted major EI fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL in split mode (e.g., 20:1 split ratio).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-300.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For compounds that may be thermally sensitive or less volatile, LC-MS with a soft ionization technique like ESI is the preferred method. ESI is particularly effective for polar molecules and typically produces a protonated molecule ([M+H]⁺) with minimal fragmentation, which is advantageous for confirming the molecular weight.[6][7]

Predicted ESI-MS Behavior

In positive ion mode ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 175/177. Adduct formation with common LC-MS mobile phase ions, such as sodium ([M+Na]⁺) at m/z 197/199, may also be observed. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the protonated molecule, which would likely involve the neutral loss of methanol (CH₃OH) to yield a fragment at m/z 143/145, or the loss of carbon monoxide (CO) from the ester group.

Diagram: LC-MS/MS Workflow

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Separation LC Separation ESI_Source ESI Source ([M+H]+ formation) LC_Separation->ESI_Source MS1 MS1 Analysis (m/z 175/177) ESI_Source->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Analysis (Fragment Ions) CID->MS2

Caption: A typical workflow for the characterization of a small molecule using LC-MS/MS with ESI.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-400.

Comparative Analysis with Other Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary structural information.

Technique Information Provided Advantages Limitations
GC-MS (EI) Molecular weight, elemental composition (from isotopic pattern), detailed and reproducible fragmentation pattern.High sensitivity, excellent for volatile compounds, extensive libraries for compound identification.Requires volatile and thermally stable analytes, extensive fragmentation can sometimes lead to the absence of a molecular ion.
LC-MS (ESI) Molecular weight, confirmation of elemental composition, controlled fragmentation with MS/MS.Applicable to a wide range of polarities and thermal stabilities, soft ionization preserves the molecular ion.Matrix effects can cause ion suppression, fragmentation is not as standardized as EI.
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra can be challenging to interpret.
FTIR Spectroscopy Information about the functional groups present in the molecule.Fast, non-destructive, provides a characteristic fingerprint.Provides limited information on the overall molecular structure and connectivity.

Conclusion and Recommendations

For the comprehensive characterization of this compound, a multi-technique approach is recommended.

  • Initial Confirmation: LC-MS with ESI is ideal for the rapid confirmation of the molecular weight.

  • Detailed Structural Elucidation: GC-MS with EI will provide a detailed fragmentation pattern that can be used to confirm the presence of the key structural motifs.

  • Unambiguous Structure and Isomer Determination: ¹H and ¹³C NMR spectroscopy are essential for the definitive assignment of the structure and to distinguish between potential regioisomers, which can be a challenge in pyrazole synthesis.[3]

  • Functional Group Analysis: FTIR spectroscopy serves as a quick and straightforward method to confirm the presence of the ester carbonyl and other functional groups.

By integrating the data from these complementary techniques, researchers can achieve a high level of confidence in the structure and purity of this compound, which is crucial for its advancement in drug discovery and development pipelines.

References

  • Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures - Benchchem.
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  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. Available at: [Link]

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Introduction: The Critical Role of In-Process Monitoring for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to HPLC Method Development for Pyrazole Reaction Monitoring

Pyrazole and its derivatives are cornerstone heterocyclic scaffolds in modern drug discovery, exhibiting a vast range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The synthesis of these valuable compounds often involves multi-step reactions where the formation of intermediates, by-products, and positional isomers is common.[2] Consequently, the ability to monitor reaction progress in real-time is not merely a quality control measure; it is a critical component of process optimization, yield maximization, and impurity control. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering the resolution and sensitivity required to dissect complex reaction mixtures.

This guide provides a comparative analysis of HPLC method development strategies tailored for monitoring pyrazole synthesis. Moving beyond a simple recitation of steps, we will explore the underlying chromatographic principles and provide a logical framework for making informed decisions—from column and mobile phase selection to final method validation—grounded in the principles of scientific integrity and backed by authoritative guidelines.

Chapter 1: The Analytical Challenge of the Pyrazole Ring

Developing a robust HPLC method for pyrazoles requires an appreciation of their unique physicochemical properties. As nitrogen-containing heterocyclic compounds, their behavior in a chromatographic system is influenced by several factors:

  • Polarity and Hydrophobicity: The pyrazole core itself is moderately polar. However, the diverse substituents introduced during synthesis can dramatically alter the overall hydrophobicity of the molecule, creating a wide range of polarities within a single reaction mixture (starting materials, intermediates, and final product).

  • Aromaticity and π-π Interactions: The aromatic nature of the pyrazole ring allows for π-π interactions with specific HPLC stationary phases. This property can be leveraged to achieve unique selectivity that traditional hydrophobic interactions alone cannot provide.[3]

  • Acid-Base Properties: The nitrogen atoms in the pyrazole ring can act as weak bases. The pKa of the analyte and the pH of the mobile phase are therefore critical parameters that can significantly impact retention time and peak shape.[4]

  • Isomerism: The synthesis of substituted pyrazoles can often lead to the formation of positional isomers, which may have very similar polarities, making them challenging to separate with standard C18 columns.[2]

Chapter 2: A Comparative Guide to Method Development Strategies

The selection of the HPLC column, or stationary phase, is the most powerful tool for influencing selectivity in a separation.[5] For pyrazole reaction monitoring, a systematic approach involves comparing the performance of different column chemistries.

Strategy A: The Workhorse - Reversed-Phase C18

The octadecylsilane (C18) column is the most common starting point in reversed-phase HPLC due to its broad applicability and hydrophobicity.[6][7] It primarily separates analytes based on their hydrophobic character. For many pyrazole syntheses, where reactants and products have a significant difference in hydrophobicity, a C18 column can provide adequate separation.[1][8][9]

Experimental Data Snapshot: C18 Performance

  • Hypothetical Reaction: Phenylhydrazine + 1,3-Diketone → Substituted Pyrazole

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and Water with 0.1% Formic Acid (gradient elution)

  • Detection: UV at 254 nm

CompoundRetention Time (min)Tailing FactorResolution (from previous peak)
Phenylhydrazine2.51.2-
1,3-Diketone4.11.18.5
Pyrazole Product9.81.325.1
Isomeric By-product9.61.31.2

Analysis: The C18 column effectively separates the starting materials from the final product. However, it struggles to resolve the main product from a closely eluting isomeric by-product (Resolution < 1.5), a common challenge. This necessitates the exploration of alternative selectivities.

Strategy B: Enhancing Selectivity - The Phenyl-Hexyl Column

For aromatic compounds like pyrazoles, a Phenyl-Hexyl column offers an alternative and often superior separation mechanism.[5][10] This stationary phase provides not only hydrophobic interactions via its hexyl chain but also π-π interactions between its phenyl groups and the aromatic rings of the analytes.[3][11][12] This dual-mode interaction can significantly enhance the resolution of aromatic isomers.

Experimental Data Snapshot: Phenyl-Hexyl Performance

  • Hypothetical Reaction: Same as above

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and Water with 0.1% Formic Acid (same gradient)

  • Detection: UV at 254 nm

CompoundRetention Time (min)Tailing FactorResolution (from previous peak)
Phenylhydrazine2.31.1-
1,3-Diketone3.81.17.9
Isomeric By-product10.51.228.3
Pyrazole Product11.21.22.5

Analysis: The Phenyl-Hexyl column has altered the elution order and, most importantly, significantly improved the resolution between the pyrazole product and its isomer to a baseline-separated value of 2.5.[5] This is a direct result of the π-π interactions providing a different selectivity mechanism compared to the C18 column.[11]

Chapter 3: Step-by-Step Protocol for HPLC Method Development

This protocol outlines a systematic workflow for developing a robust HPLC method for monitoring a generic pyrazole synthesis.

Step 1: Information Gathering and Initial Conditions
  • Analyte Properties: Review the structures of all known starting materials, intermediates, and the final product. Assess their polarity, pKa, and UV absorbance maxima.

  • Column Selection: Begin with a workhorse column like a C18 (e.g., 150 mm x 4.6 mm, 5 µm). Have a column with alternative selectivity, such as a Phenyl-Hexyl, ready for comparison.

  • Mobile Phase Selection: A common starting point is a mixture of Acetonitrile (ACN) and water.[4] Methanol is an alternative organic modifier.[6] Add a modifier to control peak shape; 0.1% formic acid or trifluoroacetic acid is standard for acidic/neutral compounds, while 0.1% diethylamine can be used for basic compounds.[13]

  • Detector Settings: Use a photodiode array (PDA) detector to monitor multiple wavelengths simultaneously. Select a primary wavelength where all key analytes have reasonable absorbance.

Step 2: Initial Scouting Gradient
  • Prepare Samples: Create a solution containing all relevant standards (starting materials, product) and a diluted sample from the reaction mixture.

  • Run a Broad Gradient: Execute a fast, wide-range gradient (e.g., 5% to 95% ACN over 15 minutes).

  • Analyze the Chromatogram:

    • Identify all peaks.

    • Determine the approximate organic solvent percentage required to elute the last compound.

    • Assess peak shape and initial separation.

HPLC_Method_Development_Workflow

Caption: Logical workflow for systematic HPLC method development.

Step 3: Method Optimization
  • Gradient Optimization: Based on the scouting run, create a more focused gradient. If all peaks elute before 50% ACN, a gradient of 10-60% ACN over 20 minutes might be more appropriate. The goal is to achieve a resolution (Rs) of >2.0 between all critical peaks.

  • Flow Rate and Temperature: A standard flow rate is 1.0 mL/min for a 4.6 mm ID column. Column temperature (e.g., 30-40 °C) can be used to improve efficiency and reduce viscosity, but be cautious of thermally labile compounds.[14]

  • Alternative Selectivity: If co-elution or poor resolution persists on the C18 column, repeat the scouting and optimization steps on the Phenyl-Hexyl column.[5]

Step 4: System Suitability and Validation

Before routine use, the method's reliability must be confirmed. This is achieved through System Suitability Testing (SST) and formal validation according to ICH Q2(R1) guidelines.[15][16][17]

System Suitability Testing (SST): This is performed before each run to ensure the chromatographic system is performing adequately.[18][19][20]

  • Protocol: Inject a standard solution containing the main pyrazole product and a known impurity five or six times.

  • Acceptance Criteria (per USP <621>): [21][22]

    • Tailing Factor (T): ≤ 2.0

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

    • Resolution (Rs) between critical peaks: ≥ 2.0

    • Theoretical Plates (N): Typically > 2000

Parameter_Relationships

Caption: Cause-and-effect relationships in HPLC method development.

Conclusion

A successful HPLC method for monitoring pyrazole synthesis is not developed by chance, but through a systematic and comparative approach. While a C18 column serves as a reliable starting point, the unique aromatic and electronic properties of pyrazoles mean that stationary phases offering alternative selectivities, such as Phenyl-Hexyl, are invaluable tools for resolving complex mixtures and critical isomeric pairs. By grounding experimental choices in chromatographic theory and adhering to rigorous system suitability and validation standards, researchers can develop trustworthy methods that provide accurate, real-time insights into their reaction dynamics, ultimately leading to higher quality products and more efficient processes.

References

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A Comparative Guide to the Antimicrobial Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Antimicrobial Research

In the ongoing battle against microbial resistance, the search for novel chemical scaffolds that can serve as the basis for new antimicrobial agents is of paramount importance. Among the heterocyclic compounds, the pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its remarkable pharmacological versatility is evident from its presence in a wide array of therapeutic agents.[3][4] The pyrazole ring's unique chemical properties, including its ability to act as a bioisostere for other aromatic rings and engage in various non-covalent interactions, allow it to bind to a diverse range of biological targets, making it a fertile ground for the development of potent antimicrobial drugs.[2][4]

This guide provides a comparative analysis of the antimicrobial activity of various pyrazole derivatives, supported by experimental data. It further details the standardized methodologies for evaluating their efficacy and delves into the crucial structure-activity relationships (SAR) that govern their biological function. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to advance the discovery of next-generation pyrazole-based antimicrobial agents.

Section 1: Comparative Antimicrobial Efficacy of Selected Pyrazole Derivatives

The antimicrobial potency of a pyrazole derivative is profoundly influenced by the nature and position of substituents on the core ring.[5] Different chemical modifications can enhance a compound's ability to penetrate microbial cells, interact with specific molecular targets, or evade resistance mechanisms. Below is a comparative summary of the Minimum Inhibitory Concentration (MIC) values for representative pyrazole derivatives against common pathogenic microbes. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key metric for assessing potency.[6][7]

Table 1: Comparative MIC Values (µg/mL) of Representative Pyrazole Derivatives

Compound ClassDerivative ExampleStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)Reference
Pyrazole-Hydrazones Naphthyl-substituted hydrazone (Compound 6 )0.78 - 1.56>100Not Reported[8]
Pyrazole-Chalcones Triazole-linked pyrazole chalconeModerate ActivityModerate ActivityModerate Activity[9]
N-Phenylpyrazoles N-(3-Nitrophenyl)pyrazole curcumin (Compound 12 )10>100Not Reported[5]
Fused Pyrazoles Pyran-fused pyrazole (Compound 23 )1.56 - 6.25Moderate ActivityNot Reported[8]
Pyrazole-Thiazole Hybrids Thiazolo-pyrazole derivative (Compound 17 )4>100Not Reported[8]

Note: Data is compiled from multiple sources to illustrate comparative activities. Direct comparison should be made with caution as experimental conditions may vary between studies. "Moderate Activity" indicates that the source noted antimicrobial effects but did not provide specific MIC values in the abstract. ">100" indicates low potency.

Analysis of Comparative Data:

The data presented in Table 1 reveals several key trends. Pyrazole-hydrazone derivatives, particularly those with bulky naphthyl substitutions, exhibit potent activity against Gram-positive bacteria like S. aureus, including methicillin-resistant strains (MRSA).[8] This high potency suggests a mechanism that is particularly effective against the cellular architecture of Gram-positive organisms. In contrast, many derivatives show weaker activity against Gram-negative bacteria such as E. coli, which possess a protective outer membrane that can act as a barrier to drug entry.[8]

The SAR results for N-phenylpyrazole curcumin derivatives indicate that substitutions on the phenyl ring play a critical role. Electron-withdrawing groups, such as a nitro group (-NO2), significantly enhance activity against S. aureus, whereas electron-donating groups lead to a decline in antibacterial efficacy.[5] Fusing the pyrazole ring with other heterocyclic systems, like pyran, has also proven to be a successful strategy for creating potent inhibitors of bacterial growth.[8]

Section 2: Structure-Activity Relationship (SAR) and Mechanistic Insights

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For pyrazole derivatives, specific structural modifications are consistently linked to enhanced antimicrobial effects.

Key SAR Observations:

  • Substitution at N1 and C3/C5: The introduction of bulky aromatic or heteroaromatic rings at these positions often leads to increased potency. These groups can facilitate π-π stacking or hydrophobic interactions with the target enzyme or protein.

  • Halogenation: The presence of electron-withdrawing halogen atoms (e.g., -Cl, -F) on appended phenyl rings frequently enhances antimicrobial activity. This is attributed to changes in the molecule's electronic properties and lipophilicity, which can improve cell membrane penetration.[5][10]

  • Hybrid Molecules: "Clubbing" or hybridizing the pyrazole scaffold with other known antimicrobial pharmacophores, such as thiazole, triazole, or coumarin, is a powerful strategy.[8][9][10] These hybrid molecules can possess multiple mechanisms of action or improved target affinity.

Plausible Mechanisms of Action:

While the exact mechanism is not always fully elucidated, research suggests that antimicrobial pyrazoles act through several pathways:

  • Enzyme Inhibition: A primary target for many antibacterial pyrazoles is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[3][8] By inhibiting this enzyme, the compounds prevent the bacteria from multiplying.

  • Cell Wall Disruption: Some pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall, leading to cell lysis and death.[8]

  • Inhibition of Dihydrofolate Reductase (DHFR): Certain derivatives have been identified as inhibitors of DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids in bacteria.[8]

The following diagram illustrates the conceptual relationship between pyrazole core substitutions and their impact on antimicrobial activity.

SAR_Concept cluster_core Pyrazole Core cluster_substituents Substituent Effects cluster_outcomes Biological Outcomes core Pyrazole Ring Halogen Halogen Groups (-F, -Cl) core->Halogen Lipophilicity ↑ Aryl Bulky Aryl Rings (Phenyl, Naphthyl) core->Aryl Hydrophobicity ↑ Hybrid Hybrid Pharmacophores (Thiazole, Triazole) core->Hybrid Multi-target potential Penetration Enhanced Membrane Penetration Halogen->Penetration Binding Improved Target Binding Aryl->Binding Hybrid->Binding Activity Increased Antimicrobial Activity Penetration->Activity Binding->Activity

Caption: Structure-Activity Relationship (SAR) concept map for pyrazole derivatives.

Section 3: Standardized Protocol for Antimicrobial Susceptibility Testing

To ensure that comparative data is reliable and reproducible, standardized testing protocols are essential. The Broth Microdilution Method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11][12]

Expertise in Practice: The Rationale Behind the Method As a scientist, the choice of methodology is critical. The broth microdilution method is favored for its efficiency, quantitative results, and the ability to test multiple compounds or strains simultaneously.[7] The protocol's trustworthiness is established through the mandatory inclusion of controls. A growth control (no drug) validates that the bacteria can proliferate in the medium, while a sterility control (no bacteria) ensures the medium is not contaminated. Quality control (QC) strains with known MIC values are also tested to verify the accuracy of the entire experimental setup.[7]

Step-by-Step Protocol: Broth Microdilution Assay

  • Preparation of Antimicrobial Stock Solution: Dissolve the synthesized pyrazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution with sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium. This creates a gradient of decreasing drug concentrations across the wells.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[13]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth (no turbidity) is observed.[7]

The workflow for this crucial experiment is visualized below.

Broth_Microdilution_Workflow start Start prep_compound Prepare Compound Stock Solution start->prep_compound serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilution inoculate Inoculate Wells with Bacteria & Controls serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Visually Inspect for Turbidity & Determine MIC incubate->read_results end End read_results->end

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Conclusion and Future Directions

This guide demonstrates that pyrazole derivatives represent a highly promising and adaptable scaffold for the development of novel antimicrobial agents.[14] The comparative data clearly indicate that strategic chemical modifications can yield compounds with potent and selective activity, particularly against challenging Gram-positive pathogens.[8] The structure-activity relationships discussed herein provide a rational basis for the design of future derivatives with improved efficacy.

Future research should focus on optimizing these compounds to enhance their activity against Gram-negative bacteria, exploring novel hybrid structures, and conducting in-depth mechanistic studies to identify new cellular targets. By leveraging the standardized protocols and SAR insights presented, the scientific community can continue to unlock the full therapeutic potential of the pyrazole nucleus in the fight against infectious diseases.

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A Senior Application Scientist's Guide to Validating Pyrazole Synthesis Products Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2][3] Its synthesis, while often straightforward, can present a critical challenge: ambiguity in its structure. The formation of regioisomers is a common outcome, particularly in classical methods like the Knorr pyrazole synthesis when using unsymmetrical precursors.[4][5] This structural uncertainty is not merely an academic curiosity; it is a critical quality control issue that can profoundly impact a compound's biological activity, toxicity, and patentability.

This guide provides an in-depth, experience-driven comparison of methodologies for validating the structure of pyrazole synthesis products, with a core focus on the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a self-validating workflow that ensures the absolute structural integrity of your target compounds.

The Inherent Challenge: Regioselectivity in Pyrazole Synthesis

The most common route to pyrazoles, the Knorr synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][4][5] When an unsymmetrical 1,3-dicarbonyl (e.g., a β-ketoester) reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to two potential regioisomeric products, which may have very similar physical properties but vastly different biological profiles.

G cluster_reactants Reactants cluster_products Potential Products R1 Unsymmetrical 1,3-Dicarbonyl P1 Regioisomer A R1->P1 Attack at Carbonyl 1 P2 Regioisomer B R1->P2 Attack at Carbonyl 2 R2 Substituted Hydrazine R2->P1 R2->P2 label_text Synthetic Ambiguity

Caption: Synthetic ambiguity leading to two possible regioisomers.

Distinguishing between these isomers is often impossible with basic analytical techniques like thin-layer chromatography (TLC) or melting point analysis. While mass spectrometry can confirm the molecular weight, it frequently fails to differentiate between isomers due to similar fragmentation patterns. This is where a strategic, multi-dimensional NMR approach becomes the gold standard.[6][7][8][9]

The NMR Toolkit: A Multi-Faceted Strategy for Unambiguous Elucidation

Think of NMR not as a single experiment, but as a suite of tools. By logically combining data from several experiments, we can build an incontrovertible model of the molecule's structure, atom by atom.

The First Look: 1D NMR Spectroscopy (¹H and ¹³C)

One-dimensional NMR is the foundational step, providing an initial census of the protons and carbons in the molecule.

  • ¹H NMR Spectroscopy: This experiment reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin coupling). For a pyrazole, the protons on the aromatic ring have characteristic chemical shifts that can offer initial clues.[10][11][12][13]

  • ¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms in the molecule. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly informative.[11][14][15][16] It is important to note that for N-unsubstituted pyrazoles, prototropic tautomerism can lead to time-averaged signals where the C3 and C5 environments become equivalent on the NMR timescale, often resulting in broadened peaks or fewer signals than expected.[16]

While essential, 1D NMR data alone are often insufficient to definitively distinguish between closely related regioisomers, especially in molecules with multiple substituents.

Mapping the Skeleton: 2D Correlation Spectroscopy

Two-dimensional NMR experiments are the key to solving the puzzle. They reveal correlations between nuclei, allowing us to piece together the molecular framework.

  • COSY (Correlation Spectroscopy): This is the workhorse for mapping out proton-proton coupling networks. A cross-peak in a COSY spectrum indicates that two protons are coupled, typically through two or three bonds. This allows you to "walk" along a carbon chain by identifying adjacent protons.[17][18]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is critical for unambiguously assigning which proton is attached to which carbon. It generates a cross-peak for every C-H bond, correlating the ¹H and ¹³C chemical shifts.[17][18][19] After an HSQC, you are no longer dealing with anonymous proton or carbon signals; you are dealing with specific C-H units.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for differentiating regioisomers. The HMBC spectrum displays correlations between protons and carbons that are separated by two or three bonds.[18][19][20][21] This long-range information is the key to connecting molecular fragments. For instance, a correlation from the protons of a substituent to a specific carbon of the pyrazole ring provides definitive proof of its point of attachment. A study on phenylaminopyrazoles demonstrated that the J³C-H coupling observed in HMBC spectra was crucial for identifying the correct isomer.[2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): When through-bond correlations are not enough, NOESY provides the final piece of evidence. This experiment identifies protons that are close to each other in 3D space, regardless of whether they are connected through bonds.[22] This is exceptionally useful for determining the regiochemistry around the nitrogen atoms. For example, an NOE cross-peak between the protons of an N1-substituent and the protons of a C5-substituent provides irrefutable evidence that these groups are on the same side of the ring, thus confirming the isomeric structure.[2][23][24]

A Systematic Workflow for Pyrazole Structure Validation

A robust validation protocol is not just about running experiments; it's about a logical progression of inquiry where each step builds upon the last.

G start Synthesized Pyrazole Product nmr_sample Prepare NMR Sample (e.g., in DMSO-d6 or CDCl3) start->nmr_sample one_d Acquire 1D Spectra (¹H, ¹³C) nmr_sample->one_d two_d Acquire 2D Spectra (COSY, HSQC, HMBC) one_d->two_d analysis Data Analysis: 1. Assign C-H units (HSQC) 2. Trace ¹H-¹H networks (COSY) 3. Connect fragments (HMBC) two_d->analysis decision Is Structure Unambiguous? analysis->decision noesy Acquire 2D NOESY Spectrum (Confirm Spatial Proximity) decision->noesy No / Ambiguity final_structure Confirmed Molecular Structure decision->final_structure Yes noesy->final_structure

Caption: Systematic NMR workflow for pyrazole structure validation.

Data Presentation: At-a-Glance Information

For efficient analysis and reporting, summarizing key NMR data in a tabular format is crucial.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrazole Ring

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
N-H 10.0 - 14.0-Broad signal, position is concentration and solvent dependent.
C3-H 7.5 - 8.5130 - 155Often downfield due to proximity to two nitrogen atoms.
C4-H 6.0 - 7.0100 - 115Typically the most upfield of the ring protons.
C5-H 7.5 - 8.5125 - 145Chemical shift is highly sensitive to the N1 substituent.

Note: These are approximate ranges and can vary significantly based on solvent and the electronic nature of substituents. Data compiled from multiple sources.[11][12][13][14][16][25]

Comparison with Alternative Analytical Techniques

While NMR is the premier tool for this task, it's useful to understand its performance relative to other common analytical methods.

Table 2: Comparison of Analytical Techniques for Pyrazole Structural Validation

TechniquePrincipleStrengthsLimitations
NMR Spectroscopy Nuclear spin in a magnetic fieldProvides definitive connectivity and 3D structural data in solution; non-destructive.Lower sensitivity compared to MS; requires soluble sample of >1 mg.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesExtremely high sensitivity; provides accurate molecular weight.Often cannot distinguish between isomers with similar fragmentation patterns.
X-ray Crystallography Diffraction of X-rays by a single crystalProvides an unambiguous solid-state structure.Requires a high-quality single crystal, which can be difficult or impossible to grow; solid-state conformation may differ from the solution state.

Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following are generalized but robust protocols that serve as a starting point for your own validation studies.

Protocol 1: Knorr Pyrazole Synthesis (Illustrative Example)

This protocol is adapted from established methods for the synthesis of a phenylpyrazolone.[4][10]

  • Reaction Setup: In a 25 mL round-bottom flask, combine ethyl benzoylacetate (1.0 eq.) and an appropriate solvent like ethanol or 1-propanol (5-10 mL).

  • Reagent Addition: Add phenylhydrazine (1.0 eq.) to the stirred solution. Note that this addition can be exothermic.

  • Heating: Heat the reaction mixture under reflux for 1-2 hours.[4]

  • Monitoring: Track the reaction's progress by TLC, using a mobile phase such as 30% ethyl acetate/70% hexane, until the starting material is consumed.[4]

  • Isolation: Cool the reaction mixture in an ice bath to induce precipitation of the product.[4]

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., water or ethanol), and air dry.[4] Recrystallization from a suitable solvent can be performed for further purification if necessary.

Protocol 2: NMR Sample Preparation and Analysis Workflow

This protocol outlines the systematic approach to data acquisition and interpretation.[26][27]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole product and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

  • 1D NMR Acquisition: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition (Core Set): Acquire gCOSY, gHSQC, and gHMBC spectra. These experiments provide the fundamental connectivity map of the molecule.

  • Initial Analysis:

    • Use the HSQC spectrum to correlate every proton signal to its directly attached carbon.

    • Use the COSY spectrum to connect the C-H groups into spin systems (molecular fragments).

    • Use the HMBC spectrum to find 2- and 3-bond correlations. This is the crucial step to link the fragments together and, most importantly, to connect substituents to the pyrazole core, thereby differentiating the regioisomers.

  • Ambiguity Resolution (If Needed): If the structure is still ambiguous (e.g., distinguishing N1 vs. N2 substitution in a complex system), acquire a 2D NOESY spectrum. Look for through-space correlations between substituent protons and pyrazole ring protons to confirm their spatial arrangement.

  • Final Assignment: Consolidate all data to make a complete and unambiguous assignment of the structure.

Conclusion

In the landscape of pharmaceutical development, precision and certainty are paramount. The synthesis of pyrazole derivatives, while foundational, introduces a significant risk of structural ambiguity that can derail a research program. This guide has demonstrated that a systematic, multi-dimensional NMR approach is not just an analytical technique but a self-validating system for achieving absolute structural confirmation. By moving logically from 1D NMR to a suite of 2D correlation experiments (COSY, HSQC, HMBC) and, when necessary, NOESY, researchers can dissect molecular architecture with confidence. This rigorous validation is indispensable for ensuring the quality, reproducibility, and ultimate success of pyrazole-based therapeutics in the journey from laboratory to clinic.[6][8][9][28]

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A Senior Application Scientist's Guide to Dihedral Angle Analysis Between Rings in Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is not merely academic; it is the cornerstone of rational drug design. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of conditions.[1][2][3][4] The therapeutic efficacy of these compounds is intimately linked to their conformation, which dictates how they fit into and interact with their biological targets. A critical determinant of this conformation is the dihedral angle (or torsion angle) between the pyrazole ring and an adjacent ring system, such as a phenyl group. This guide provides an in-depth comparison of the principal experimental and computational methods used to determine this crucial parameter, offering field-proven insights into the causality behind each choice.

The Central Role of the Dihedral Angle

The dihedral angle describes the rotation around the single bond connecting the pyrazole core to another ring.[5] This rotation governs the overall shape of the molecule, influencing key properties such as:

  • Structure-Activity Relationship (SAR): Subtle changes in the dihedral angle can dramatically alter the molecule's ability to bind to a target receptor, turning a potent drug into an inactive compound.[6][7][8][9]

  • Physicochemical Properties: Molecular conformation affects properties like solubility and crystal packing, which are critical for drug formulation and bioavailability.

  • Receptor Selectivity: The specific orientation of the rings can determine whether a compound binds to its intended target or to off-target proteins, impacting its efficacy and side-effect profile.

Choosing the right analytical method to probe this angle is therefore a critical decision in the drug discovery workflow. This guide compares the three primary techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Computational Modeling.

Analysis_Workflow cluster_start cluster_synthesis Start Pyrazole Compound XRay X-Ray Crystallography Start->XRay Crystal Available? NMR NMR Spectroscopy Start->NMR Soluble? Comp Computational Modeling Start->Comp Static Precise Solid-State Conformation XRay->Static Dynamic Solution-Phase Conformational Ensemble NMR->Dynamic Predictive Potential Energy Surface & Predicted Minima Comp->Predictive Synthesis Comprehensive 3D Structural Profile & SAR Rationalization Static->Synthesis Dynamic->Synthesis Predictive->Synthesis

Caption: Integrated workflow for dihedral angle analysis in pyrazole compounds.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is revered for its ability to provide an unambiguous, high-resolution snapshot of a molecule's atomic arrangement.[10]

Expertise & Causality: The power of this technique stems from analyzing how X-rays are diffracted by the highly ordered array of molecules within a single crystal. This ordered lattice effectively locks the molecule into a single, low-energy conformation. The resulting electron density map allows for the precise determination of each atom's coordinates in 3D space, from which the dihedral angle can be calculated with very high precision.[11]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. The pyrazole compound must be coaxed from a solution to form a single, high-quality crystal suitable for diffraction. This is a process of optimization, varying solvents, temperature, and concentration.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector records the positions and intensities of the thousands of diffracted X-ray spots.[10][12]

  • Structure Solution and Refinement: Computational software is used to process the diffraction pattern and solve the "phase problem," generating an initial electron density map. This map is then refined into a final structural model that includes the precise (x, y, z) coordinates for every atom.[10]

  • Dihedral Angle Calculation: Using the final atomic coordinates (typically from a Crystallographic Information File, or .cif), the dihedral angle is calculated directly using molecular visualization software (e.g., PyMOL, Mercury).[13]

Trustworthiness: The resulting structure is self-validating through metrics like the R-factor, which quantifies the agreement between the experimental diffraction data and the final structural model. A low R-factor indicates a high-quality, trustworthy structure.

Key Limitation: The primary caveat is that this method reveals the conformation in the solid state. This conformation might be influenced by crystal packing forces and may not perfectly represent the molecule's preferred shape in a biological, solution-phase environment.

XRay_Workflow A Single Crystal B X-ray Beam C Diffraction Pattern B->C Diffraction D Electron Density Map C->D Phase Solution E Atomic Coordinates (x, y, z) D->E Refinement F Dihedral Angle (e.g., 42.5°) E->F Calculation

Caption: Workflow for determining dihedral angles via X-ray crystallography.

The Dynamic View in Solution: NMR Spectroscopy

NMR spectroscopy offers a window into the conformational dynamics of molecules in solution, an environment that more closely mimics biological systems.

Expertise & Causality: The key experiment for this purpose is the Nuclear Overhauser Effect (NOE), which measures the transfer of spin polarization between nuclei that are close in space (typically < 5 Å).[14] The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two nuclei (1/r⁶). By measuring NOEs between protons on the pyrazole ring and protons on the adjacent ring, we can derive distance restraints. These restraints don't define a single angle but rather constrain the possible range of conformations the molecule adopts in solution.[15]

Experimental Protocol: 2D NOESY/ROESY
  • Sample Preparation: The pyrazole compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the required concentration.

  • Spectrum Acquisition: A two-dimensional NOESY (for small molecules) or ROESY (for medium-sized molecules or those with specific tumbling rates) experiment is performed on a high-field NMR spectrometer.[16] This experiment correlates protons that are close in space.

  • Data Processing: The 2D spectrum is processed to identify cross-peaks, which represent NOEs. The volume of these cross-peaks is integrated to quantify their intensity.

  • Distance Restraint Generation: The NOE intensities are converted into upper-limit distance restraints between pairs of protons.

  • Structure Calculation: These distance restraints are used as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that are all consistent with the experimental NMR data. The distribution of dihedral angles across this ensemble reflects the molecule's conformational flexibility in solution.

Trustworthiness: The validity of the resulting structural ensemble is confirmed by how well it satisfies the experimental distance restraints. This method is powerful for revealing conformational flexibility or the presence of multiple stable rotamers in solution, which would be invisible to crystallography.

Key Limitation: The precision is generally lower than crystallography. It often provides a time-averaged view or a range of possible angles rather than a single, high-precision value.

The Predictive Power: Computational Modeling

Computational chemistry provides a powerful, predictive approach to understand not just which conformations are stable, but also the energetic cost of rotating between them.

Expertise & Causality: Quantum mechanical methods like Density Functional Theory (DFT) are used to calculate the potential energy of the molecule as a function of the dihedral angle.[17][18] By systematically rotating the bond of interest and calculating the energy at each step (a "relaxed scan"), we can generate a potential energy surface. The minima on this surface correspond to the most stable conformations, and the height of the barriers between them reveals the energy required for rotation.[19]

Experimental Protocol: Dihedral Angle Scan
  • Structure Generation: A 3D model of the pyrazole compound is built using molecular modeling software.

  • Method Selection: An appropriate level of theory is chosen. For good accuracy, a hybrid DFT functional like B3LYP with a Pople-style basis set such as 6-311+G(d,p) is a common and reliable choice.[17][20] Solvent effects can be included using a continuum model (e.g., PCM).

  • Scan Definition: The four atoms defining the dihedral angle are selected, and the parameters for the scan are set (e.g., from 0° to 360° in 10° increments).

  • Execution: The calculation is run. At each step of the scan, the defined dihedral angle is held fixed while the geometry of the rest of the molecule is optimized to its lowest energy state for that constraint.

  • Analysis: The output is a plot of relative energy versus dihedral angle. The lowest points on the curve indicate the most stable dihedral angles, and the peaks represent the transition states for rotation.

Trustworthiness: The reliability of a computational prediction is entirely dependent on the accuracy of the chosen theoretical method. It is crucial to validate the computational model against experimental data whenever possible.[21][22] For example, one can check if the calculated minimum-energy conformation corresponds to the angle found by X-ray crystallography. Once validated, the model can be confidently used to predict the behavior of related, unsynthesized analogs.

Computational_Workflow A Build 3D Structure B Select DFT Method & Basis Set A->B C Define Dihedral for Relaxed Scan B->C D Run Calculation C->D E Plot Energy vs. Angle D->E F Identify Minima & Rotational Barriers E->F

Caption: Workflow for predictive dihedral analysis using computational modeling.

Comparative Guide: Choosing the Right Method

The selection of an analytical technique is a strategic decision based on the specific research question, available resources, and the compound's properties.

FeatureX-ray CrystallographyNMR Spectroscopy (NOE)Computational Modeling (DFT)
Physical State Solid (Crystal)SolutionIn Silico (Gas or Solvated Phase)
Information Yield Single, high-precision conformationTime-averaged conformation or dynamic ensembleFull potential energy surface, stable states, & barriers
Precision Very High (< 0.1°)Moderate (provides a range or average)Dependent on the level of theory; can be high
Prerequisites High-quality single crystal requiredSoluble compound, requires high-field NMRComputational resources (CPU time)
Key Strength Unambiguous, "gold standard" static structureReveals behavior in a biologically relevant statePredictive power; rationalizes dynamics
Key Weakness Solid-state conformation may not reflect solution stateLower precision; can be complex to interpretRequires experimental validation for ultimate confidence

A Synergistic Approach for Comprehensive Insight

Ultimately, the most powerful insights are gained not by relying on a single method, but by integrating the results from all three. A typical synergistic workflow might look like this:

  • Initial Prediction: A computational dihedral scan is performed on a lead compound to predict its low-energy conformations.

  • Experimental Validation: The compound is synthesized, and an X-ray crystal structure is obtained. The experimentally determined solid-state dihedral angle is compared to the computational prediction. If they match, it validates the chosen computational model.

  • Probing Solution Dynamics: NMR experiments are conducted to determine if the molecule retains this single conformation in solution or if it exhibits flexibility.

  • Rationalization and Design: The computational model, now validated, can be used to understand the NMR results. For example, if NMR suggests flexibility, the energy profile from the DFT scan can show whether the rotational barrier is low enough to allow for rapid interconversion at room temperature. This validated model can then be used to design new analogs with more rigid or specific dihedral angles to optimize target engagement.

By combining the precise snapshot from crystallography, the dynamic picture from NMR, and the predictive energy landscape from computation, researchers can build a complete and robust understanding of their pyrazole compounds, paving the way for more effective and rationally designed medicines.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As scientific endeavors push the boundaries of drug discovery and development, the synthesis and handling of novel chemical entities become routine. Among these is Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound whose specific toxicological properties are not yet fully characterized.[1] This lack of comprehensive data necessitates a cautious and well-informed approach to its handling. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a deep understanding of the principles behind the recommended procedures.

Understanding the Risks: Hazard Identification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3]

These classifications are the cornerstone of our safety protocols. The potential for skin, eye, and respiratory irritation, coupled with oral toxicity, dictates the stringent personal protective equipment (PPE) and handling procedures that follow.

Core Defense: Personal Protective Equipment (PPE)

The selection of PPE is not merely about donning standard lab attire; it is a carefully considered barrier against specific, identified risks. The principle of "as low as reasonably practicable" (ALARP) exposure should be applied at all times.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile gloves inspected before use.[1][3]The primary defense against skin contact, which can cause irritation.[1][3] Proper removal technique (without touching the outer surface) is critical to prevent cross-contamination.[1][4]
Eye & Face Protection Safety glasses with side-shields or chemical splash goggles.[4] A face shield is recommended when handling larger quantities or when there is a significant splash risk.[1][5]Protects against accidental splashes that can cause serious eye irritation.[1][3] Standard eyeglasses are insufficient.[6]
Skin & Body Protection A complete suit protecting against chemicals, or a flame-resistant lab coat.[1][5] Closed-toe shoes are mandatory.[7]Provides a barrier against accidental spills on the body. A lab coat should be worn at all times in the laboratory.[7]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3][7] If dust formation is unavoidable, a NIOSH-approved P95 or P1 particle respirator may be necessary.[1][4]To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][3]

It is imperative to inspect all PPE before use and to remove and dispose of it properly after handling the compound. Contaminated clothing should be removed immediately and washed before reuse.[3][8]

Operational Protocol: From Receipt to Disposal

A systematic workflow is essential to minimize risk. The following diagram and procedural steps outline a self-validating system for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe 1. Don PPE prep_area 2. Prepare well-ventilated workspace (Fume Hood) prep_ppe->prep_area prep_sds 3. Review SDS prep_area->prep_sds handle_weigh 4. Weigh/measure compound prep_sds->handle_weigh Proceed to handling handle_transfer 5. Transfer to reaction vessel handle_weigh->handle_transfer post_decon 6. Decontaminate workspace handle_transfer->post_decon After experiment post_doff 7. Doff PPE correctly post_decon->post_doff post_wash 8. Wash hands thoroughly post_doff->post_wash disp_solid 9a. Solid Waste (Contaminated PPE, etc.) disp_chem 9b. Chemical Waste (Surplus Compound) disp_container 10. Package & Label for Licensed Disposal disp_solid->disp_container disp_chem->disp_container

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate attire, including long pants and closed-toe shoes.[9]

    • Don the required PPE as outlined in the table above.

    • Ensure that an eyewash station and safety shower are readily accessible.[3][10]

    • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][7]

  • Handling:

    • Avoid the formation of dust and aerosols.[1]

    • When weighing, use a spatula and transfer the compound carefully.

    • Keep the container tightly closed when not in use.[3][8]

    • Do not eat, drink, or smoke in the handling area.[2][3]

  • In Case of Exposure:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1][3] Seek immediate medical attention.[1][3]

    • Skin Contact: Wash off immediately with soap and plenty of water.[1][3] If skin irritation occurs, seek medical advice.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10] Seek medical attention.[1][3]

    • Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[3] Call a physician or poison control center immediately.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[3][8]

    • The recommended storage temperature is 2-8°C under an inert atmosphere.[1]

    • Keep the container tightly closed and store locked up.[3][8][11]

Disposal Plan: A Critical Final Step

Improper disposal of chemical waste poses a significant environmental and safety risk. All waste materials contaminated with this compound must be treated as hazardous waste.

  • Chemical Waste: Surplus and non-recyclable solutions of the compound should be offered to a licensed disposal company.[1] Do not dispose of down the drain.[1]

  • Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be collected in a suitable, closed container for disposal.[1]

  • Packaging: Ensure all waste containers are clearly labeled with the contents. Follow your institution's and local regulations for hazardous waste disposal.[7] As a halogenated organic compound, it may require segregation into a specific "Halogenated Organic Waste" container.[7]

By adhering to these protocols, researchers can confidently handle this compound, ensuring their safety and the integrity of their work environment. This proactive approach to safety is not a barrier to research but a foundational pillar of scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.